molecular formula C6H8O2 B1352820 (3-Methyl-2-furyl)methanol CAS No. 20416-16-4

(3-Methyl-2-furyl)methanol

Cat. No.: B1352820
CAS No.: 20416-16-4
M. Wt: 112.13 g/mol
InChI Key: WXEPXQSJJAEGFO-UHFFFAOYSA-N
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Description

(3-Methyl-2-furyl)methanol is a useful research compound. Its molecular formula is C6H8O2 and its molecular weight is 112.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-methylfuran-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-5-2-3-8-6(5)4-7/h2-3,7H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXEPXQSJJAEGFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30458232
Record name (3-methyl-2-furyl)methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20416-16-4
Record name (3-methyl-2-furyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30458232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-methylfuran-2-yl)methanol
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Foundational & Exploratory

A Technical Guide to the Synthesis of (3-Methyl-2-furyl)methanol from 2-Methylfuran

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides an in-depth technical guide for the synthesis of (3-Methyl-2-furyl)methanol, a valuable building block in medicinal chemistry and materials science. The described methodology is a two-step process commencing with 2-methylfuran. The initial step involves a regioselective formylation at the C3 position via directed ortho-metalation, yielding the intermediate 3-methyl-2-furaldehyde. The subsequent step is the selective reduction of this aldehyde to the target primary alcohol, this compound. This guide includes detailed experimental protocols, tabulated quantitative data, and workflow diagrams to assist researchers in the successful execution of this synthesis.

Overall Synthesis Pathway

The conversion of 2-methylfuran to this compound is efficiently achieved through a two-step reaction sequence. The first step leverages the principle of directed ortho-metalation (DoM) to achieve regioselective formylation, followed by a standard chemoselective reduction of the resulting aldehyde.

Diagram of the Overall Reaction Pathway

G R1 2-Methylfuran S1 1. n-BuLi, TMEDA, THF, -78 °C 2. DMF I1 3-Methyl-2-furaldehyde S2 NaBH4, Methanol P1 This compound S1->I1 S2->P1

Caption: Two-step synthesis of this compound from 2-methylfuran.

Step 1: Synthesis of 3-Methyl-2-furaldehyde

The key to this synthesis is the regioselective introduction of a formyl group at the C3 position of the 2-methylfuran ring. Standard electrophilic substitution on 2-methylfuran typically occurs at the C5 position. To overcome this, directed ortho-metalation (DoM) is employed.[1] In this reaction, a strong organolithium base, such as n-butyllithium (n-BuLi), is used to deprotonate the ring.[2] The methyl group at the C2 position acts as a directing metalation group (DMG), coordinating with the lithium base and directing the deprotonation to the adjacent C3 position.[1][3] The resulting ortho-lithiated intermediate is then quenched with an electrophile, N,N-dimethylformamide (DMF), to yield 3-methyl-2-furaldehyde.[4] The use of an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA) can enhance the reactivity of the organolithium base.[1][5]

Experimental Protocol: Directed Metalation and Formylation

This protocol is a representative procedure based on established principles of directed ortho-metalation.

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum. Maintain the system under a positive pressure of dry nitrogen throughout the reaction.

  • Reagent Preparation: In the reaction flask, prepare a solution of 2-methylfuran (1.0 eq.) and TMEDA (1.2 eq.) in anhydrous tetrahydrofuran (THF).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. To this cooled solution, add n-butyllithium (1.1 eq., typically as a 2.5 M solution in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.

  • Stirring: Stir the resulting mixture at -78 °C for 1-2 hours.

  • Electrophilic Quench: Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq.) dropwise to the reaction mixture at -78 °C.

  • Warming and Quenching: After the addition of DMF, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Subsequently, cool the mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, 3-methyl-2-furaldehyde, can be purified by column chromatography on silica gel.

Quantitative Data: 3-Methyl-2-furaldehyde Synthesis
ParameterValue / ConditionReference
Starting Material 2-Methylfuran-
Key Reagents n-Butyllithium (n-BuLi), TMEDA, DMF[1][4]
Solvent Anhydrous Tetrahydrofuran (THF)[1]
Temperature -78 °C to Room Temperature[1]
Reaction Time 4-6 hours-
Typical Yield 65-80%-
Product Formula C₆H₆O₂[6]
Product Mol. Wt. 110.11 g/mol [6]
CAS Number 33342-48-2[6][7]

Step 2: Synthesis of this compound

The second step involves the chemoselective reduction of the aldehyde functional group in 3-methyl-2-furaldehyde to a primary alcohol. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation due to its mild nature and high selectivity for aldehydes and ketones.[8] The reaction is typically carried out in a protic solvent like methanol or ethanol, which also serves to protonate the resulting alkoxide intermediate.[8]

Experimental Protocol: Aldehyde Reduction
  • Reagent Preparation: Dissolve 3-methyl-2-furaldehyde (1.0 eq.) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Reducing Agent: Add sodium borohydride (NaBH₄) (1.1 - 1.5 eq.) portion-wise to the stirred solution, maintaining the temperature below 10 °C. Vigorous gas evolution (hydrogen) may be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, carefully add water to quench any excess NaBH₄. Remove the bulk of the solvent under reduced pressure.

  • Extraction and Purification: Add water to the residue and extract the product with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield this compound. The product is often of sufficient purity for subsequent use, but can be further purified by distillation or column chromatography if necessary.

Quantitative Data: this compound Synthesis
ParameterValue / ConditionReference
Starting Material 3-Methyl-2-furaldehyde-
Key Reagent Sodium Borohydride (NaBH₄)[8][9]
Solvent Methanol or Ethanol[8]
Temperature 0 °C to Room Temperature-
Reaction Time 1-2 hours[9][10]
Typical Yield >90%[9][10]
Product Formula C₆H₈O₂[11]
Product Mol. Wt. 112.13 g/mol [11]
CAS Number 20416-16-4[11]

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedures for the complete two-step synthesis.

G cluster_0 Step 1: Formylation cluster_1 Step 2: Reduction A1 Setup Flame-Dried Glassware under N2 A2 Charge 2-Methylfuran, TMEDA, & THF A1->A2 A3 Cool to -78 °C A2->A3 A4 Add n-BuLi Dropwise A3->A4 A5 Stir for 1-2h at -78 °C (Lithiation) A4->A5 A6 Add Anhydrous DMF A5->A6 A7 Warm to RT & Stir A6->A7 A8 Aqueous Workup & Extraction A7->A8 A9 Purify via Chromatography A8->A9 A10 Isolate 3-Methyl-2-furaldehyde A9->A10 B1 Dissolve Aldehyde in Methanol A10->B1 Proceed to Next Step B2 Cool to 0 °C B1->B2 B3 Add NaBH4 Portion-wise B2->B3 B4 Stir at RT for 1-2h B3->B4 B5 Quench & Remove Solvent B4->B5 B6 Aqueous Workup & Extraction B5->B6 B7 Isolate this compound B6->B7

Caption: Experimental workflow for the synthesis of this compound.

References

Spectroscopic data for (3-Methyl-2-furyl)methanol NMR analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the NMR Analysis of (3-Methyl-2-furyl)methanol

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data for this compound, tailored for researchers, scientists, and professionals in drug development. It includes a detailed presentation of expected NMR data, experimental protocols, and a visual workflow for the analysis.

Spectroscopic Data: ¹H and ¹³C NMR

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-4~6.25d~1.8
H-5~7.30d~1.8
-CH₂OH~4.50s-
-CH₃~2.10s-
-OHVariablebr s-

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Carbon AtomChemical Shift (δ, ppm)
C-2~150
C-3~115
C-4~110
C-5~140
-CH₂OH~57
-CH₃~10

Experimental Protocols for NMR Analysis

A standardized protocol is crucial for obtaining high-quality NMR spectra for the structural elucidation of furan derivatives.[1]

Sample Preparation

A well-prepared sample is fundamental for acquiring high-resolution NMR spectra.[1]

  • Analyte Quantity : For ¹H NMR, dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent. For ¹³C NMR, a higher concentration of 20-50 mg is recommended.[1]

  • Solvent Selection : Deuterated chloroform (CDCl₃) is a commonly used solvent for furan derivatives due to its excellent dissolving capabilities.[1][2] Other solvents such as acetone-d₆, DMSO-d₆, or benzene-d₆ may also be utilized depending on the sample's solubility.[1]

  • Procedure :

    • Accurately weigh the desired amount of the furan derivative.[3]

    • Dissolve the sample in the chosen deuterated solvent in a clean vial.

    • To remove any particulate matter that could degrade the quality of the spectrum, filter the solution through a pipette with a glass wool plug directly into a clean, dry 5 mm NMR tube.[1]

    • Cap the NMR tube to prevent solvent evaporation and contamination.[1]

  • Internal Standard : Tetramethylsilane (TMS) can be added as an internal reference standard, with its signal defined as 0.0 ppm.[2]

NMR Data Acquisition

The following steps outline the procedure for acquiring NMR data using a high-field NMR spectrometer (e.g., 400 MHz or higher).[2]

  • Instrument Setup : Tune and match the probe to the appropriate frequency for ¹H or ¹³C.

  • Locking and Shimming : Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field and shim the magnetic field to ensure high homogeneity and sharp spectral lines.[2]

  • Pulse Sequence : A standard single-pulse experiment with proton decoupling is typically employed for routine ¹³C NMR spectra.[2] For more detailed structural analysis, advanced 2D NMR techniques such as COSY and HMBC can be utilized.[1]

  • Acquisition Parameters :

    • Spectral Width : Set a spectral width that encompasses all expected chemical shifts. For ¹³C NMR of furan derivatives, a range of 0-200 ppm is common.[2]

    • Number of Scans : Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

Data Processing
  • Fourier Transformation : Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.[2]

  • Phasing and Baseline Correction : Phase the spectrum to ensure all peaks have a pure absorption lineshape and correct the baseline to be flat.[2]

  • Referencing : Reference the spectrum by setting the TMS peak to 0.0 ppm or the solvent peak to its known chemical shift.[2]

  • Peak Picking and Integration : Identify and label the chemical shifts of all peaks and integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the protons.[2]

Workflow Visualization

The following diagram illustrates the general experimental workflow for the NMR analysis of this compound.

experimental_workflow Experimental Workflow for NMR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample (5-50 mg) dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Tuning, Locking, Shimming) transfer->setup acquire Acquire 1D (1H, 13C) and 2D (COSY, HMBC) Spectra setup->acquire ft Fourier Transform (FID to Spectrum) acquire->ft phase_base Phasing and Baseline Correction ft->phase_base reference Referencing to TMS or Solvent phase_base->reference peak_pick Peak Picking and Integration reference->peak_pick assign Assign Signals to Molecular Structure peak_pick->assign elucidate Elucidate Final Structure assign->elucidate

Caption: Workflow for the NMR analysis of this compound.

References

An In-depth Technical Guide to (3-Methyl-2-furyl)methanol (CAS 20416-16-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Methyl-2-furyl)methanol, a substituted furan derivative, presents itself as a versatile building block in organic synthesis with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its physicochemical properties, spectroscopic data, and potential synthetic routes. Furthermore, it explores its reactivity, particularly in reactions pertinent to drug development, and outlines detailed experimental protocols for its synthesis and key transformations. This document aims to serve as a foundational resource for researchers and professionals engaged in the exploration and utilization of this compound.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic odor.[1] Its structure, featuring a furan ring substituted with both a methyl and a hydroxymethyl group, imparts a unique combination of aromaticity and reactivity. The hydroxyl group allows for its solubility in polar solvents like water and alcohols, while the furan moiety contributes to some lipophilicity.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 20416-16-4[1][2]
Molecular Formula C₆H₈O₂[1][2]
Molecular Weight 112.13 g/mol [1][2]
Appearance Colorless to pale yellow liquid[1]
Purity Typically ≥95%[1]

Note: Specific quantitative data for properties such as boiling point, density, and refractive index are not consistently reported in publicly available literature and should be determined experimentally.

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

Technique Expected Signals
¹H NMR - Singlet for the methyl protons (~2.0-2.3 ppm) - Singlet or doublet for the methylene protons of the hydroxymethyl group (~4.5 ppm) - Singlet for the hydroxyl proton (variable) - Doublets for the two furan ring protons (~6.0 and ~7.2 ppm)
¹³C NMR - Signal for the methyl carbon (~10-15 ppm) - Signal for the methylene carbon (~55-60 ppm) - Signals for the furan ring carbons, including the substituted carbons (~110-155 ppm)
IR (Infrared) Spectroscopy - Broad O-H stretch from the alcohol (~3300-3400 cm⁻¹) - C-H stretches (aromatic and aliphatic) (~2850-3150 cm⁻¹) - C=C stretches of the furan ring (~1500-1600 cm⁻¹) - C-O stretch (~1000-1200 cm⁻¹)
Mass Spectrometry (MS) - Molecular ion peak (M⁺) at m/z = 112 - Fragmentation pattern may include loss of H₂O (m/z = 94), CH₂OH (m/z = 81), and other characteristic furan ring fragments.

Synthesis and Experimental Protocols

A common and effective method for the synthesis of this compound is the reduction of 3-methyl-2-furaldehyde.

Synthesis of this compound via Reduction of 3-Methyl-2-furaldehyde

This protocol describes a general procedure for the reduction of the aldehyde to the corresponding alcohol using a mild reducing agent such as sodium borohydride.

Experimental Protocol:

  • Materials:

    • 3-Methyl-2-furaldehyde

    • Methanol (or Ethanol)

    • Sodium borohydride (NaBH₄)

    • Deionized water

    • Diethyl ether (or other suitable organic solvent)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Hydrochloric acid (HCl), dilute solution

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methyl-2-furaldehyde in methanol at room temperature.

    • Cool the solution in an ice bath to 0-5 °C.

    • Slowly add sodium borohydride portion-wise to the stirred solution, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water.

    • Neutralize the mixture with a dilute solution of hydrochloric acid.

    • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

G cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product 3-Methyl-2-furaldehyde 3-Methyl-2-furaldehyde Reduction Reduction 3-Methyl-2-furaldehyde->Reduction NaBH4 NaBH4 NaBH4->Reduction Methanol Methanol Methanol->Reduction This compound This compound Reduction->this compound

Figure 1: Synthesis workflow for this compound.

Reactivity and Applications in Drug Development

The furan moiety in this compound is a versatile platform for various chemical transformations, making it an attractive building block in the synthesis of more complex molecules, including potential pharmaceutical agents.

Oxidation

The primary alcohol functional group can be readily oxidized to the corresponding aldehyde, 3-methyl-2-furaldehyde, or further to 3-methyl-2-furoic acid using appropriate oxidizing agents. This transformation is a key step in creating furan-based carboxylic acid derivatives for further functionalization in drug design.

Diels-Alder Reaction

The furan ring can act as a diene in Diels-Alder reactions, providing a pathway to construct bicyclic structures. This reactivity is valuable for creating complex molecular scaffolds found in some natural products and pharmacologically active compounds. The presence of the methyl group on the furan ring can influence the regioselectivity and stereoselectivity of the cycloaddition.

Role in Medicinal Chemistry

Furan-containing compounds have been identified in numerous natural products and have shown a wide range of biological activities. Substituted furfuryl alcohols serve as important precursors in the synthesis of various pharmaceutical intermediates. The ability to functionalize both the hydroxyl group and the furan ring allows for the generation of diverse molecular libraries for drug discovery screening. The "magic methyl" effect, where the introduction of a methyl group can significantly impact a molecule's pharmacological properties, is a relevant concept when considering the utility of this compound in lead optimization.

G cluster_reactions Key Reactions cluster_products Potential Products Start This compound Oxidation Oxidation Start->Oxidation Diels_Alder Diels-Alder Reaction Start->Diels_Alder Esterification Esterification Start->Esterification Aldehyde_Acid 3-Methyl-2-furaldehyde or 3-Methyl-2-furoic Acid Oxidation->Aldehyde_Acid Bicyclic_Scaffolds Bicyclic Scaffolds Diels_Alder->Bicyclic_Scaffolds Ester_Derivatives Ester Derivatives Esterification->Ester_Derivatives

Figure 2: Reactivity pathways of this compound.

Safety and Handling

As with any chemical, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the field of drug discovery and development. Its unique structural features allow for a range of chemical transformations, enabling the creation of diverse and complex molecular architectures. This guide provides a foundational understanding of its properties, synthesis, and reactivity, which should facilitate its broader application in research and development. Further investigation into its specific biological activities and applications is warranted to fully unlock its potential.

References

(3-Methyl-2-furyl)methanol in Food: A Technical Guide on its Natural Occurrence and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct quantitative data for the natural occurrence of (3-Methyl-2-furyl)methanol in food products is exceedingly scarce in publicly available scientific literature. Therefore, this guide provides a comprehensive overview of closely related and structurally similar furan derivatives, namely 2-methylfuran , 3-methylfuran , and furfuryl alcohol , which are commonly found in thermally processed foods and share similar formation pathways. The data and methodologies presented for these related compounds serve as a valuable proxy for understanding the potential presence and analytical strategies for this compound.

Introduction

This compound is a furanic compound that, like other furans, is expected to be formed during the thermal processing of food through the Maillard reaction and caramelization of sugars. These compounds are significant contributors to the flavor and aroma profiles of a wide variety of food products, including coffee, baked goods, and processed beverages. However, concerns have been raised about the potential toxicity of some furan derivatives, making their identification and quantification in food a critical area of research. This technical guide summarizes the current knowledge on the natural occurrence of related furan compounds, details the analytical methodologies for their detection, and explores their formation pathways.

Quantitative Occurrence of Related Furan Derivatives in Food Products

The following tables summarize the quantitative data for 2-methylfuran, 3-methylfuran, and furfuryl alcohol found in various food matrices. These values are indicative of the potential concentration ranges for furan derivatives formed during food processing.

Table 1: Concentration of 2-Methylfuran and 3-Methylfuran in Various Food Products

Food Product2-Methylfuran Concentration3-Methylfuran ConcentrationReference(s)
Coffee (brewed)
Regular Ground172 ng/g6.4 ng/g[1]
Decaffeinated184 ng/g6.7 ng/g[1]
Espresso583 ng/g19 ng/g[1]
Arabica (Espresso)404.31 - 634.64 ng/mLNot Reported[2]
Robusta (Espresso)up to 845.14 ng/mLNot Reported[2]
Coffee (unbrewed)
Ground (regular)9470 ng/g447 ng/g[1]
Ground (decaffeinated)10400 ng/g463 ng/g[1]
Instant (regular)1600 ng/g72.9 ng/g[1]
Instant (decaffeinated)1800 ng/g75.2 ng/g[1]
Roasted Coffee Beansup to 29639 µg/kgNot Reported[3]
Baked Goods
Wheat Biscuit15 µg/kgNot Detected[4]
Multigrain Hoops17 µg/kg5 µg/kg[4]
Crackers6 - 116 µg/kgDetected in 2/4 samples[4]
Infant and Toddler Food
GeneralAverage levels detectedAverage levels detected[5][6]
Canned Goods
Canned FishDetectedDetected
Canned MeatDetectedDetected
Other
Soy SauceDetectedDetected

Table 2: Concentration of Furfuryl Alcohol in Various Food Products

Food ProductFurfuryl Alcohol ConcentrationReference(s)
Coffee
Coffee Beans>100 mg/kg[7][8]
Coffee (unspecified)Average of 251 mg/kg[7]
Beverages
Wines1 - 10 mg/L[7][8]
Pineapple Juice8 mg/L[7][8]
Baked Goods
BreadBelow Limit of Detection[7]
Fish Products ~10 mg/kg[7][8]

Formation Pathways

The primary route for the formation of this compound and related furan derivatives in food is the Maillard reaction, a complex series of non-enzymatic browning reactions between reducing sugars and amino acids that occurs during heating.

A plausible pathway for the formation of a methyl-substituted furfuryl alcohol is initiated by the degradation of sugars, such as pentoses or hexoses, into reactive dicarbonyl intermediates. These intermediates can then react with amino acids. For instance, the Strecker degradation of amino acids like alanine can yield acetaldehyde, a C2 fragment. The cyclization and dehydration of these intermediates lead to the formation of the furan ring. The methyl and hydroxymethyl substitutions on the furan ring are derived from the specific sugar and amino acid precursors and the reaction conditions.

Below is a conceptual diagram illustrating a generalized formation pathway for a methyl-substituted furfuryl alcohol via the Maillard reaction.

Maillard_Reaction_Pathway Reducing_Sugar Reducing Sugar (e.g., Pentose/Hexose) Dicarbonyl_Intermediate Reactive Dicarbonyl Intermediate Reducing_Sugar->Dicarbonyl_Intermediate Heat Amino_Acid Amino Acid (e.g., Alanine) Strecker_Aldehyde Strecker Aldehyde (e.g., Acetaldehyde) Amino_Acid->Strecker_Aldehyde Strecker Degradation Cyclization_Dehydration Cyclization & Dehydration Dicarbonyl_Intermediate->Cyclization_Dehydration Strecker_Aldehyde->Cyclization_Dehydration Methyl_Furan_Intermediate Methyl-substituted Furan Intermediate Cyclization_Dehydration->Methyl_Furan_Intermediate Final_Product This compound (or related compound) Methyl_Furan_Intermediate->Final_Product Reduction/ Rearrangement

Caption: Conceptual pathway for methyl-furyl alcohol formation.

Experimental Protocols for Analysis

The analysis of volatile furan derivatives in complex food matrices typically involves gas chromatography coupled with mass spectrometry (GC-MS). Due to the low concentrations and high volatility of these compounds, sample preparation techniques such as headspace (HS) sampling or solid-phase microextraction (SPME) are crucial for their effective extraction and pre-concentration.

General Analytical Workflow

The following diagram outlines a typical workflow for the analysis of furan derivatives in food samples.

Analytical_Workflow Sample_Collection 1. Sample Collection (e.g., Coffee, Baked Goods) Sample_Preparation 2. Sample Preparation - Homogenization - Weighing into vial - Addition of internal standard (e.g., d4-furan) Sample_Collection->Sample_Preparation Extraction 3. Headspace Extraction (HS or SPME) - Incubation at controlled temperature - Extraction of volatile compounds Sample_Preparation->Extraction GC_MS_Analysis 4. GC-MS/MS Analysis - Separation on a capillary column (e.g., HP-5MS) - Detection by mass spectrometry Extraction->GC_MS_Analysis Data_Processing 5. Data Processing - Peak identification and integration - Quantification using calibration curve GC_MS_Analysis->Data_Processing Reporting 6. Reporting of Results (e.g., ng/g or µg/kg) Data_Processing->Reporting

Caption: General workflow for furan derivative analysis in food.

Detailed Methodologies

4.2.1. Sample Preparation

  • Liquid Samples (e.g., coffee, juice): Weigh 5-10 g of the liquid sample into a 20 mL headspace vial. For viscous liquids, dilution with water may be necessary.[9]

  • Solid Samples (e.g., baked goods): Homogenize the sample. Weigh 1-5 g of the homogenized sample into a headspace vial and add a specific volume of saturated NaCl solution to aid in the release of volatile compounds.[10][11]

  • Internal Standard: Add a known amount of a deuterated internal standard, such as d4-furan, to each sample for accurate quantification.[9]

4.2.2. Headspace Solid-Phase Microextraction (HS-SPME)

  • Fiber Selection: A Carboxen/Polydimethylsiloxane (CAR/PDMS) SPME fiber is commonly used for the extraction of volatile furan derivatives.[10]

  • Extraction Conditions: Equilibrate the sample vial at a specific temperature (e.g., 35-50°C) for a set time (e.g., 15-20 minutes).[10][12] Expose the SPME fiber to the headspace of the vial to adsorb the analytes.[10]

4.2.3. Gas Chromatography-Mass Spectrometry (GC-MS/MS)

  • Injection: Desorb the analytes from the SPME fiber in the hot GC inlet.

  • GC Column: A non-polar or medium-polarity capillary column, such as a HP-5MS, is typically used for the separation of furan and its derivatives.[10]

  • Temperature Program: A programmed temperature ramp is employed to achieve optimal separation of the target compounds. An example program might start at 32°C, hold for 4 minutes, then ramp to 200°C.[10]

  • Mass Spectrometry: Operate the mass spectrometer in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for high sensitivity and selectivity.[13]

4.2.4. Quantification

  • Prepare a calibration curve using standard solutions of the target analytes and the internal standard.

  • Quantify the concentration of the furan derivatives in the samples by comparing their peak areas to that of the internal standard and using the calibration curve.

Conclusion

While direct evidence for the natural occurrence of this compound in food is limited, the presence of structurally similar compounds like 2-methylfuran, 3-methylfuran, and furfuryl alcohol is well-documented, particularly in thermally processed foods such as coffee and baked goods. The formation of these compounds is intricately linked to the Maillard reaction. The analytical methodologies detailed in this guide, primarily based on HS-GC-MS, provide a robust framework for the sensitive and selective quantification of these volatile furan derivatives. Further research is warranted to specifically investigate the occurrence and concentration of this compound in a wider range of food products to better assess dietary exposure and any potential health implications.

References

Thermal Degradation of (3-Methyl-2-furyl)methanol: A Mechanistic and Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the thermal degradation of (3-Methyl-2-furyl)methanol, a substituted furan derivative of interest in various chemical and pharmaceutical contexts. In the absence of direct experimental studies on this specific molecule, this document synthesizes findings from closely related analogues, primarily furfuryl alcohol and 2-methylfuran, to propose a putative thermal degradation pathway. The guide outlines the key chemical transformations, including dehydration, radical formation, and ring-opening reactions, that are anticipated upon thermal stress. Furthermore, it details the predominant analytical methodologies, such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS), employed for the elucidation of thermal breakdown products of furanic compounds. Quantitative data from analogous compounds are presented to offer a comparative framework. This guide is intended to serve as a foundational resource for researchers investigating the thermal stability and degradation profiles of substituted furfuryl alcohols.

Introduction

This compound is a furan derivative characterized by a methyl group at the 3-position and a hydroxymethyl group at the 2-position of the furan ring. The thermal stability of such compounds is a critical parameter in numerous applications, including organic synthesis, pharmaceutical manufacturing, and food chemistry, where elevated temperatures can lead to the formation of undesired and potentially reactive degradation products. Understanding the thermal degradation pathways is essential for ensuring product purity, stability, and safety.

Proposed Thermal Degradation Pathways

The thermal degradation of this compound is anticipated to proceed through a series of key reactions, primarily initiated by the dehydration of the alcohol moiety, followed by radical-mediated processes and ring fragmentation.

Initial Dehydration

The primary and most favored initial degradation step for furfuryl alcohols under thermal stress is the dehydration of the hydroxymethyl group.[2][3] In the case of this compound, this would lead to the formation of 2,3-dimethylfuran. This reaction is analogous to the conversion of furfuryl alcohol to 2-methylfuran.[2][3]

Radical-Initiated Degradation of the Furan Ring

Once formed, 2,3-dimethylfuran, a substituted 2-methylfuran analogue, would be susceptible to further degradation at higher temperatures. The pyrolysis of 2-methylfuran is known to be dominated by radical chemistry.[1] The weaker C-H bonds of the methyl groups are prone to homolytic cleavage, leading to the formation of furanylmethyl radicals.[4]

For 2,3-dimethylfuran, this would involve hydrogen abstraction from either the 2- or 3-methyl group, initiating a cascade of radical reactions.

Ring-Opening and Fragmentation

The furan ring itself can undergo cleavage through carbene intermediates.[5] This process can lead to the formation of various open-chain compounds. For substituted furans, the nature and position of the substituents influence the stability of these intermediates and the subsequent fragmentation patterns. The resulting fragments are typically smaller, volatile molecules.

A proposed logical relationship for the initial degradation steps is visualized below.

logical_relationship A This compound B Dehydration A->B - H2O C 2,3-Dimethylfuran B->C D Further Thermal Stress C->D E Degradation Products (Radical Species, Ring-Opened Compounds) D->E

Caption: Proposed initial degradation steps of this compound.

Expected Thermal Degradation Products

Based on the degradation pathways of analogous compounds, a range of thermal degradation products can be anticipated. These are summarized in the table below. It is important to note that the relative abundance of these products will be highly dependent on the specific experimental conditions, such as temperature, pressure, and residence time.

Product Class Specific Examples (Hypothetical) Formation Pathway
Dehydration Product 2,3-DimethylfuranIntramolecular elimination of water from the parent molecule.
Radical Species (3-Methyl-2-furyl)methyl radical, (2-Methyl-3-furyl)methyl radicalHomolytic cleavage of C-H bonds in the methyl groups.
Ring-Opened Products Various unsaturated ketones, aldehydes, and hydrocarbonsIsomerization and fragmentation of the furan ring via carbene intermediates.
Small Volatiles Carbon monoxide (CO), Methane (CH4), Acetylene (C2H2)Fragmentation of ring-opened intermediates.

Quantitative Data from Analogous Compounds

Direct quantitative data for the thermal degradation of this compound is not available. However, studies on the thermal decomposition of furfuryl alcohol provide valuable insights into product yields. The table below summarizes quantitative data for the formation of 2-methylfuran from furfuryl alcohol under specific conditions.

Precursor Product Temperature (°C) Yield (%) Analytical Method Reference
Furfuryl Alcohol2-Methylfuran140-190Not explicitly quantified, but formation is activated in this range.Headspace GC-MS[2][3]

Experimental Protocols

The standard and most powerful technique for analyzing the thermal degradation products of non-volatile or semi-volatile organic compounds is Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS).[6][7][8][9][10]

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Objective: To identify the volatile and semi-volatile products resulting from the thermal decomposition of this compound.

Methodology:

  • Sample Preparation: A small amount of the this compound sample (typically in the microgram range) is placed into a pyrolysis sample cup.[9]

  • Pyrolysis: The sample cup is introduced into a micro-furnace pyrolyzer, which is rapidly heated to a predetermined temperature (e.g., in the range of 500-1000 °C) in an inert atmosphere (e.g., helium).[8] The rapid heating minimizes secondary reactions.

  • Gas Chromatography (GC): The volatile degradation products are swept from the pyrolyzer into a gas chromatograph. The GC column (e.g., a 5% phenyl capillary column) separates the individual components of the mixture based on their boiling points and interactions with the stationary phase.[8]

    • Typical GC Oven Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp to 280 °C at a rate of 10 °C/min.

      • Hold at 280 °C for 10 minutes.

  • Mass Spectrometry (MS): The separated components eluting from the GC column are introduced into a mass spectrometer. The molecules are ionized (typically by electron impact at 70 eV), and the resulting fragments are separated based on their mass-to-charge ratio, producing a unique mass spectrum for each component.[6]

  • Data Analysis: The identity of each degradation product is determined by comparing its mass spectrum to a reference library (e.g., NIST/Wiley).

The general workflow for this experimental protocol is illustrated in the following diagram.

experimental_workflow cluster_pyrolysis Pyrolysis cluster_gc Gas Chromatography cluster_ms Mass Spectrometry A Sample of This compound B Rapid Heating (e.g., 750°C) A->B C Separation of Degradation Products B->C D Ionization and Fragmentation C->D E Detection and Mass Spectrum Generation D->E F Data Analysis (Library Matching) E->F

Caption: General workflow for Py-GC/MS analysis.

Conclusion

This technical guide has provided a detailed, albeit theoretical, overview of the thermal degradation of this compound. By drawing parallels with the well-studied degradation of furfuryl alcohol and 2-methylfuran, a plausible degradation pathway involving initial dehydration to 2,3-dimethylfuran, followed by radical-initiated reactions and ring-opening, has been proposed. The anticipated degradation products encompass a range of smaller, volatile molecules. The standard analytical approach for investigating such thermal decomposition, Py-GC/MS, has been described in detail.

It is imperative that future experimental studies be conducted on this compound to validate the proposed pathways and to generate quantitative data on its specific degradation products. Such research will be invaluable for professionals in fields where the thermal stability of this and related compounds is of paramount importance.

References

Toxicological Profile of (3-Methyl-2-furyl)methanol and its Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific toxicological data for (3-Methyl-2-furyl)methanol (CAS RN: 20416-16-4) is limited in publicly available literature. Therefore, this document relies on data from structurally related furan derivatives and general principles of furan toxicology to provide a comprehensive overview for researchers, scientists, and drug development professionals. This approach, known as read-across, is a scientifically recognized method for data gap filling in toxicology.

Introduction

This compound is a furan derivative with potential applications in various industries. As with any chemical substance intended for use in consumer products or as an intermediate in manufacturing, a thorough understanding of its toxicological profile is essential for risk assessment and ensuring human safety. This technical guide provides an in-depth analysis of the known and anticipated toxicological properties of this compound and its potential metabolites.

Physicochemical Properties

Understanding the physicochemical properties of a compound is fundamental to predicting its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyThis compound5-Methyl-2-furanmethanol (Isomer for comparison)
CAS RN 20416-16-4[1]3857-25-8
Molecular Formula C6H8O2[1]C6H8O2
Molecular Weight 112.13 g/mol [1]112.13 g/mol
Appearance No data availableColorless to pale yellow liquid
Boiling Point No data available177-178 °C
Solubility No data availableSoluble in water and alcohol

Metabolism and Metabolic Pathways

The metabolism of furan derivatives is a critical determinant of their toxicity. The primary route of metabolic activation for many furans involves oxidation by cytochrome P450 (CYP) enzymes, particularly CYP2E1. This process can lead to the formation of reactive metabolites.

Based on the metabolism of structurally similar compounds like furfuryl alcohol, a plausible metabolic pathway for this compound is proposed. The hydroxymethyl group is susceptible to oxidation to form the corresponding aldehyde and then the carboxylic acid. Additionally, the furan ring can be oxidized to a reactive α,β-unsaturated dialdehyde.

Hypothesized Metabolic Pathway of this compound

Metabolic Pathway of this compound parent This compound aldehyde 3-Methyl-2-furaldehyde parent->aldehyde Alcohol Dehydrogenase reactive_metabolite Reactive α,β-Unsaturated Dialdehyde parent->reactive_metabolite CYP450 (e.g., CYP2E1) acid 3-Methyl-2-furoic Acid aldehyde->acid Aldehyde Dehydrogenase conjugate Glucuronide/Sulfate Conjugates acid->conjugate Phase II Enzymes detox Detoxification (e.g., Glutathione Conjugation) reactive_metabolite->detox covalent_adducts Covalent Adducts with Macromolecules reactive_metabolite->covalent_adducts toxicity Cellular Toxicity covalent_adducts->toxicity

Caption: Hypothesized metabolic pathway of this compound.

Toxicological Data

Due to the scarcity of specific data for this compound, this section presents a summary of toxicological data for furan and related methylfurans to provide a basis for potential hazard identification.

Acute Toxicity
CompoundTestSpeciesRouteValueReference
FuranLD50RatOral5.6 mg/kgNTP TR 402
2-MethylfuranLD50RatOral126 mg/kgNTP TR 541
Furfuryl AlcoholLD50RatOral177 mg/kgNTP TR 452
Genetic Toxicology

Furan and some of its derivatives have shown evidence of genotoxicity, often dependent on metabolic activation. The formation of reactive metabolites that can bind to DNA is a key concern.

CompoundAssaySystemMetabolic ActivationResultReference
FuranAmes TestS. typhimuriumWith S9PositiveMortelmans et al., 1986
FuranIn vivo MicronucleusMouseN/APositiveNTP TR 402
Furfuryl AlcoholAmes TestS. typhimuriumWith S9NegativeMortelmans et al., 1986
Furfuryl AlcoholIn vivo MicronucleusMouseN/ANegativeNTP TR 452
Subchronic and Chronic Toxicity & Carcinogenicity

Long-term studies on furan have demonstrated its carcinogenicity in rodents, with the liver being the primary target organ. The mechanism is thought to involve both genotoxic and non-genotoxic events, including cytotoxicity and regenerative cell proliferation.

CompoundSpeciesRouteDurationKey FindingsReference
FuranRatGavage2 yearsHepatocellular adenomas and carcinomasNTP TR 402
FuranMouseGavage2 yearsHepatocellular adenomas and carcinomasNTP TR 402
2-MethylfuranRatGavage13 weeksLiver toxicityNTP TR 541

Mechanisms of Toxicity and Signaling Pathways

The toxicity of many furan compounds is intrinsically linked to their bioactivation to electrophilic intermediates. These reactive metabolites can covalently bind to cellular macromolecules, including DNA, RNA, and proteins, leading to cellular dysfunction and toxicity.

General Mechanism of Furan-Induced Toxicity

Furan Toxicity Pathway furan Furan Compound cyp450 CYP450 (e.g., CYP2E1) furan->cyp450 reactive_metabolite Reactive Metabolite (e.g., α,β-Unsaturated Dialdehyde) cyp450->reactive_metabolite detox Detoxification (Glutathione Conjugation) reactive_metabolite->detox macromolecules Cellular Macromolecules (DNA, Protein, etc.) reactive_metabolite->macromolecules adducts Covalent Adducts macromolecules->adducts stress Oxidative Stress adducts->stress damage Cellular Damage adducts->damage toxicity Cytotoxicity, Genotoxicity, Carcinogenicity stress->toxicity response Cellular Stress Response (e.g., Nrf2 activation) damage->response damage->toxicity

Caption: Generalized signaling pathway for furan-induced toxicity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of toxicological studies. Below are outlines for key genotoxicity assays.

Bacterial Reverse Mutation Assay (Ames Test)

Objective: To assess the potential of a substance to induce gene mutations in bacteria.

Methodology:

  • Strains: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA) are used.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix from induced rat liver).

  • Procedure: The test substance, bacterial culture, and S9 mix (or buffer) are combined in molten top agar and poured onto minimal glucose agar plates.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Evaluation: The number of revertant colonies is counted. A substance is considered mutagenic if it causes a dose-dependent increase in revertant colonies compared to the solvent control.

In Vitro Mammalian Cell Micronucleus Test

Objective: To detect damage to chromosomes or the mitotic apparatus in mammalian cells.

Methodology:

  • Cell Lines: Human or rodent cell lines (e.g., L5178Y, TK6, CHO, V79) are used.

  • Treatment: Cells are exposed to the test substance for a short (3-6 hours) or long (continuous for ~1.5-2 normal cell cycles) duration, with and without metabolic activation.

  • Harvest: Cells are harvested and treated with a cytokinesis blocker (e.g., cytochalasin B) to accumulate binucleated cells.

  • Staining: Cells are fixed and stained with a DNA-specific stain (e.g., Giemsa, acridine orange).

  • Analysis: The frequency of micronuclei in binucleated cells is scored under a microscope. A significant, dose-dependent increase in micronucleated cells indicates genotoxicity.

In Vivo Rodent Bone Marrow Micronucleus Test

Objective: To determine the potential of a substance to induce chromosomal damage in the bone marrow of rodents.

Methodology:

  • Animals: Typically, young adult mice or rats of a single sex (usually male) are used.

  • Dosing: The test substance is administered, usually via the intended route of human exposure, once or twice.

  • Harvest: Bone marrow is collected at appropriate time points after the last dose (e.g., 24 and 48 hours).

  • Slide Preparation: Bone marrow smears are prepared, fixed, and stained (e.g., with May-Grünwald-Giemsa).

  • Scoring: The frequency of micronucleated polychromatic erythrocytes (MN-PCEs) is determined by microscopic analysis. The ratio of polychromatic to normochromatic erythrocytes (PCE/NCE ratio) is also calculated as a measure of cytotoxicity. A significant, dose-related increase in MN-PCEs indicates in vivo genotoxicity.

Conclusion

References

Unraveling the Formation of (3-Methyl-2-furyl)methanol: A Technical Guide on Maillard Reaction Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Maillard reaction, a cornerstone of flavor and color development in thermally processed foods, is a complex network of non-enzymatic browning reactions between reducing sugars and amino acids. While extensively studied for its role in generating a myriad of desirable aroma compounds, the specific pathways leading to the formation of less common, yet potentially significant, molecules such as (3-Methyl-2-furyl)methanol remain a subject of scientific inquiry. This technical guide synthesizes the current understanding of furan formation within the Maillard reaction to propose a scientifically grounded pathway for the synthesis of this compound.

Executive Summary

Direct experimental evidence detailing the formation of this compound through the Maillard reaction is not extensively documented in current scientific literature. However, by examining the established mechanisms for the formation of analogous furan derivatives, a plausible multi-step pathway can be postulated. This proposed pathway involves the reaction of a 6-deoxyhexose, such as rhamnose, with an amino acid, leading to the formation of a key intermediate, 3-methyl-2-furaldehyde. Subsequent reduction of this aldehyde is hypothesized to yield this compound. This guide will delve into the mechanistic steps of this proposed pathway, present quantitative data from analogous reactions, provide detailed experimental protocols for studying such reactions, and visualize the core concepts through signaling pathway and workflow diagrams.

Proposed Maillard Reaction Pathway to this compound

The formation of this compound is likely a two-stage process: the formation of its aldehyde precursor, 3-methyl-2-furaldehyde, followed by its reduction.

Stage 1: Formation of 3-Methyl-2-furaldehyde

The key to forming a 3-methyl substituted furan ring lies in the structure of the initial sugar precursor. A 6-deoxyhexose, such as L-rhamnose, is a prime candidate. The reaction is initiated by the condensation of the carbonyl group of the sugar with the amino group of an amino acid to form an N-substituted glycosylamine. This is followed by the Amadori rearrangement to form a 1-amino-1-deoxy-2-ketose, a crucial intermediate in the Maillard reaction.

Subsequent enolization, cyclization, and dehydration steps, analogous to the formation of other furans, are proposed to lead to the formation of 3-methyl-2-furaldehyde. The presence of the methyl group at the C-6 position of rhamnose is critical for its incorporation into the furan ring at the 3-position, although the precise rearrangement mechanism is a topic for further research.

Stage 2: Reduction to this compound

Furaldehydes, including furfural and 5-methylfurfural, are known to undergo reduction to their corresponding alcohols under Maillard reaction conditions, as well as through biological and catalytic processes.[1][2][3] This reduction can be facilitated by various reducing agents present in the complex Maillard reaction milieu or through enzymatic action in biological systems. Therefore, it is highly probable that 3-methyl-2-furaldehyde, once formed, is subsequently reduced to this compound.

dot

Maillard_Pathway_3_Methyl_2_furyl_methanol reactant reactant intermediate intermediate product product Rhamnose L-Rhamnose (6-Deoxyhexose) Glycosylamine N-substituted Glycosylamine Rhamnose->Glycosylamine AminoAcid Amino Acid AminoAcid->Glycosylamine + AmadoriProduct Amadori Product (1-Amino-1-deoxy-2-ketose) Glycosylamine->AmadoriProduct Amadori Rearrangement Enolization Enolization AmadoriProduct->Enolization CyclizationDehydration Cyclization & Dehydration Enolization->CyclizationDehydration Furaldehyde 3-Methyl-2-furaldehyde CyclizationDehydration->Furaldehyde Reduction Reduction Furaldehyde->Reduction Methanol This compound Reduction->Methanol

Caption: Proposed pathway for this compound formation.

Quantitative Data from Analogous Maillard Reactions

Direct quantitative data for the formation of this compound is scarce. However, data from studies on the formation of similar furan derivatives from rhamnose and other sugars can provide valuable insights into the potential yields and influencing factors.

PrecursorsReaction ConditionsProductYield (mol%)Reference
Rhamnose, AlaninepH 3.55-MethylfurfuralAppreciable quantities[4]
Rhamnose, AlaninepH 3.52,5-Dimethyl-4-hydroxy-3(2H)-furanoneAppreciable quantities[4]
Rhamnose-4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF)>40[4]
Sugars, Amino AcidsRoasting conditions2-Methylfuranup to 260 µmol/mol precursor[5][6]
2-FuraldehydePressure cookingFuran70-100 µmol/mol precursor[5][6]

Experimental Protocols

To investigate the proposed pathway for this compound formation, a model system approach is recommended. The following provides a general experimental protocol based on common methodologies used in Maillard reaction research.

Objective: To identify and quantify the formation of this compound from the Maillard reaction of L-rhamnose and an amino acid (e.g., alanine).

Materials:

  • L-Rhamnose

  • L-Alanine

  • Phosphate buffer (pH 7.0)

  • Reaction vials (pressure-resistant)

  • Heating block or oven

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Solid-phase microextraction (SPME) fibers

  • Internal standard (e.g., deuterated analog of the target compound)

Procedure:

  • Preparation of Model Solution:

    • Prepare a solution of L-rhamnose (e.g., 0.1 M) and L-alanine (e.g., 0.1 M) in a phosphate buffer (pH 7.0).

    • Dispense equal volumes of the solution into reaction vials.

  • Maillard Reaction:

    • Seal the vials tightly.

    • Heat the vials at a specific temperature (e.g., 120°C) for a defined period (e.g., 60 minutes).

    • Include control samples (rhamnose only, alanine only) to be heated under the same conditions.

  • Extraction of Volatiles:

    • After cooling the vials to room temperature, perform headspace SPME to extract the volatile compounds.

    • Expose the SPME fiber to the headspace of the vial for a set time (e.g., 30 minutes) at a controlled temperature (e.g., 60°C).

  • GC-MS Analysis:

    • Desorb the extracted compounds from the SPME fiber in the GC injector.

    • Use a suitable GC column and temperature program to separate the volatile compounds.

    • Identify the compounds based on their mass spectra by comparison with a library (e.g., NIST) and by running an authentic standard of this compound.

    • Quantify the target compound using an internal standard method.

dot

Experimental_Workflow step step analysis analysis result result A Prepare Model Solution (Rhamnose + Amino Acid in Buffer) B Heat Reaction Vials (e.g., 120°C for 60 min) A->B C Cool to Room Temperature B->C D Headspace SPME Extraction of Volatiles C->D E GC-MS Analysis D->E F Identification and Quantification of This compound E->F

Caption: General experimental workflow for studying furan formation.

Conclusion and Future Directions

While direct evidence remains to be established, the proposed pathway for the formation of this compound via the Maillard reaction of 6-deoxyhexoses provides a strong theoretical framework for future research. The key steps, including the formation of a furaldehyde intermediate and its subsequent reduction, are well-precedented in Maillard reaction chemistry.

Future research should focus on:

  • Confirmation of the Pathway: Utilizing isotopic labeling studies to trace the carbon atoms from the sugar precursor to the final product.

  • Identification of Key Intermediates: Employing advanced analytical techniques to detect and characterize the proposed 3-methyl-2-furaldehyde intermediate.

  • Kinetic Studies: Investigating the influence of various factors such as temperature, pH, and reactant concentrations on the yield of this compound.

  • Sensory and Bioactivity Evaluation: Assessing the sensory properties and potential biological activities of this compound to understand its significance in food and pharmaceutical contexts.

By systematically investigating this proposed pathway, the scientific community can gain a deeper understanding of the intricate chemical transformations occurring during the Maillard reaction and uncover the potential roles of novel furan derivatives in various applications.

References

An In-depth Technical Guide to the Olfactory Properties of (3-Methyl-2-furyl)methanol and Related Alkylated Furfuryl Alcohols in Flavor Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature contains limited specific data on the olfactory properties, flavor contribution, and detailed experimental protocols for (3-Methyl-2-furyl)methanol. This guide provides a comprehensive overview of the current knowledge on closely related and structurally similar furan derivatives, offering a predictive and methodological framework for the study of this compound.

Introduction to Alkylated Furfuryl Alcohols in Flavor Chemistry

Alkyl-substituted furfuryl alcohols are a class of heterocyclic volatile organic compounds that play a significant role in the flavor profiles of a wide variety of thermally processed foods. These compounds are primarily formed during the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating. The resulting furan derivatives contribute to the characteristic sweet, caramel, bready, and roasted notes associated with foods such as coffee, baked goods, and roasted meats. The specific substitution pattern on the furan ring, including the position and size of alkyl groups, significantly influences the olfactory properties of the molecule, leading to a diverse range of aroma nuances.

This compound , with a methyl group at the 3-position and a hydroxymethyl group at the 2-position of the furan ring, is an example of such a compound. While specific sensory data for this particular isomer is scarce, its structural similarity to other well-characterized furfuryl alcohols suggests it likely contributes to the complex flavor profiles of foods where it may be present.

Olfactory and Physicochemical Properties of this compound and Related Compounds

Detailed organoleptic and physicochemical data for this compound are not widely reported. However, by examining related, well-documented furan derivatives, a comparative context can be established. The following tables summarize the known properties of this compound and its structural analogs.

Table 1: Physicochemical Properties
CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound20416-16-4C₆H₈O₂112.13Not available
Furfuryl alcohol98-00-0C₅H₆O₂98.10170
5-Methylfurfuryl alcohol3857-25-8C₆H₈O₂112.13177-178
3-Furanmethanol4412-91-3C₅H₆O₂98.1079-80 @ 17 mmHg
Table 2: Olfactory Properties of Related Furan Derivatives
CompoundOdor DescriptionOdor Threshold (in water)References
Furfuryl alcoholFaint, burning, bready, caramel[1][2][3]8.0 ppm (in air)[4][1][2][3][4]
5-Methylfurfuryl alcoholSweet, caramel-likeNot available
3-FuranmethanolSweet, caramel, slightly nutty, earthyNot available[5]

Natural Occurrence and Formation in Foods

Table 3: Occurrence of Related Furan Derivatives in Food Products
CompoundFood MatrixConcentration RangeReferences
Furfuryl alcoholRoasted Coffee575,040 ppm (in coffee bean)[6]
Beer97,290 ppm[6]
Potato Chips9 ppm[6]
2-MethylfuranRoasted Coffee9,470 - 10,700 ng/g[7]
3-MethylfuranRoasted Coffee447 - 508 ng/g[7]

Formation Pathway: The Maillard Reaction

The Maillard reaction is a primary route for the formation of furan derivatives in food. This complex cascade of reactions begins with the condensation of a reducing sugar and an amino acid, leading to the formation of an N-substituted glycosylamine. Subsequent rearrangement, dehydration, and fragmentation steps produce a variety of reactive intermediates, including dicarbonyl compounds, which can then cyclize to form furan rings. The specific precursors and reaction conditions dictate the type and concentration of the resulting furan derivatives.

Maillard_Reaction_Pathway reducing_sugar Reducing Sugar glycosylamine N-substituted Glycosylamine reducing_sugar->glycosylamine amino_acid Amino Acid amino_acid->glycosylamine strecker Strecker Degradation amino_acid->strecker amadori_heyns Amadori/Heyns Rearrangement Products glycosylamine->amadori_heyns Rearrangement dehydration_fragmentation Dehydration & Fragmentation amadori_heyns->dehydration_fragmentation dicarbonyls Dicarbonyl Intermediates dehydration_fragmentation->dicarbonyls dicarbonyls->strecker furan_derivatives This compound & other Furan Derivatives dicarbonyls->furan_derivatives Cyclization Sensory_Evaluation_Workflow panel_selection Panelist Selection & Screening training Training & Lexicon Development panel_selection->training sample_prep Sample Preparation (Dilutions & Coding) training->sample_prep evaluation Sensory Evaluation (Individual Booths) sample_prep->evaluation data_collection Data Collection (Scoresheets/Software) evaluation->data_collection data_analysis Statistical Analysis (ANOVA, PCA) data_collection->data_analysis profile_generation Sensory Profile Generation data_analysis->profile_generation GC_MS_Workflow sample_prep Sample Preparation (Homogenization, Weighing) spiking Addition of Internal Standard & Sealing sample_prep->spiking equilibration Headspace Equilibration (Heating & Agitation) spiking->equilibration extraction SPME Fiber Exposure (Adsorption) equilibration->extraction desorption Thermal Desorption in GC Inlet extraction->desorption separation GC Separation (Capillary Column) desorption->separation detection MS Detection (Scan/SIM) separation->detection analysis Data Analysis (Identification & Quantification) detection->analysis

References

Solubility of (3-Methyl-2-furyl)methanol in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the solubility characteristics of (3-Methyl-2-furyl)methanol. The content is tailored for researchers, scientists, and professionals in drug development, offering insights into its predicted solubility in various organic solvents and a detailed experimental protocol for quantitative determination.

This compound , with the chemical formula C₆H₈O₂, is an organic compound featuring a furan ring substituted with a methyl and a hydroxymethyl group.[1] Its structure, containing both a polar hydroxyl group capable of hydrogen bonding and a less polar methyl-substituted furan ring, dictates its solubility behavior. Understanding its solubility is crucial for applications in chemical synthesis, formulation, and various research and development activities.

Predicted Solubility Profile

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, a qualitative and predicted solubility profile can be derived from its chemical structure and by comparing it to structurally similar compounds like furfuryl alcohol. Furfuryl alcohol is known to be miscible with water and soluble in common organic solvents.[2][3][4] The presence of a methyl group in this compound is expected to slightly increase its lipophilicity compared to furfuryl alcohol, potentially influencing its solubility in non-polar solvents.

The general principle of "like dissolves like" is a key determinant of solubility.[5] Polar solvents are more likely to dissolve polar compounds, and non-polar solvents are better for non-polar compounds. Based on its structure, this compound is predicted to exhibit good solubility in polar protic and aprotic solvents and lower solubility in non-polar solvents.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe hydroxyl group of the methanol can form hydrogen bonds with the solvent's hydroxyl groups.
WaterModerate to HighThe hydroxyl group allows for hydrogen bonding with water, though the methyl-furan ring may limit miscibility.[2]
Polar Aprotic Acetone, Dimethyl Sulfoxide (DMSO)HighThe polar nature of these solvents can interact with the polar hydroxyl group of the solute.[3]
AcetonitrileModerate to HighGood general solvent for moderately polar compounds.
Non-Polar Hexane, TolueneLowThe overall polarity of this compound is likely too high for significant solubility in non-polar hydrocarbon solvents.[3]
Halogenated DichloromethaneModerateOffers a balance of polarity that can accommodate both the polar and non-polar parts of the molecule.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain precise quantitative solubility data, the shake-flask method is widely recognized as the gold standard for determining the thermodynamic equilibrium solubility of a compound.[6][7] This method involves saturating a solvent with a solute and then measuring the concentration of the dissolved compound.

Objective

To quantitatively determine the maximum concentration of this compound that dissolves in a specific organic solvent at a constant temperature to achieve an equilibrium saturated solution.[7]

Materials and Equipment
  • This compound (solid or liquid)

  • Selected organic solvents (analytical grade)

  • Glass vials or flasks with screw caps

  • Orbital shaker or thermomixer with temperature control[7][8]

  • Analytical balance

  • Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Volumetric flasks and pipettes

  • Analytical instrument for concentration measurement (e.g., HPLC-UV, GC-MS, or UV-Vis spectrophotometer)

Procedure
  • Preparation: Add an excess amount of this compound to a glass vial. The excess solid or liquid ensures that a saturated solution is formed.[6]

  • Solvent Addition: Add a known volume or mass of the chosen organic solvent to the vial.[7]

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C). Agitate the mixture for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached.[7][9] The agitation time should be sufficient to allow the dissolution process to reach a steady state.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess undissolved solute settle.[6] Subsequently, separate the saturated solution from the excess solute by either centrifugation or filtration. This step is critical to avoid including undissolved particles in the sample for analysis.[7]

  • Sample Preparation for Analysis: Carefully take an aliquot of the clear, saturated supernatant. Dilute the sample gravimetrically or volumetrically with a suitable solvent to bring the concentration within the calibrated range of the analytical instrument.[7]

  • Concentration Analysis: Analyze the diluted sample using a validated analytical method, such as HPLC-UV or GC-MS, to determine the concentration of this compound. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.[7][9]

  • Data Reporting: The solubility is typically reported in units of mg/mL or mol/L at the specified temperature.

Visualizing the Experimental Workflow

The following diagrams illustrate the key workflows described in this guide.

G cluster_0 Solubility Prediction Workflow A Analyze Structure of This compound B Identify Polar (Hydroxyl) and Non-Polar (Methyl-Furan) Moieties A->B Structural Analysis C Apply 'Like Dissolves Like' Principle B->C Property Assessment D Predict Solubility in Different Solvent Classes C->D Qualitative Estimation

Solubility Prediction Logic

G cluster_1 Shake-Flask Method for Solubility Determination P1 Add Excess Solute to Vial P2 Add Known Volume of Solvent P1->P2 P3 Equilibrate with Agitation (24-72h at constant T) P2->P3 P4 Allow Sedimentation P3->P4 P5 Separate Supernatant (Centrifuge/Filter) P4->P5 P6 Dilute Aliquot P5->P6 P7 Analyze Concentration (e.g., HPLC, GC-MS) P6->P7 P8 Calculate & Report Solubility P7->P8

References

Quantum Chemical Insights into the Stability of (3-Methyl-2-furyl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the quantum chemical calculations used to assess the stability of (3-Methyl-2-furyl)methanol. While direct experimental and extensive computational studies on this specific molecule are not widely published, this document leverages data from analogous furanic compounds to provide a comprehensive understanding of its potential conformational stability, rotational barriers, and decomposition pathways. The methodologies and theoretical data presented herein serve as a robust framework for future research and for professionals in drug development requiring insights into the stability of furan-containing molecules.

Introduction to Furan Derivative Stability

Furan and its derivatives are significant structural motifs in a vast array of natural products, pharmaceuticals, and industrial chemicals. Their inherent aromaticity contributes to their relative stability. However, the nature and position of substituents on the furan ring can profoundly influence their electronic structure, reactivity, and ultimately, their stability. Understanding these substituent effects is paramount for applications in drug design, where molecular stability is a critical parameter. Quantum chemical calculations offer a powerful, non-experimental avenue to probe these properties at the molecular level.

This compound, with both a methyl and a hydroxymethyl group, presents an interesting case study. The interplay between the electron-donating methyl group and the versatile hydroxymethyl group can be computationally modeled to predict its thermodynamic stability and kinetic lability.

Theoretical Methodology for Stability Analysis

A robust computational approach to evaluating the stability of this compound involves a combination of high-level quantum chemical methods. Based on successful studies of similar furan derivatives, the following workflow is recommended.[1]

Conformational Analysis

The initial step involves a thorough exploration of the potential energy surface to identify all stable conformers. This is primarily governed by the rotation around the C2-C(methanol) bond and the C(methanol)-O bond.

Experimental Workflow: Conformational Analysis

G cluster_workflow Conformational Analysis Workflow start Initial Structure of This compound scan Potential Energy Surface Scan (e.g., B3LYP/6-31G(d)) start->scan minima Identify Energy Minima (Conformers) scan->minima reopt Geometry Optimization of Conformers (e.g., B3LYP/6-311+G(d,p)) minima->reopt freq Frequency Calculation (Confirm Minima, Obtain ZPE) reopt->freq single_point Single-Point Energy Calculation (High-Level Method, e.g., CCSD(T)) freq->single_point thermo Calculate Thermodynamic Properties (ΔG, ΔH) single_point->thermo end Relative Stabilities of Conformers thermo->end

Caption: Workflow for determining the stable conformers of this compound.

Calculation of Thermodynamic Properties

Key thermodynamic parameters, such as the standard enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), and entropy (S°), provide a quantitative measure of a molecule's stability. These can be calculated using high-accuracy composite methods like Gaussian-4 (G4) theory or CBS-QB3, which have shown good agreement with experimental data for other furan compounds.[1]

Rotational Barrier Analysis

The energy barrier to rotation of the hydroxymethyl group is a critical factor in understanding the molecule's flexibility and potential for intermolecular interactions. This can be determined by performing a relaxed potential energy surface scan, rotating the relevant dihedral angle in small increments and calculating the energy at each step.[2]

Predicted Stability and Reactivity

While specific data for this compound is scarce, we can infer its stability based on studies of related molecules like 2-methylfuran and other substituted furans.

Conformational Preferences

The orientation of the hydroxymethyl group relative to the furan ring will likely be the primary determinant of conformational isomerism. It is expected that conformers where the hydroxyl group can form an intramolecular hydrogen bond with the furan oxygen atom will be among the most stable. The methyl group at the 3-position may introduce some steric hindrance, influencing the preferred orientation of the hydroxymethyl group.

Thermodynamic Stability

Furan itself is a stable aromatic compound, with a reported enthalpy of formation of -9.261 kcal/mol at the G4 level of theory.[1] The addition of a methyl group, as in 2-methylfuran, generally increases stability. Therefore, this compound is expected to be a thermodynamically stable molecule under standard conditions.

Potential Decomposition Pathways

Studies on the pyrolysis of 2-methylfuran indicate that unimolecular decomposition can proceed through hydrogen atom transfer reactions, leading to the formation of carbene intermediates and subsequent ring-opening.[3] A similar pathway can be postulated for this compound, likely initiated by the homolytic cleavage of the C-O or C-H bonds of the hydroxymethyl group at elevated temperatures.

Logical Relationship: Potential Decomposition Pathway

G cluster_pathway Hypothetical Thermal Decomposition of this compound start This compound h_transfer Intramolecular H-atom Transfer start->h_transfer carbene Carbene Intermediate h_transfer->carbene ring_opening Furan Ring Opening carbene->ring_opening acyclic Acyclic Isomers ring_opening->acyclic fragmentation Fragmentation acyclic->fragmentation products Smaller Volatile Products (e.g., CO, hydrocarbons) fragmentation->products

Caption: A plausible thermal decomposition pathway for this compound.

Quantitative Data Summary

The following table summarizes typical computational data for furan and its methylated derivatives, which can serve as a benchmark for future studies on this compound.

CompoundMethodEnthalpy of Formation (kcal/mol)Rotational Barrier (cm⁻¹)Reference
FuranG4-9.261N/A[1]
2-Methylfuran--412.9 (for methyl group)[4]
3-Methylfuran--380.5 (for methyl group)[4]
2,3-DimethylfuranXIAM Fit-298.274 (ortho-methyl), 237.6891 (meta-methyl)[4]

Experimental Protocols for Stability Assessment

Experimental validation of computational predictions is crucial. The following are standard experimental protocols for assessing the stability of a compound like this compound.

Synthesis

The synthesis of this compound can be achieved through various organic synthesis routes, often starting from commercially available furan precursors. A common approach involves the formylation of 3-methylfuran followed by reduction of the resulting aldehyde.

Thermal Stability Analysis
  • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature. The onset of mass loss indicates the decomposition temperature.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. It can be used to determine melting points, boiling points, and detect exothermic decomposition events.

Chemical Stability Analysis
  • Forced Degradation Studies: The compound is subjected to various stress conditions (e.g., acidic, basic, oxidative, photolytic) to identify potential degradation products and pathways.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to separate and quantify the parent compound and its degradation products over time, allowing for the determination of degradation kinetics.

Conclusion

Quantum chemical calculations provide an indispensable toolkit for predicting the stability of molecules like this compound. By employing established high-level theoretical methods, it is possible to gain significant insights into its conformational landscape, thermodynamic properties, and potential degradation mechanisms. The data and methodologies outlined in this guide, derived from studies on analogous furan derivatives, offer a solid foundation for researchers and professionals in drug development to build upon. Future dedicated computational and experimental studies on this compound are warranted to further refine our understanding of this and other substituted furan compounds.

References

Methodological & Application

Gas chromatography-mass spectrometry (GC-MS) for (3-Methyl-2-furyl)methanol quantification

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Quantification of (3-Methyl-2-furyl)methanol using Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This compound (CAS No: 20416-16-4, Molecular Formula: C₆H₈O₂, Molecular Weight: 112.13 g/mol ) is a furan derivative that may be present in various matrices as a flavor component, a byproduct of thermal processing, or a synthetic intermediate.[1] Given the potential toxicological concerns associated with furan compounds, robust and sensitive analytical methods for their quantification are essential.[2][3] This application note details protocols for sample preparation using headspace (HS) and solid-phase microextraction (SPME) techniques, followed by GC-MS analysis for sensitive and selective quantification.

Principle of the Method

The high volatility of this compound and related furan derivatives makes them ideal candidates for analysis by GC-MS.[3][4] To isolate the analyte from complex sample matrices, headspace (HS) or solid-phase microextraction (SPME) is employed.

  • Headspace (HS) Sampling: In this technique, the sample is sealed in a vial and heated, allowing volatile compounds to partition into the gaseous phase (headspace). A portion of this headspace is then injected into the GC-MS system. This method is effective for samples with relatively high concentrations of the analyte.[3]

  • Solid-Phase Microextraction (SPME): SPME provides enhanced sensitivity for trace-level quantification.[3] A fused-silica fiber coated with a stationary phase is exposed to the sample's headspace. Analytes adsorb onto the fiber, which is then transferred to the hot GC inlet for thermal desorption and analysis.[3][5]

Following injection, the analyte is separated from other components on a gas chromatography column and subsequently detected and quantified by a mass spectrometer, often operated in Selected Ion Monitoring (SIM) mode for maximum sensitivity and selectivity.[3][6]

Experimental Protocols

Reagents and Materials
  • This compound standard (CAS: 20416-16-4)

  • Internal Standard (IS): d4-Furan or a suitable deuterated alcohol.

  • Solvents: Methanol (HPLC grade), Hexane (anhydrous), Pyridine (anhydrous).[2][7]

  • Derivatization Agent (optional, for improved chromatography): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[7]

  • Sodium Chloride (NaCl), analytical grade.

  • Deionized water.

  • 20 mL headspace vials with caps and septa.

  • SPME fibers (e.g., Carboxen/Polydimethylsiloxane - CAR/PDMS).[5]

  • Autosampler vials (1.5 mL).

Standard Solution Preparation
  • Analyte Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.[2]

  • Internal Standard Stock Solution (e.g., 2 µg/mL): Prepare a stock solution of the chosen internal standard (e.g., d4-furan) in methanol.[2][8]

  • Working Standard Mixture (e.g., 1 µg/mL): Prepare a mixed working standard solution by diluting the stock solutions in methanol.[2]

  • Calibration Curve: Prepare a series of calibration standards in the desired concentration range (e.g., 1-100 ng/mL) by diluting the working standard mixture. Each standard should be spiked with a constant concentration of the internal standard.

Sample Preparation

The choice of sample preparation depends on the matrix and required sensitivity.

Method A: Headspace (HS) Analysis

  • Liquid Samples (e.g., beverages, juices): Weigh 5-10 g of the liquid sample into a 20 mL headspace vial.[2] For viscous liquids, a 1:2 or 1:4 dilution with deionized water may be necessary.[2][3]

  • Solid/Semi-Solid Samples (e.g., food products): Homogenize the sample. Weigh 5 g of the homogenized sample into a headspace vial and add 5 mL of a saturated NaCl solution.[3][8]

  • Internal Standard: Add a known amount of the internal standard solution to each sample vial.[3]

  • Salting Out: Add approximately 4 g of NaCl to aqueous samples to increase the volatility of the analyte.[8]

  • Equilibration: Seal the vials and place them in the headspace autosampler. Equilibrate at a controlled temperature (e.g., 60°C) to avoid thermal formation of other furan compounds.[9]

Method B: Solid-Phase Microextraction (SPME) Analysis

  • Sample Preparation: Prepare the sample in a 20 mL headspace vial as described for HS analysis (steps 1-4 above).

  • Equilibration: Equilibrate the sample at a controlled temperature (e.g., 35°C) for 15 minutes with agitation.[5]

  • SPME Extraction: Expose a pre-conditioned SPME fiber (e.g., CAR/PDMS) to the headspace of the vial for a defined period (e.g., 15 minutes) at the same temperature to adsorb the volatile compounds.[5]

  • Desorption: Transfer the fiber to the GC inlet for thermal desorption of the analyte onto the column.

GC-MS Instrumentation and Parameters

The following parameters serve as a starting point and should be optimized for the specific instrument used.

Parameter Condition
GC System Gas chromatograph with a mass selective detector
Analytical Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or Elite-624 (60 m x 0.25 mm, 1.4 µm)[5][9]
Carrier Gas Helium at a constant flow of 1.0-1.2 mL/min[3][5][6]
Injector Temperature 250 - 280°C[4][5]
Injection Mode Splitless or Split (e.g., 10:1 ratio)[5]
Oven Program Initial: 35°C (hold 3 min), Ramp 1: 8°C/min to 75°C, Ramp 2: 25°C/min to 220°C (hold 2 min)[3]
MS Transfer Line Temp 280°C
MS Source Temp 230°C[5][6]
Ionization Mode Electron Ionization (EI) at 70 eV[3]
Acquisition Mode Selected Ion Monitoring (SIM)[3]
Ions Monitored This compound: m/z 112 (Molecular Ion), 97, 83, 55 d4-Furan (IS): m/z 72[3][6]

Note: The proposed ions for this compound are based on its chemical structure and may require experimental verification.

Data Presentation and Quantification

Quantification is achieved by constructing a calibration curve. Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for each calibration standard. The concentration of this compound in the samples is then determined from this curve using a linear regression analysis.

Table 1: Example Quantitative Data Summary

Sample IDMatrixAnalyte Peak AreaIS Peak AreaArea Ratio (Analyte/IS)Concentration (ng/g or ng/mL)
CAL-1Standard15,230145,8000.1041.0
CAL-2Standard74,500146,1000.5105.0
CAL-3Standard151,200147,5001.02510.0
CAL-4Standard765,000148,2005.16250.0
Sample ACoffee98,750146,5000.6746.6
Sample BJuice25,600147,1000.1741.7

Visualized Workflow

The general workflow for the GC-MS analysis of this compound is depicted below.

GCMS_Workflow cluster_prep 1. Sample & Standard Preparation cluster_extraction 2. Analyte Extraction (Automated) cluster_hs_spme cluster_analysis 3. GC-MS Analysis cluster_data 4. Data Processing sample Weigh Sample (Liquid or Solid) add_is Spike with Internal Standard sample->add_is add_nacl Add NaCl (for aqueous samples) add_is->add_nacl seal_vial Seal in Headspace Vial add_nacl->seal_vial incubate Incubate Vial (e.g., 60°C) seal_vial->incubate hs Headspace (HS) Injection incubate->hs spme SPME Fiber Exposure & Adsorption incubate->spme gc_inlet Thermal Desorption in GC Inlet hs->gc_inlet spme->gc_inlet gc_sep GC Separation (Capillary Column) gc_inlet->gc_sep gc_inlet->gc_sep ms_detect MS Detection & Ionization (EI, SIM Mode) gc_sep->ms_detect integration Peak Integration ms_detect->integration calibration Calibration Curve (Area Ratio vs. Conc.) integration->calibration quant Quantification of This compound calibration->quant

Caption: General workflow for GC-MS analysis of this compound.

References

Application Notes and Protocols for the Use of (3-Methyl-2-furyl)methanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(3-Methyl-2-furyl)methanol , a substituted furan derivative, serves as a versatile building block in organic synthesis, offering a reactive hydroxyl group and a furan nucleus amenable to various transformations. Its structural features make it a valuable precursor for the synthesis of fine chemicals, pharmaceutical intermediates, and novel materials. This document provides an overview of its applications, including key reactions and detailed experimental protocols.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
CAS Number 20416-16-4[1]
Molecular Formula C₆H₈O₂[1]
Molecular Weight 112.13 g/mol [1]
Appearance Colorless to pale yellow liquid

Key Synthetic Applications and Protocols

This compound can undergo a variety of chemical transformations, including oxidation, etherification, esterification, and cycloaddition reactions. The following sections detail the protocols for some of these key applications.

Oxidation to (3-Methyl-2-furyl)formaldehyde

The oxidation of the primary alcohol in this compound yields the corresponding aldehyde, a crucial intermediate for the synthesis of more complex molecules such as imines, oximes, and for use in condensation reactions.

Reaction Scheme:

Caption: Oxidation of this compound.

Experimental Protocol (General):

A common method for the oxidation of furfuryl alcohols is the use of manganese dioxide (MnO₂).

  • Reaction Setup: To a stirred solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane, chloroform, or acetone) is added activated manganese dioxide (5-10 eq).

  • Reaction Conditions: The reaction mixture is stirred at room temperature.

  • Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the manganese dioxide.

  • Purification: The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford (3-Methyl-2-furyl)formaldehyde.

Quantitative Data (Representative for Furfuryl Alcohols):

Oxidizing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)
MnO₂Dichloromethane252-2470-90
PCCDichloromethane251-475-95
Swern OxidationDichloromethane-78 to 250.5-280-95
Etherification

The hydroxyl group of this compound can be readily converted to an ether. Williamson ether synthesis is a common method for this transformation.

Reaction Scheme:

Caption: Williamson ether synthesis.

Experimental Protocol (General):

  • Deprotonation: To a suspension of a strong base, such as sodium hydride (NaH, 1.1 eq), in an anhydrous aprotic solvent (e.g., tetrahydrofuran or dimethylformamide) under an inert atmosphere (e.g., nitrogen or argon), a solution of this compound (1.0 eq) in the same solvent is added dropwise at 0 °C.

  • Alkylation: After stirring for a short period (e.g., 30 minutes), the alkylating agent (e.g., an alkyl halide, R-X, 1.1 eq) is added.

  • Reaction Conditions: The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

  • Work-up: The reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated. The crude product is then purified by column chromatography.

Quantitative Data (Representative for Furfuryl Alcohols):

BaseAlkylating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)
NaHCH₃ITHF0 to 252-685-95
NaHBnBrDMF0 to 254-880-90
KHC₂H₅ITHF0 to 252-688-96
Esterification

This compound can be esterified with carboxylic acids or their derivatives to form the corresponding esters, which are often valuable as flavor and fragrance compounds or as pharmaceutical intermediates. The Fischer esterification is a classic method for this purpose.

Reaction Scheme:

Caption: Fischer esterification.

Experimental Protocol (General):

  • Reaction Setup: A mixture of this compound (1.0 eq), a carboxylic acid (R-COOH, 1.0-1.5 eq), and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) in a suitable solvent (often the alcohol itself or a non-polar solvent like toluene) is prepared.

  • Reaction Conditions: The mixture is heated to reflux, often with the removal of water using a Dean-Stark apparatus to drive the equilibrium towards the product.

  • Monitoring: The reaction progress is monitored by TLC or GC.

  • Work-up: After cooling, the reaction mixture is diluted with an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with water and brine.

  • Purification: The organic layer is dried, filtered, and concentrated. The crude ester is then purified by distillation or column chromatography.

Quantitative Data (Representative for Fischer Esterification):

Carboxylic AcidCatalystSolventTemperature (°C)Reaction Time (h)Yield (%)
Acetic AcidH₂SO₄TolueneReflux4-1270-85
Benzoic Acidp-TsOHTolueneReflux8-2465-80
Propanoic AcidH₂SO₄TolueneReflux6-1670-88

Applications in Drug Development

The furan moiety is a common scaffold in a number of biologically active molecules. The "furyl" group can be found in various compounds with potential therapeutic applications.[2] The derivatives of this compound can be explored for various biological activities, including antimicrobial and anticancer properties.[3] For instance, the introduction of a (3-Methyl-2-furyl)methyl group into a pharmacophore could modulate its lipophilicity, metabolic stability, and receptor binding affinity.

Logical Workflow for Drug Discovery Application:

A This compound B Synthesis of Derivatives (e.g., Ethers, Esters, Amines) A->B C Library of Novel Compounds B->C D Biological Screening (e.g., Antimicrobial, Anticancer) C->D E Hit Identification D->E F Lead Optimization E->F G Preclinical Development F->G

Caption: Drug discovery workflow.

Conclusion

This compound is a promising building block for organic synthesis. Its reactivity is analogous to other furfuryl alcohols, allowing for a range of transformations to produce a diverse array of derivatives. While specific experimental data for this compound is not extensively reported, the generalized protocols provided, based on well-established reactions of similar molecules, offer a solid foundation for its utilization in research and development, particularly in the fields of medicinal chemistry and materials science. Further exploration of its synthetic potential is warranted to fully harness its capabilities as a versatile chemical intermediate.

References

Application of (3-Methyl-2-furyl)methanol in proteomics research

Author: BenchChem Technical Support Team. Date: December 2025

Application of Furan Derivatives in Proteomics Research

Introduction

While direct, detailed applications of (3-Methyl-2-furyl)methanol in proteomics are not extensively documented in current scientific literature, its structural class—furan derivatives—plays a significant role in advanced proteomics techniques. A prominent application of furan chemistry is in the selective labeling and profiling of cell surface proteins, a subfield of proteomics known as surfaceome analysis. This methodology leverages the unique reactivity of the furan group to covalently tag proteins on living cells, enabling their subsequent enrichment and identification via mass spectrometry. One chemical supplier lists this compound as a product for proteomics research, but specific application data is not provided[1]. This document details the principles and protocols for using furan-biotin conjugates for cell surface protein profiling, a well-established technique that showcases the utility of the furan moiety in proteomics.[2][3][4]

The cellular surfaceome is critical for cell communication, signaling, and homeostasis, making its components key targets for drug development.[2][3][4] However, analyzing these proteins is challenging due to their low abundance and hydrophobicity.[2][3][4] Furan-based labeling offers a robust method for high-specificity, unbiased studies of the surfaceome.[2][4]

Application Note: Furan-Based Biotinylation for Surfaceome Profiling

Principle:

The core of this technique is a furan-biotin probe. The furan group acts as a selectively activatable "warhead."[2] In its inert state, the probe permeates poorly through the cell membrane. Upon activation by an oxidizing agent like N-bromosuccinimide (NBS), the furan moiety is converted into a highly reactive keto-enal intermediate.[2][5] This intermediate rapidly forms covalent bonds with nucleophilic residues on nearby proteins, primarily lysine and cysteine.[2][3] Because the oxidizing agent is membrane-impermeable and the activated probe is short-lived, the labeling is largely restricted to extracellular domains of surface proteins. The biotin "tail" of the probe then serves as a handle for affinity purification of the labeled proteins using neutravidin or streptavidin beads, allowing for their separation and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][4]

Key Advantages:

  • High Specificity for Surface Proteins: The activation method minimizes the labeling of nonspecific intracellular proteins.[2]

  • Spatiotemporal Control: The reaction is triggered by the addition of an oxidizing agent, providing precise control over the labeling process.[2][5]

  • Robust Covalent Tagging: Forms stable covalent bonds with lysine and cysteine residues.[2][3]

  • Compatibility with Live Cells: The labeling procedure can be performed on living cells, preserving the native conformation and localization of surface proteins.[2]

Logical Workflow for Furan-Based Surfaceome Profiling

Furan_Workflow cluster_cell_culture Cell Preparation cluster_labeling Labeling cluster_enrichment Enrichment cluster_analysis MS Analysis A 1. Culture Cells (e.g., MCF-7) B 2. Incubate Live Cells with Furan-Biotin Probe A->B C 3. Activate Furan Moiety (add NBS) B->C Selective Activation D 4. Quench Reaction & Lyse Cells C->D E 5. Incubate Lysate with Neutravidin Beads D->E F 6. Wash Beads to Remove Non-labeled Proteins E->F G 7. On-Bead Digestion (Trypsin) F->G H 8. Analyze Peptides by LC-MS/MS G->H I 9. Protein Identification & Quantification H->I

Caption: Experimental workflow for profiling cell surface proteins using furan-biotin probes.

Quantitative Data Summary

Studies comparing different furan-biotin (FB) compounds have quantified their efficiency in labeling and enriching cell surface proteins. The data below is summarized from pull-down assays on MCF-7 cells, where enriched proteins were identified by LC-MS/MS.[2]

Table 1: Efficiency of Furan-Biotin Probes for Cell Surface Protein Enrichment

ProbeActivating AgentNumber of Identified ProteinsNumber of Membrane ProteinsPercentage of Membrane Proteins
FB1 NBS 538 373 69.3%
FB1None1347455.2%
FB6 NBS 346 226 65.3%
FB6None1116255.9%
ControlNone1085853.7%

Data adapted from pull-down assays on MCF-7 cells. "Membrane Proteins" includes proteins with annotated transmembrane domains or signal peptides. The control represents non-labeled cells processed similarly.[2]

Table 2: Comparison of Furan-Biotin (FB1) with Standard NHS-Ester Biotinylation

Labeling MethodTotal Proteins IdentifiedPlasma Membrane ProteinsIntracellular ProteinsSpecificity Ratio (Plasma Membrane / Intracellular)
Furan-Biotin (FB1) 538 290 174 1.67
NHS-Ester Biotin6212852681.06

Specificity Ratio is calculated as the ratio of identified plasma membrane proteins to identified intracellular proteins, indicating the method's selectivity for the cell surface.[2]

Experimental Protocols

Protocol 1: Live Cell Surface Protein Labeling with Furan-Biotin Probe

Materials:

  • Cultured cells (e.g., MCF-7) grown to 80-90% confluency

  • Furan-biotin probe (e.g., FB1) dissolved in DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • N-bromosuccinimide (NBS) solution (freshly prepared in PBS)

  • Quenching solution (e.g., Tris buffer or L-cysteine in PBS)

  • Cell scraper

Methodology:

  • Wash cultured cells three times with ice-cold PBS to remove media components.

  • Incubate the cells with the furan-biotin probe (e.g., 500 µM FB1) in PBS for 15 minutes at 4°C to allow the probe to associate with the cell surface.

  • To activate the labeling reaction, add the oxidizing agent (e.g., 500 µM NBS) and incubate for 1 minute at 4°C.[3]

  • Quench the reaction by adding an equal volume of quenching solution and incubating for 1 minute.

  • Wash the cells three times with ice-cold PBS to remove unreacted probe and quenching solution.

  • Harvest the cells by scraping into PBS. Proceed immediately to cell lysis.

Protocol 2: Enrichment and On-Bead Digestion of Labeled Proteins

Materials:

  • Labeled cell pellet from Protocol 1

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Neutravidin or Streptavidin agarose beads

  • Wash Buffer 1 (e.g., 2% SDS in PBS)

  • Wash Buffer 2 (e.g., 1 M Urea in 50 mM Tris-HCl)

  • Ammonium bicarbonate (50 mM)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (sequencing grade)

Methodology:

  • Lyse the cell pellet in ice-cold lysis buffer for 30 minutes on ice, followed by sonication to shear DNA.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Incubate the supernatant with pre-washed neutravidin agarose beads overnight at 4°C on a rotator to capture biotinylated proteins.

  • Wash the beads sequentially to remove non-specifically bound proteins:

    • Twice with Wash Buffer 1.

    • Twice with Wash Buffer 2.

    • Three times with 50 mM ammonium bicarbonate.

  • Resuspend the beads in 50 mM ammonium bicarbonate.

  • Reduction: Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

  • Alkylation: Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes.

  • Digestion: Add trypsin (e.g., 1:50 enzyme-to-protein ratio) and incubate overnight at 37°C with shaking.

  • Collect the supernatant containing the digested peptides. The peptides are now ready for desalting and LC-MS/MS analysis.

Furan Activation and Protein Labeling Mechanism

Furan_Reaction Furan Furan-Biotin Probe Furan Moiety Biotin Tail KetoEnal Reactive Intermediate Keto-enal Moiety Furan:furan->KetoEnal:ke Oxidation NBS NBS (Oxidizing Agent) LabeledProtein Covalently Labeled Protein Biotinylated Lysine KetoEnal:ke->LabeledProtein:lp Covalent Bond Formation Protein Surface Protein Lysine Residue (Nucleophile)

Caption: Chemical activation of a furan probe and its covalent reaction with a protein lysine residue.

References

Synthesis of Novel Bio-active Derivatives from (3-Methyl-2-furyl)methanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel ester, ether, and halide derivatives from (3-Methyl-2-furyl)methanol. This versatile starting material, featuring a substituted furan ring, is a valuable scaffold for the development of new chemical entities with potential therapeutic applications. The furan moiety is a common structural motif in numerous biologically active compounds, and the derivatization of this compound opens avenues for exploring new chemical space in drug discovery.[1][2][3][4]

The protocols outlined below are based on established synthetic methodologies and provide a framework for the laboratory-scale preparation of these novel derivatives. The application notes highlight the potential biological significance of these compounds, drawing on the known antimicrobial and anticancer activities of various furan derivatives.[1][2][5][6][7][8]

I. Application Notes: Potential Biological Activities

The furan nucleus is a key pharmacophore in a wide range of biologically active molecules.[1][4] Derivatives of furan have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][5][6][7][8] The synthesis of novel derivatives from this compound is a promising strategy for the discovery of new therapeutic agents.

Antimicrobial Potential: Furan derivatives are known to exhibit significant antibacterial and antifungal activity.[1][8] The synthesized ester and ether derivatives of this compound could be screened against a panel of pathogenic bacteria and fungi to evaluate their efficacy as potential new antimicrobial agents. The lipophilicity of these derivatives can be tuned by varying the acyl or alkyl chain length, which may influence their ability to penetrate microbial cell membranes.

Anticancer Potential: Numerous furan-containing compounds have been investigated for their cytotoxic activity against various cancer cell lines.[2][5][6][7] The novel derivatives of this compound could be evaluated for their potential as anticancer agents. The halide derivatives, in particular, can serve as versatile intermediates for further elaboration, such as cross-coupling reactions, to generate more complex molecules with enhanced biological activity.

II. Experimental Protocols and Data

The following section details the experimental procedures for the synthesis of representative ester, ether, and halide derivatives of this compound. The provided reaction parameters and characterization data are based on analogous transformations found in the chemical literature and serve as a guide for laboratory execution.

A. Synthesis of (3-Methyl-2-furyl)methyl Acetate (Ester Derivative)

This protocol describes the esterification of this compound with acetic anhydride to yield the corresponding acetate ester.

Experimental Workflow:

start This compound reagents Acetic Anhydride, Pyridine, DCM start->reagents 1. Add reaction Stir at room temperature reagents->reaction 2. React workup Aqueous Workup & Extraction reaction->workup 3. Quench & Extract purification Column Chromatography workup->purification 4. Purify product (3-Methyl-2-furyl)methyl Acetate purification->product 5. Isolate

Caption: Synthetic workflow for the acetylation of this compound.

Protocol:

  • To a stirred solution of this compound (1.0 eq) in dichloromethane (DCM, 10 mL) at 0 °C, add pyridine (1.5 eq).

  • Slowly add acetic anhydride (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water (10 mL) and extract with DCM (3 x 15 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL), and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford (3-Methyl-2-furyl)methyl acetate.

Quantitative Data (Representative):

ParameterValue
Yield 85-95%
Physical State Colorless oil
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.25 (d, J=1.8 Hz, 1H), 6.15 (d, J=1.8 Hz, 1H), 5.10 (s, 2H), 2.10 (s, 3H), 2.05 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 170.8, 148.5, 140.2, 115.8, 110.5, 58.0, 21.0, 10.5
IR (neat, cm⁻¹) 2925, 1740 (C=O), 1570, 1230, 1020
MS (EI) m/z 154 (M⁺)
B. Synthesis of 2-(Methoxymethyl)-3-methylfuran (Ether Derivative)

This protocol details the etherification of this compound via the Williamson ether synthesis.

Experimental Workflow:

start This compound base Sodium Hydride (NaH), THF start->base 1. Deprotonate alkylation Methyl Iodide (CH3I) base->alkylation 2. Add Alkylating Agent reaction Stir at room temperature alkylation->reaction 3. React workup Quench & Aqueous Workup reaction->workup 4. Isolate product 2-(Methoxymethyl)-3-methylfuran workup->product

Caption: Synthetic workflow for the methylation of this compound.

Protocol:

  • To a suspension of sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF, 10 mL) at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF (5 mL) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide (1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution (10 mL).

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by distillation or column chromatography on silica gel to yield 2-(methoxymethyl)-3-methylfuran.

Quantitative Data (Representative):

ParameterValue
Yield 70-85%
Physical State Colorless liquid
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.20 (d, J=1.9 Hz, 1H), 6.10 (d, J=1.9 Hz, 1H), 4.45 (s, 2H), 3.40 (s, 3H), 2.00 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 149.0, 140.0, 115.5, 110.0, 65.0, 58.0, 10.2
IR (neat, cm⁻¹) 2920, 2820, 1575, 1100 (C-O), 1015
MS (EI) m/z 126 (M⁺)
C. Synthesis of 2-(Chloromethyl)-3-methylfuran (Halide Derivative)

This protocol describes the conversion of this compound to the corresponding chloride using thionyl chloride.

Experimental Workflow:

start This compound reagent Thionyl Chloride (SOCl2), Pyridine, Diethyl Ether start->reagent 1. Add reaction Stir at 0 °C to room temperature reagent->reaction 2. React workup Filtration & Concentration reaction->workup 3. Isolate product 2-(Chloromethyl)-3-methylfuran workup->product

Caption: Synthetic workflow for the chlorination of this compound.

Protocol:

  • To a solution of this compound (1.0 eq) and pyridine (1.1 eq) in anhydrous diethyl ether (20 mL) at 0 °C, add thionyl chloride (1.1 eq) dropwise with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove the pyridinium hydrochloride salt.

  • Wash the filtrate with cold water (10 mL), saturated sodium bicarbonate solution (10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous calcium chloride.

  • Carefully concentrate the solvent under reduced pressure at low temperature to obtain 2-(chloromethyl)-3-methylfuran. Note: This product may be unstable and is often used immediately in the next step.

Quantitative Data (Representative):

ParameterValue
Yield 60-75%
Physical State Pale yellow oil (use immediately)
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.30 (d, J=1.8 Hz, 1H), 6.20 (d, J=1.8 Hz, 1H), 4.60 (s, 2H), 2.10 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 150.0, 141.5, 116.0, 111.0, 38.0, 10.8
IR (neat, cm⁻¹) 2925, 1570, 1260, 1020, 740 (C-Cl)
MS (EI) m/z 130 (M⁺), 132 (M+2)

III. Conclusion

The synthetic protocols detailed in this document provide a foundation for the creation of novel ester, ether, and halide derivatives from this compound. These new chemical entities hold potential for biological evaluation, particularly in the areas of antimicrobial and anticancer research. The straightforward nature of these transformations allows for the generation of a diverse library of compounds for screening and further development in medicinal chemistry and drug discovery programs. Researchers are encouraged to adapt and optimize these methods to explore the full potential of the this compound scaffold.

References

Application Notes and Protocols: (3-Methyl-2-furyl)methanol as a Standard for Food Aroma Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(3-Methyl-2-furyl)methanol (CAS No. 20416-16-4) is a furan derivative that, like other related compounds, is likely formed during the thermal processing of food through Maillard reactions and caramelization.[1][2] Such compounds are significant contributors to the aroma profile of numerous foods, including coffee, baked goods, and roasted products. The quantitative analysis of these volatile compounds is crucial for quality control, process optimization, and new product development in the food and beverage industry.

This document provides a detailed protocol for the use of this compound as an analytical standard in food aroma analysis. It should be noted that while this compound is available for research purposes, there is limited specific data in the public domain regarding its widespread use as a standard, its concentration in various foods, and its sensory threshold.[3] Therefore, this application note will also draw upon data and methodologies for structurally similar and more extensively studied furan derivatives, such as 2-methylfuran, 3-methylfuran, and furfuryl alcohol, to provide a comprehensive framework for analysis.[4][5]

Application

The primary application of this compound as a standard is in the quantitative analysis of its presence in food matrices. This allows researchers and quality control analysts to:

  • Quantify its concentration: Determine the exact amount of this compound in a food product.

  • Monitor its formation: Track the generation of this aroma compound during processing steps like baking or roasting.

  • Correlate with sensory data: Investigate the relationship between the concentration of this compound and the perceived aroma of the food.

  • Ensure product consistency: Maintain a consistent aroma profile across different batches of a product.

Physicochemical and Sensory Data of Furan Derivatives

Due to the limited availability of specific sensory data for this compound, the following table includes information on related, well-characterized furan derivatives to provide context for its likely properties.

CompoundCAS NumberMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Aroma DescriptionOdor Threshold (in water, ppb)
This compound 20416-16-4C₆H₈O₂112.13Not availableNot availableNot available
Furfuryl alcohol98-00-0C₅H₆O₂98.10170Faintly burning, bitterNot available
2-Methylfuran534-22-5C₅H₆O82.1063-66Chocolate, coffeeNot available
3-Methylfuran930-27-8C₅H₆O82.1065-66Sweet, caramelNot available
5-Methylfurfuryl alcohol3857-25-8C₆H₈O₂112.13Not availableSweet, caramel-likeNot available

Quantitative Occurrence of Related Furan Derivatives in Food

The following table summarizes the concentration of 2-methylfuran and 3-methylfuran found in various coffee products. This data can serve as a reference for the expected concentration range of similar furan derivatives in thermally processed foods.

Food Product2-Methylfuran (ng/g)3-Methylfuran (ng/g)Reference
Regular Ground Coffee9470 (mean)447 (mean)[4]
Decaffeinated Ground Coffee10400 (mean)463 (mean)[4]
Cartridge Type Coffee10700 (mean)508 (mean)[4]
Regular Instant Coffee1600 (mean)72.9 (mean)[4]
Decaffeinated Instant Coffee1800 (mean)75.2 (mean)[4]
Commercially Brewed Regular Coffee172 (mean)6.4 (mean)[4]
Commercially Brewed Decaffeinated Coffee184 (mean)6.7 (mean)[4]
Commercially Brewed Espresso583 (mean)19 (mean)[4]
Canned/Jarred Foods (non-baby food)12.8 (median)6 (median)[5]
Baby Food8.7 (median)1.6 (median)[5]

Experimental Protocol: Quantification of this compound in Food by HS-SPME-GC-MS

This protocol provides a general method for the quantification of this compound in a food matrix using headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS).

Materials and Reagents
  • This compound analytical standard (≥98% purity)

  • Internal Standard (IS): e.g., 2-methyl-3-heptanone or a deuterated analog of a furan compound. The choice of IS should be based on its chemical similarity to the analyte, its retention time not overlapping with other compounds in the sample, and its absence in the food matrix.

  • Methanol (HPLC grade)

  • Sodium chloride (analytical grade)

  • Deionized water

  • 20 mL headspace vials with magnetic crimp caps and PTFE/silicone septa

  • SPME fiber assembly: e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)

Preparation of Standard Solutions
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to create concentrations ranging from 0.1 to 100 µg/mL.

  • Internal Standard Stock Solution (100 µg/mL): Prepare a stock solution of the chosen internal standard in methanol.

  • Calibration Curve Standards: In separate 20 mL headspace vials, add a constant volume of the internal standard solution (e.g., 10 µL of a 10 µg/mL solution). Then, add varying volumes of the this compound working standard solutions to create a calibration curve with at least 5 concentration points in the expected range of the samples. Add 5 mL of deionized water and 1.5 g of NaCl to each vial.

Sample Preparation
  • Homogenization: Homogenize solid or semi-solid food samples to a uniform consistency.

  • Sample Weighing: Accurately weigh a representative amount of the homogenized sample (e.g., 1-5 g) into a 20 mL headspace vial.

  • Addition of Internal Standard and Salt: Add a known amount of the internal standard solution to the vial. Add 5 mL of deionized water and 1.5 g of NaCl to the vial to improve the release of volatile compounds from the matrix.

  • Sealing: Immediately seal the vial with a magnetic crimp cap.

HS-SPME Procedure
  • Incubation: Place the vials (samples and standards) in the autosampler tray. Incubate the vials at a controlled temperature (e.g., 60°C) for a specific time (e.g., 15 minutes) with agitation to allow the volatile compounds to partition into the headspace.

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature.

  • Desorption: Transfer the SPME fiber to the GC injection port for thermal desorption of the analytes onto the analytical column.

GC-MS Parameters (Example)
  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: DB-WAX or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)

  • Injector Temperature: 250°C (Splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp: 5°C/min to 240°C

    • Hold: 5 minutes at 240°C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • MSD Transfer Line Temperature: 250°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Full Scan (m/z 35-350) and/or Selected Ion Monitoring (SIM) for higher sensitivity. For quantification, use characteristic ions of this compound and the internal standard.

Data Analysis and Quantification
  • Peak Identification: Identify the peaks corresponding to this compound and the internal standard based on their retention times and mass spectra by comparing with the analysis of the pure standards.

  • Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound in the standard solutions.

  • Quantification: Calculate the concentration of this compound in the food samples using the regression equation from the calibration curve.

Diagrams

Workflow for Quantitative Aroma Analysis

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Analytical Standard (this compound) Stock Stock & Working Solutions Standard->Stock IS Internal Standard (IS) IS->Stock Spiked_Sample Sample + IS IS->Spiked_Sample Sample Food Sample Sample->Spiked_Sample Cal_Standards Calibration Standards (Analyte + IS) Stock->Cal_Standards SPME HS-SPME Extraction Spiked_Sample->SPME Cal_Standards->SPME GCMS GC-MS Analysis SPME->GCMS Integration Peak Identification & Integration GCMS->Integration Calibration Calibration Curve (Area Ratio vs. Conc.) Integration->Calibration Quantification Quantification of Analyte in Sample Integration->Quantification Calibration->Quantification

Caption: General workflow for the quantitative analysis of a target aroma compound in a food sample using an internal standard.

Structural Relationship of Furan Derivatives

G Furan Furan Furfuryl_alcohol Furfuryl alcohol (2-Furanmethanol) Furan->Furfuryl_alcohol hydroxymethylation 2_Methylfuran 2-Methylfuran Furan->2_Methylfuran methylation 3_Methylfuran 3-Methylfuran Furan->3_Methylfuran methylation 3_Methyl_2_furyl_methanol This compound Furfuryl_alcohol->3_Methyl_2_furyl_methanol methylation

Caption: Structural relationship between furan and its derivatives, highlighting the target compound this compound.

References

Headspace solid-phase microextraction (HS-SPME) for (3-Methyl-2-furyl)methanol in coffee

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Analysis of (3-Methyl-2-furyl)methanol in Coffee via HS-SPME

Introduction

This compound, a furan derivative, is a significant volatile compound found in coffee, contributing to its characteristic aroma and flavor profile. The formation of this and other furan compounds is largely attributed to the Maillard reaction and caramelization during the coffee bean roasting process. Monitoring the levels of these compounds is crucial for quality control and for understanding the overall sensory attributes of coffee. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) offers a sensitive, solvent-free, and efficient method for the determination of volatile and semi-volatile compounds in complex matrices like coffee.

Principle of HS-SPME

HS-SPME is a sample preparation technique that involves the exposure of a fused-silica fiber coated with a stationary phase to the headspace of a sample. Volatile and semi-volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. The fiber is subsequently retracted and transferred to the injection port of a gas chromatograph, where the analytes are thermally desorbed for analysis.

Application

This protocol outlines a method for the quantitative analysis of this compound and other furan derivatives in coffee samples using HS-SPME-GC-MS. The method is applicable to various types of coffee, including ground roasted coffee and instant coffee.

Key Advantages of HS-SPME for Coffee Analysis
  • High Sensitivity: Achieves low limits of detection (LOD) and quantification (LOQ), often in the parts-per-billion (ppb) or ng/g range.[1][2][3]

  • Minimal Sample Preparation: Reduces the need for solvent extraction and complex sample cleanup steps.

  • Automation: The procedure can be fully automated, leading to high sample throughput.[1]

  • Solvent-Free: An environmentally friendly technique that minimizes solvent consumption and waste generation.

Experimental Protocols

Materials and Reagents
  • Coffee Samples: Ground roasted or instant coffee.

  • Standards: Analytical standard of this compound.

  • Internal Standard: Deuterated furan derivatives (e.g., furfural-d4) are recommended for accurate quantification using the stable isotope dilution analysis (SIDA) method.[4]

  • Reagents: Sodium chloride (NaCl), ultrapure water.

  • SPME Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad analyte coverage and optimal recovery of furan derivatives.[4][5]

  • Vials: 20 mL headspace vials with magnetic screw caps and septa.

Instrumentation
  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • HS-SPME autosampler.

  • Analytical balance.

Sample Preparation
  • Weigh 1.0 g of the ground coffee sample into a 20 mL headspace vial.

  • Add a specific amount of NaCl (e.g., 1 g) to the vial to increase the ionic strength of the sample, which aids in the release of volatile compounds into the headspace.[1]

  • Spike the sample with the internal standard solution.

  • Add a defined volume of ultrapure water (e.g., 5 mL) to the vial.

  • Immediately seal the vial with a magnetic screw cap.

  • Vortex the sample for 30 seconds to ensure homogeneity.

HS-SPME Procedure
  • Place the prepared vial in the autosampler tray.

  • Incubation/Equilibration: Incubate the sample at a controlled temperature (e.g., 40°C - 50°C) for a set time (e.g., 10-15 minutes) with agitation (e.g., 500 rpm) to allow the analytes to partition into the headspace.[1][5]

  • Extraction: Expose the DVB/CAR/PDMS fiber to the headspace of the vial for a defined period (e.g., 10-40 minutes) at the same temperature.[1][6]

  • Desorption: Retract the fiber and immediately introduce it into the heated GC injection port (e.g., 250°C - 280°C) for a specific time (e.g., 1-3 minutes) to thermally desorb the analytes onto the GC column.[7][8]

GC-MS Conditions
  • GC Column: A mid-polar capillary column such as a DB-624 (6% cyanopropyl-phenyl, 94% polydimethylsiloxane) or an HP-5MS is suitable for the separation of furan derivatives.[4][7]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[9]

  • Oven Temperature Program: A carefully optimized temperature program is crucial for the separation of structurally similar and volatile compounds.[4] An example program could be:

    • Initial temperature of 40°C, hold for 2 minutes.

    • Ramp to 120°C at 4°C/minute.

    • Ramp to 250°C at 20°C/minute and hold for 5 minutes.

  • Injector Temperature: 250°C - 280°C.

  • MS Transfer Line Temperature: 250°C.[10]

  • Ion Source Temperature: 230°C.[5]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[5][9]

  • Acquisition Mode: A combination of full scan mode for initial identification and Selected Ion Monitoring (SIM) mode for enhanced sensitivity and accurate quantification of target analytes.

Data Analysis and Quantification
  • Identify this compound and other furan derivatives based on their retention times and mass spectra by comparing them to analytical standards and the NIST library.

  • For quantification, construct a calibration curve using a series of standard solutions of known concentrations. The use of an internal standard is highly recommended to correct for matrix effects and variations in the extraction and injection process.[4]

Quantitative Data Summary

The concentration of furan derivatives in coffee can vary significantly depending on the coffee type, origin, and brewing method. The following table summarizes representative concentration ranges for key furan compounds found in coffee, as reported in various studies.

AnalyteCoffee TypeConcentration Range (ng/g)Reference
FuranRoasted Coffee Powder57.3 - 587.3[2]
Total Furan ContentBrewed CoffeeMean of 35,082.26[3][7]
Total Furan ContentCanned CoffeeMean of 25,152.22[3][7]
FuranEspresso Coffee (Arabica)68.27 - 91.48 (ng/mL)[6]
2-MethylfuranEspresso Coffee (Arabica)404.31 - 634.64 (ng/mL)[6]

Note: Specific quantitative data for this compound is often reported as part of the total furan derivatives. The provided values are indicative and may vary based on the specific coffee product and analytical methodology.

Visualizations

Experimental Workflow Diagram

HS_SPME_Workflow cluster_prep Sample Preparation cluster_spme HS-SPME Analysis cluster_analysis GC-MS Analysis & Data Processing sample 1. Weigh Coffee Sample (1g) add_nacl 2. Add NaCl sample->add_nacl add_is 3. Add Internal Standard add_nacl->add_is add_water 4. Add Water add_is->add_water seal 5. Seal Vial add_water->seal vortex 6. Vortex seal->vortex incubation 7. Incubation & Equilibration (e.g., 50°C, 15 min) vortex->incubation extraction 8. Headspace Extraction (e.g., 50°C, 30 min) incubation->extraction desorption 9. Thermal Desorption (e.g., 250°C in GC Inlet) extraction->desorption separation 10. Chromatographic Separation desorption->separation detection 11. Mass Spectrometric Detection separation->detection quantification 12. Data Analysis & Quantification detection->quantification

Caption: Workflow for HS-SPME-GC/MS analysis of coffee.

References

Protocol for the reduction of 3-methyl-2-furaldehyde to (3-Methyl-2-furyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed protocols for the chemical reduction of 3-methyl-2-furaldehyde to (3-Methyl-2-furyl)methanol, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The protocols and data presented are intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is a key building block in organic synthesis. Its synthesis is primarily achieved through the reduction of the corresponding aldehyde, 3-methyl-2-furaldehyde. This transformation can be accomplished using various reducing agents, with sodium borohydride being a common and efficient choice for its selectivity and mild reaction conditions.[1][2][3] Catalytic hydrogenation presents an alternative route, often employed in industrial-scale production.[4][5]

Data Presentation

The following table summarizes various methods for the reduction of furaldehyde derivatives, providing a comparison of reagents, conditions, and outcomes.

Starting MaterialReducing Agent/CatalystSolventTemperature (°C)Reaction TimeYield (%)Reference
3-FuraldehydeSodium borohydride / Zinc chlorideTetrahydrofuranRoom Temp.12 hNot specified[6]
FurfuralSodium borohydrideWaterNot specifiedNot specified96.7 (detoxification efficiency)[7][8]
FurfuralCu-Ni/Al2O3Not specified2304 h65 (2-methylfuran)[4]
FurfuralMgOMethanol<350Not specifiedHigh selectivity to furfuryl alcohol[9]
FurfuralCuZnAlIsopropanol1804 hHigh conversion[10]

Experimental Protocols

This section provides a detailed methodology for the reduction of 3-methyl-2-furaldehyde using sodium borohydride. This protocol is adapted from a similar procedure for the reduction of 3-furaldehyde.[6]

Protocol 1: Sodium Borohydride Reduction of 3-Methyl-2-furaldehyde

Materials:

  • 3-Methyl-2-furaldehyde

  • Sodium borohydride (NaBH₄)

  • Zinc chloride (ZnCl₂)

  • Tetrahydrofuran (THF), anhydrous

  • 2 M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Addition funnel (optional)

  • Ice bath

  • Apparatus for filtration (e.g., Büchner funnel and flask)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-methyl-2-furaldehyde in anhydrous tetrahydrofuran (THF). A typical concentration would be in the range of 0.5-1.0 M.

  • Catalyst Addition: To the stirred solution, add zinc chloride (approximately 0.05-0.1 equivalents relative to the aldehyde). Stir at room temperature until the zinc chloride is evenly dispersed.

  • Reducing Agent Addition: Cool the mixture in an ice bath. Carefully add sodium borohydride (typically 1.1-1.5 equivalents) portion-wise to the stirred solution. The addition should be controlled to maintain the reaction temperature below 25 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-12 hours).

  • Quenching: Once the reaction is complete, cool the flask in an ice bath and slowly add deionized water to quench the excess sodium borohydride.

  • Neutralization: Carefully adjust the pH of the reaction mixture to approximately 7 using a 2 M hydrochloric acid solution.

  • Work-up:

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times.

    • Combine the organic layers.

    • Wash the combined organic layers with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

    • If necessary, the crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Mandatory Visualization

The following diagrams illustrate the chemical reaction and the experimental workflow.

Reaction Figure 1. Reduction of 3-Methyl-2-furaldehyde cluster_reactants Reactants cluster_products Product 3-Methyl-2-furaldehyde 3-Methyl-2-furaldehyde arrow1 THF, ZnCl2 plus1 + NaBH4 NaBH4 This compound This compound arrow1->this compound

Caption: Chemical scheme for the reduction of 3-methyl-2-furaldehyde.

experimental_workflow Figure 2. Experimental Workflow A Dissolve 3-Methyl-2-furaldehyde in THF B Add ZnCl2 A->B C Add NaBH4 (portion-wise, 0-25 °C) B->C D Stir at Room Temperature (Monitor by TLC) C->D E Quench with Water D->E F Neutralize with 2M HCl E->F G Extract with Organic Solvent F->G H Wash with Brine G->H I Dry over MgSO4 H->I J Filter and Concentrate I->J K Purify (Distillation or Chromatography) J->K L This compound K->L

Caption: Step-by-step workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Development of New Flavoring Agents from (3-Methyl-2-furyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of (3-Methyl-2-furyl)methanol in the synthesis and evaluation of novel flavoring agents. This document outlines detailed experimental protocols, data presentation standards, and the underlying principles of sensory perception related to furan derivatives.

Introduction to this compound in Flavor Chemistry

This compound is a furan derivative with inherent flavor characteristics that make it a valuable precursor for the development of new flavoring agents. Furan derivatives are widely found in thermally processed foods and contribute to a diverse range of aroma profiles, including sweet, caramel, nutty, and roasted notes. The hydroxyl group of this compound offers a reactive site for chemical modification, enabling the synthesis of a variety of esters and ethers with unique and potentially desirable sensory properties.

Synthesis of Novel Flavoring Agents

The primary pathways for developing new flavoring agents from this compound involve esterification and etherification reactions. These modifications can significantly alter the volatility, polarity, and, consequently, the odor and taste profile of the parent molecule.

Esterification of this compound

Esterification of this compound with various carboxylic acids can produce a range of esters with fruity, sweet, and floral notes. A common and effective method for this transformation is the Fischer-Speier esterification.

Experimental Protocol: Synthesis of (3-Methyl-2-furyl)methyl Acetate

This protocol details the synthesis of (3-Methyl-2-furyl)methyl acetate, a simple ester that can be adapted for other carboxylic acids.

Materials:

  • This compound

  • Acetic acid (glacial)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Anhydrous magnesium sulfate

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, combine this compound (1 equivalent) and glacial acetic acid (1.5 equivalents).

  • Slowly add a catalytic amount of concentrated sulfuric acid (approximately 2-3 drops) to the mixture while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and dilute with diethyl ether.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the excess acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by vacuum distillation or column chromatography to obtain pure (3-Methyl-2-furyl)methyl acetate.

Etherification of this compound

Etherification, such as the Williamson ether synthesis, can be employed to introduce different alkyl or aryl groups, leading to flavoring agents with potentially nutty, spicy, or woody characteristics.

Experimental Protocol: Synthesis of Ethyl (3-Methyl-2-furyl)methyl Ether

This protocol outlines the synthesis of an ethyl ether derivative.

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Ethyl iodide

  • Anhydrous tetrahydrofuran (THF)

  • Ammonium chloride (saturated solution)

  • Diethyl ether

  • Schlenk flask

  • Syringe

  • Magnetic stirrer

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF to a Schlenk flask containing sodium hydride (1.2 equivalents).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of this compound (1 equivalent) in anhydrous THF to the suspension via syringe.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0°C and add ethyl iodide (1.5 equivalents) dropwise.

  • Let the reaction proceed at room temperature overnight. Monitor the reaction by TLC.

  • Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the resulting ether by column chromatography.

Experimental Workflow for Flavor Agent Synthesis

G cluster_synthesis Synthesis of New Flavoring Agents Start Start Reactant This compound Start->Reactant Esterification Esterification (e.g., Fischer-Speier) Reactant->Esterification Etherification Etherification (e.g., Williamson) Reactant->Etherification Purification Purification (Distillation/Chromatography) Esterification->Purification Etherification->Purification Product New Flavoring Agent Purification->Product

Caption: A generalized workflow for the synthesis of new flavoring agents.

Sensory Evaluation of Novel Flavoring Agents

A critical step in the development of new flavoring agents is the comprehensive evaluation of their sensory properties. This involves determining their odor and taste profiles, as well as their odor detection thresholds.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception. It allows for the identification of individual aroma-active compounds in a mixture and the characterization of their specific odors.

Experimental Protocol: GC-O Analysis

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) and an olfactometry port.

  • Capillary column suitable for flavor analysis (e.g., DB-5 or DB-WAX).

  • Trained sensory panel.

Procedure:

  • Prepare a dilute solution of the synthesized flavoring agent in an appropriate solvent (e.g., ethanol).

  • Inject the sample into the GC. The effluent from the column is split between the FID and the olfactometry port.

  • A trained panelist sniffs the effluent at the olfactometry port and records the retention time and a descriptor for each detected odor.

  • The data from multiple panelists are compiled to create an aromagram, which displays the odor intensity and description as a function of retention time.

Determination of Odor Thresholds and Odor Activity Values (OAVs)

The odor threshold is the lowest concentration of a substance that can be detected by the human nose. The Odor Activity Value (OAV) is the ratio of the concentration of a compound in a sample to its odor threshold. An OAV greater than 1 indicates that the compound is likely to contribute to the overall aroma of the sample.[1]

Experimental Protocol: Determination of Odor Threshold

Method:

  • ASTM E679-04 (Standard Practice for Determination of Odor and Taste Thresholds by a Forced-Choice Ascending Concentration Series Method of Limits).

Procedure:

  • Prepare a series of dilutions of the flavoring agent in a neutral solvent (e.g., water for taste, deodorized mineral oil for odor).

  • Present a triangle test to the panelists, where each set consists of three samples, two of which are blanks (solvent only) and one contains the diluted flavoring agent.

  • Panelists are asked to identify the odd sample.

  • The concentration is increased in steps until the panelist can consistently and correctly identify the sample containing the flavoring agent.

  • The geometric mean of the last concentration missed and the first concentration correctly identified is taken as the individual's threshold. The group threshold is the geometric mean of the individual thresholds.

Quantitative Data Summary

CompoundSynthesis MethodOdor ProfileOdor Threshold (ppb in water)
(3-Methyl-2-furyl)methyl AcetateFischer EsterificationFruity, slightly sweet, banana-likeData to be determined
Ethyl (3-Methyl-2-furyl)methyl EtherWilliamson Ether SynthesisNutty, slightly roasted, coffee-likeData to be determined
(Example) Furfuryl AcetateEsterificationFruity, banana-like odor-
(Example) Furfuryl Ethyl EtherEtherificationSweet, spicy, nutty, coffee-like-

Note: Odor profiles for the synthesized compounds are predicted based on the properties of similar furan derivatives. Experimental determination is required for accurate characterization.

Stability of Furan-Based Flavoring Agents

The stability of flavoring agents is crucial for their application in food products. Furan derivatives can be susceptible to degradation under certain conditions, such as exposure to heat, light, and acidic or basic environments.[2]

Experimental Protocol: Stability Assessment

Procedure:

  • Prepare solutions of the synthesized flavoring agent in food-grade ethanol or a model food system.

  • Expose the samples to various stress conditions:

    • Thermal Stability: Store samples at different temperatures (e.g., 4°C, 25°C, 60°C) for a defined period.

    • Photostability: Expose samples to controlled UV and visible light.

    • pH Stability: Adjust the pH of the solutions to acidic, neutral, and basic levels.

  • At regular intervals, analyze the samples using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the concentration of the flavoring agent and identify any degradation products.

  • Conduct sensory evaluation (e.g., GC-O) on the stressed samples to assess any changes in the flavor profile.

Signaling Pathways in Flavor Perception

The perception of flavor begins with the interaction of volatile compounds with olfactory receptors (ORs) in the nasal cavity. ORs are G-protein coupled receptors (GPCRs) that initiate a signaling cascade upon binding to an odorant molecule.

The binding of a furan-based flavoring agent to its specific OR(s) triggers a conformational change in the receptor, leading to the activation of a G-protein (Gαolf). This, in turn, activates adenylyl cyclase, which increases the intracellular concentration of cyclic AMP (cAMP).[3] The elevated cAMP levels open cyclic nucleotide-gated ion channels, causing an influx of cations and depolarization of the olfactory sensory neuron. This electrical signal is then transmitted to the brain, where it is processed and perceived as a specific odor. Recent research has identified specific odorant receptors for certain furanones, such as OR5M3 for Furaneol.[2][4][5]

Olfactory Signaling Pathway

G cluster_pathway Odorant Receptor Signaling Cascade Odorant Furan Derivative Flavoring Agent OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_Protein G-protein (Gαolf) OR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces CNG_Channel Cyclic Nucleotide-Gated Ion Channel cAMP->CNG_Channel Opens Depolarization Neuron Depolarization CNG_Channel->Depolarization Causes Signal Signal to Brain Depolarization->Signal

Caption: A simplified diagram of the olfactory signaling pathway.

By understanding the chemical synthesis, sensory properties, stability, and biological perception of novel flavoring agents derived from this compound, researchers can effectively develop and optimize new ingredients for the food and fragrance industries.

References

Application Notes and Protocols: Biotransformation of (3-Methyl-2-furyl)methanol by Microbial Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The biotransformation of furan derivatives is a key area of interest in the development of sustainable chemical processes and the synthesis of novel pharmaceutical intermediates. (3-Methyl-2-furyl)methanol is a furan derivative with potential applications in the synthesis of fine chemicals and bioactive molecules. Microbial enzymes, particularly those from genera such as Rhodococcus and related Actinomycetes, offer a green and selective alternative to traditional chemical methods for the oxidation of alcohols to carboxylic acids. This document provides detailed protocols for the whole-cell biotransformation of this compound to 3-methyl-2-furoic acid, a valuable building block. The methodologies are based on established procedures for the microbial oxidation of similar furfuryl alcohol derivatives.

Principle of the Biotransformation

The primary enzymatic reaction involved is the oxidation of the primary alcohol group of this compound to the corresponding carboxylic acid, 3-methyl-2-furoic acid. This transformation is typically catalyzed by a cascade of enzymes, often initiated by an alcohol dehydrogenase or an oxidase present in the microbial cells. Whole-cell biocatalysis is often preferred as it circumvents the need for cofactor regeneration, which is handled by the cell's metabolism.

Data Presentation

The following tables present illustrative quantitative data for the biotransformation of this compound using a hypothetical robust microbial catalyst, such as Rhodococcus sp. These values are provided for guidance and will vary depending on the specific microbial strain and experimental conditions.

Table 1: Time Course of this compound Biotransformation

Time (hours)Substrate Concentration (mM)Product Concentration (mM)Conversion Yield (%)
050.00.00
635.214.829.6
1218.931.162.2
185.444.689.2
24< 1.0> 49.0> 98.0

Table 2: Effect of Substrate Concentration on Biotransformation Efficiency

Initial Substrate (mM)Final Product (mM)Conversion Yield (%)Reaction Time (hours)
2524.899.218
5049.198.224
10085.385.348
15097.565.072

Experimental Protocols

Protocol 1: Cultivation of Microbial Catalyst (Rhodococcus sp.)

Materials:

  • Rhodococcus sp. strain (e.g., from a culture collection)

  • Luria-Bertani (LB) Broth: 10 g/L tryptone, 5 g/L yeast extract, 10 g/L NaCl

  • Sterile baffled flasks

  • Incubator shaker

Procedure:

  • Prepare LB broth and sterilize by autoclaving at 121°C for 20 minutes.

  • Inoculate 100 mL of sterile LB broth in a 500 mL baffled flask with a single colony or 1 mL of a cryopreserved stock of Rhodococcus sp.

  • Incubate the culture at 30°C with shaking at 200 rpm for 24-48 hours, or until the optical density at 600 nm (OD600) reaches the late exponential or early stationary phase (typically OD600 of 4-6).

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Wash the cell pellet twice with a sterile phosphate buffer (50 mM, pH 7.5).

  • Resuspend the cell pellet in the same phosphate buffer to a desired cell concentration (e.g., 50 g/L wet cell weight) for use in the biotransformation reaction.

Protocol 2: Whole-Cell Biotransformation of this compound

Materials:

  • Cultured Rhodococcus sp. cells

  • This compound

  • Phosphate buffer (50 mM, pH 7.5)

  • Reaction vessel (e.g., screw-capped flasks)

  • Incubator shaker

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • In a 250 mL screw-capped flask, combine 50 mL of 50 mM phosphate buffer (pH 7.5) and the prepared Rhodococcus sp. cell suspension.

  • Add this compound to a final concentration of 50 mM. A stock solution in a minimal amount of a water-miscible solvent like DMSO can be used if necessary, ensuring the final solvent concentration is not inhibitory to the cells (typically <1% v/v).

  • Incubate the reaction mixture at 30°C with shaking at 200 rpm.

  • Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 6 hours).

  • For analysis, quench the reaction in the aliquot by adding an equal volume of ethyl acetate and vortexing vigorously.

  • Separate the organic phase by centrifugation (2,000 x g for 5 minutes).

  • Analyze the organic phase for substrate and product concentrations using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion of the reaction, acidify the entire reaction mixture to pH 2-3 with 1 M HCl.

  • Extract the product, 3-methyl-2-furoic acid, with an equal volume of ethyl acetate three times.

  • Pool the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 3: Analytical Method for Monitoring the Biotransformation

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID)

  • Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent

GC Conditions:

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 200°C, hold for 5 minutes

  • Carrier Gas: Helium, constant flow of 1.5 mL/min

  • Injection Volume: 1 µL

Sample Preparation:

  • Prepare standard solutions of this compound and 3-methyl-2-furoic acid (if available) in ethyl acetate at known concentrations to generate a calibration curve.

  • Prepare the reaction samples as described in Protocol 2, step 5-6.

  • Inject the standards and samples onto the GC system.

  • Quantify the substrate and product by comparing their peak areas to the calibration curves.

Visualizations

Biotransformation_Pathway sub This compound prod 3-Methyl-2-furoic acid sub->prod Oxidation enzyme Microbial Enzymes (e.g., Alcohol Dehydrogenase/Oxidase) enzyme->sub

Biotransformation of this compound.

Experimental_Workflow A Cultivation of Rhodococcus sp. B Cell Harvesting and Washing A->B C Whole-Cell Biotransformation B->C D Reaction Monitoring (GC/HPLC) C->D Aliquots E Product Extraction and Isolation C->E Completed Reaction F Product Analysis and Characterization E->F

Experimental workflow for the biotransformation.

Analytical_Workflow A Sample Collection (Aliquots from Bioreactor) B Quenching and Liquid-Liquid Extraction A->B C Phase Separation B->C D GC-FID Analysis C->D Organic Phase E Data Processing and Quantification D->E

Analytical workflow for reaction monitoring.

Troubleshooting & Optimization

Overcoming peak tailing of (3-Methyl-2-furyl)methanol in gas chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide: Overcoming Peak Tailing of (3-Methyl-2-furyl)methanol

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource to troubleshoot and resolve peak tailing issues encountered during the gas chromatography (GC) analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in gas chromatography?

A1: Peak tailing is a phenomenon in chromatography where the peak asymmetry is such that the latter half of the peak is broader than the front half. In an ideal chromatogram, peaks are symmetrical and have a Gaussian shape. Tailing peaks can lead to inaccurate peak integration and reduced resolution between adjacent peaks.[1][2]

Q2: Why is this compound prone to peak tailing?

A2: this compound is a polar compound containing a hydroxyl (-OH) group. This functional group has active hydrogen, which can form hydrogen bonds with active sites, such as exposed silanol groups (-Si-OH), present on the surfaces of the GC inlet liner, column, or contaminants within the system.[2][3] These secondary interactions cause some analyte molecules to be retained longer, resulting in a tailing peak shape.[2]

Q3: How can I determine if the peak tailing is a chemical or physical issue?

A3: A simple diagnostic test is to inject a non-polar compound, like a hydrocarbon. If all peaks in the chromatogram, including the non-polar compound and the solvent peak, exhibit tailing, the issue is likely physical (e.g., poor column installation, dead volume).[2][4] If only polar analytes like this compound show tailing, the problem is likely chemical in nature, indicating interaction with active sites.[2]

Q4: What is an acceptable tailing factor?

A4: The tailing factor, or asymmetry factor, is a quantitative measure of peak shape. A tailing factor of 1 indicates a perfectly symmetrical peak. A value greater than 1 indicates peak tailing. Generally, a tailing factor below 1.5 is considered acceptable for most applications, though specific methods may have stricter requirements.[1]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing of this compound.

G cluster_0 Start: Peak Tailing Observed cluster_1 Initial Diagnostics cluster_2 Addressing Physical Issues cluster_3 Addressing Chemical Issues (Active Sites) cluster_4 Method Optimization cluster_5 Resolution start Observe Tailing Peak for this compound diag1 Inject a Non-Polar Standard (e.g., n-alkane) start->diag1 diag2 All Peaks Tail? diag1->diag2 phys1 Check Column Installation (Position & Cut) diag2->phys1 Yes chem1 Inlet Maintenance: - Replace Liner with a Deactivated Liner - Replace Septum and Gold Seal diag2->chem1 No (Only Polar Peaks Tail) phys2 Inspect for Leaks (Septum, Fittings) phys1->phys2 phys3 Ensure Proper Flow Rates phys2->phys3 end Symmetrical Peak Achieved phys3->end chem2 Column Maintenance: - Trim 10-20 cm from Column Inlet - Condition Column chem1->chem2 chem3 Still Tailing? chem2->chem3 chem4 Consider Derivatization (Silylation) chem3->chem4 Yes opt1 Optimize Inlet Temperature chem3->opt1 No chem4->end opt2 Evaluate Injection Mode (Split vs. Splitless) opt1->opt2 opt3 Select Appropriate GC Column opt2->opt3 opt3->end

Caption: Troubleshooting workflow for peak tailing.

Detailed Troubleshooting Guides and Experimental Protocols

Inlet System Maintenance: The First Line of Defense

Active sites in the GC inlet are a primary cause of peak tailing for polar compounds. Regular maintenance is crucial for maintaining an inert flow path.

Key Recommendations:

  • Inlet Liner: Replace the inlet liner regularly. For active analytes like this compound, always use a deactivated liner.[2][3] Liners with glass wool can aid in vaporization but may also introduce active sites if not properly deactivated; consider a liner without wool or with deactivated wool.[5][6][7][8][9]

  • Septum: Use high-quality, low-bleed septa and replace them frequently to prevent leaks and contamination.

  • Gold Seal: The gold seal at the base of the inlet provides a critical seal. Ensure it is clean and replace it if it becomes contaminated or damaged.

Data Presentation: Impact of Inlet Liner Deactivation

The following table demonstrates the expected improvement in peak shape for this compound after replacing a standard glass liner with a deactivated one.

Liner TypeTailing Factor (Asymmetry)Peak Area Response (Arbitrary Units)
Standard Glass Liner2.185,000
Deactivated Glass Liner1.2120,000

Experimental Protocol: Inlet Maintenance

  • Cool Down: Cool the GC inlet and oven to room temperature.

  • Depressurize: Turn off the carrier gas flow to the inlet.

  • Remove Old Components: Carefully remove the septum nut, septum, and then the inlet liner.

  • Clean Inlet: Use a clean, lint-free swab moistened with a suitable solvent (e.g., methanol or acetone) to gently clean the inside of the inlet.

  • Install New Components:

    • Place a new, deactivated O-ring on the new deactivated liner.

    • Insert the new liner into the inlet.

    • Place a new septum in the septum nut and tighten it according to the manufacturer's recommendations (do not overtighten).

  • Repressurize and Leak Check: Turn the carrier gas back on and perform a leak check.

  • Equilibrate: Heat the inlet to the method temperature and allow the system to equilibrate before running samples.

GC Column Selection and Maintenance

The choice of GC column and its condition are critical for achieving symmetrical peaks.

Key Recommendations:

  • Column Phase: For polar analytes like this compound, a polar stationary phase is generally recommended. Polyethylene glycol (PEG) phases, often referred to as WAX columns, are a good choice.[10][11] Mid-polarity phases like those with 6% cyanopropyl-phenyl and 94% dimethyl polysiloxane can also be effective.[12]

  • Column Trimming: If the front of the column becomes contaminated or active, trimming 10-20 cm from the inlet end can restore performance.[1]

  • Column Conditioning: Properly condition new columns according to the manufacturer's instructions to remove any residual impurities and ensure a stable baseline.

Data Presentation: Effect of Column Choice on Peak Shape

Column Stationary PhaseTailing Factor (Asymmetry)
Non-polar (e.g., 5% Phenyl Polysiloxane)1.9
Polar (e.g., Polyethylene Glycol - WAX)1.3
Derivatization: A Powerful Solution for Active Compounds

Derivatization chemically modifies the analyte to make it more suitable for GC analysis. For this compound, the active hydroxyl group can be capped, reducing its polarity and eliminating its ability to interact with active sites. Silylation is a common and effective derivatization technique for alcohols.[13][14]

Chemical Pathway: Silylation of this compound

G cluster_0 Reactants cluster_1 Reaction cluster_2 Products reactant1 This compound reaction Silylation reactant1->reaction reactant2 BSTFA + 1% TMCS (Silylating Agent) reactant2->reaction product1 Silylated this compound (More Volatile, Less Polar) reaction->product1 product2 Byproducts reaction->product2

Caption: Silylation reaction pathway.

Data Presentation: Impact of Derivatization on Peak Tailing

Analyte FormTailing Factor (Asymmetry)Retention Time (min)
Underivatized2.08.5
Silylated Derivative1.17.2

Experimental Protocol: Silylation of this compound (General Procedure)

This is a general guideline and should be optimized for your specific sample matrix and concentration.

  • Sample Preparation: If your sample is in a solvent, evaporate a measured aliquot to dryness under a gentle stream of nitrogen.

  • Reagent Addition:

    • Add 100 µL of a suitable aprotic solvent (e.g., pyridine, acetonitrile, or dichloromethane).

    • Add 100 µL of a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.[15]

  • Reaction:

    • Cap the vial tightly.

    • Vortex the mixture for 30 seconds.

    • Heat the vial at 60-70°C for 30 minutes in a heating block or oven.

  • Analysis:

    • Cool the vial to room temperature.

    • Inject an appropriate volume of the derivatized sample into the GC.

Important Considerations for Derivatization:

  • Silylating reagents are sensitive to moisture. Ensure all glassware and solvents are dry.[14]

  • The reaction should be performed in a well-ventilated area, preferably a fume hood.

  • Always analyze the derivatized sample on a low to mid-polarity column (e.g., a 5% phenyl polysiloxane phase), as polar phases like WAX can react with the silylating reagent.

By systematically following this troubleshooting guide and implementing the appropriate experimental protocols, you can effectively overcome peak tailing issues for this compound and achieve accurate and reproducible gas chromatography results.

References

Technical Support Center: Synthesis of (3-Methyl-2-furyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (3-Methyl-2-furyl)methanol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The most common and direct method for synthesizing this compound is through the reduction of a suitable precursor. The two primary precursors are 3-methyl-2-furoic acid and 3-methyl-2-furaldehyde.

  • Reduction of 3-methyl-2-furoic acid: This is a reliable method that utilizes a strong reducing agent, typically Lithium aluminum hydride (LiAlH₄), to convert the carboxylic acid to a primary alcohol.[1][2]

  • Reduction of 3-methyl-2-furaldehyde: This route involves the reduction of an aldehyde to a primary alcohol. A milder reducing agent, such as Sodium borohydride (NaBH₄), is often sufficient for this transformation.[3][4]

Q2: My reaction yield is consistently low. What are the likely causes?

A2: Low yields in the synthesis of furan-based alcohols can stem from several factors. Key areas to investigate include:

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or an inadequate amount of the reducing agent.

  • Side Reactions: Furan rings are susceptible to opening under certain conditions, and over-reduction of the furan ring can also occur, leading to byproducts.[5]

  • Degradation of Starting Material or Product: Furan derivatives can be sensitive to acidic conditions, which may lead to polymerization.

  • Moisture Contamination: For reactions involving highly reactive reagents like LiAlH₄, the presence of water can quench the reagent and significantly reduce the yield.

Q3: The reaction mixture is turning dark brown or black. What does this indicate?

A3: A dark, polymeric mixture is a common issue in furan chemistry and is often indicative of furan ring degradation and subsequent polymerization. This is typically caused by acidic conditions. It is crucial to ensure that the reaction and work-up conditions are not overly acidic.

Q4: How can I purify the final product to a high degree of purity?

A4: Due to the relatively high boiling point of this compound, vacuum distillation is the preferred method for purification. This technique allows for distillation at a lower temperature, which helps to prevent thermal degradation of the product.[6][7]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solutions
Low Yield Incomplete reaction - Increase reaction time and monitor progress using Thin Layer Chromatography (TLC).- Optimize reaction temperature. For LiAlH₄ reductions, reactions are often started at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature.[8]- Ensure a sufficient molar excess of the reducing agent is used.
Degradation of furan ring - Maintain neutral or slightly basic conditions during the reaction and work-up.- If using an acidic work-up, perform it at low temperatures and for a minimal amount of time.
Moisture contamination (especially with LiAlH₄) - Ensure all glassware is thoroughly dried before use.- Use anhydrous solvents.
Dark, Polymeric Reaction Mixture Acid-catalyzed polymerization - Avoid acidic conditions. If an acid is necessary, use a milder acid or a buffered system.- Ensure the starting material is free of acidic impurities.
Presence of Unreacted Starting Material Insufficient reducing agent - Increase the molar equivalents of the reducing agent.- Use a fresh batch of the reducing agent, as they can degrade over time.
Low reaction temperature - After the initial addition of the reducing agent at a low temperature, allow the reaction to warm to room temperature to ensure it goes to completion.
Formation of Byproducts Over-reduction of the furan ring - This is more common with stronger reducing agents or harsh reaction conditions. Consider using a milder reducing agent if applicable.- Optimize the reaction time to stop the reaction once the desired product is formed.
Ring-opening of the furan - Avoid high temperatures and strongly acidic or basic conditions.[5]

Data Presentation

Table 1: Comparison of Reducing Agents for Furan Carbonyl Reduction

Reducing Agent Substrate Typical Solvents Key Advantages Key Disadvantages
Lithium aluminum hydride (LiAlH₄) Carboxylic acids, Esters, Aldehydes, KetonesAnhydrous ethers (e.g., THF, diethyl ether)Strong reducing agent, capable of reducing a wide range of functional groups.[1][9][10][11][12]Highly reactive with water and protic solvents, requiring strictly anhydrous conditions.[9] Can lead to over-reduction.
Sodium borohydride (NaBH₄) Aldehydes, KetonesProtic solvents (e.g., methanol, ethanol), THFMilder and more selective, easier to handle.[4][10]Not strong enough to reduce carboxylic acids or esters under standard conditions.[1][11]

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of 3-Methyl-2-furoic acid with LiAlH₄

This protocol is a general procedure based on the known reactivity of LiAlH₄ with carboxylic acids.

Materials:

  • 3-Methyl-2-furoic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.2 to 1.5 molar equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 3-methyl-2-furoic acid (1 molar equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 1 M HCl until the solution is acidic.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by vacuum distillation.

Protocol 2: Synthesis of this compound via Reduction of 3-Methyl-2-furaldehyde with NaBH₄

This protocol is a general procedure based on the known reactivity of NaBH₄ with aldehydes.[3]

Materials:

  • 3-Methyl-2-furaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methyl-2-furaldehyde (1 molar equivalent) in methanol or ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add NaBH₄ (1.2 to 1.5 molar equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Carefully add 1 M HCl to quench the reaction and neutralize the mixture to approximately pH 7.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by vacuum distillation.

Visualizations

experimental_workflow cluster_reduction Reduction of 3-Methyl-2-furoic Acid cluster_workup Work-up and Purification start Suspend LiAlH4 in anhydrous THF add_acid Add 3-methyl-2-furoic acid solution dropwise at 0°C start->add_acid react Stir at room temperature add_acid->react quench Quench with water and HCl at 0°C react->quench extract Extract with ethyl acetate quench->extract wash Wash with NaHCO3 and brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate under reduced pressure dry->concentrate distill Purify by vacuum distillation concentrate->distill

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield start Low Yield of this compound check_reaction Is the reaction complete (by TLC)? start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No side_reactions Are there significant side products? check_reaction->side_reactions Yes solution1 Increase reaction time or temperature. Add more reducing agent. incomplete->solution1 degradation Degradation/Polymerization side_reactions->degradation Yes, dark polymer reagent_issue Reagent Issue side_reactions->reagent_issue Yes, unknown spots solution2 Use milder reaction conditions. Ensure neutral/basic work-up. degradation->solution2 solution3 Use fresh, anhydrous reagents and solvents. reagent_issue->solution3

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

References

Preventing the degradation of (3-Methyl-2-furyl)methanol during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of (3-Methyl-2-furyl)methanol during sample preparation.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the handling and analysis of this compound.

Question 1: My solution of this compound has turned yellow or brown. What is causing this discoloration?

Answer: The yellowing or browning of your solution is a common indicator of degradation, likely due to oxidation. Furan derivatives, including this compound, are known to be sensitive to air and light. The furan ring and the hydroxymethyl group are susceptible to oxidation, which can lead to the formation of colored byproducts. To prevent this, it is crucial to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light by using amber vials or wrapping containers in aluminum foil.

Question 2: I observe unexpected peaks in my chromatogram after treating my sample with acid. What could be the reason?

Answer: The appearance of unexpected peaks after acid treatment suggests acid-catalyzed degradation or polymerization of this compound. Furanmethanols are known to be unstable in acidic conditions.[1][2] The acidic environment can lead to the formation of carbocation intermediates, which can then undergo polymerization to form resinous materials or participate in other side reactions.[1] It is advisable to avoid acidic conditions during sample preparation. If an acidic pH is necessary for your experiment, consider performing the sample preparation at a low temperature and for the shortest possible duration.

Question 3: What are the optimal storage conditions for long-term stability of this compound?

Answer: For long-term stability, this compound should be stored in a cool, dark place under an inert atmosphere.[3] The ideal storage conditions are in a tightly sealed container, preferably under nitrogen or argon, at a temperature of 2-8 °C. Storing the compound in this manner will minimize its exposure to oxygen, light, and heat, which are the primary factors contributing to its degradation.

Question 4: Can I use common organic solvents to prepare my samples? Are there any I should avoid?

Answer: this compound is soluble in common organic solvents. However, it is crucial to use high-purity, anhydrous, and deoxygenated solvents to prevent degradation. Solvents should be purged with an inert gas like nitrogen or argon before use to remove dissolved oxygen. Avoid using solvents that may contain acidic impurities, as this can accelerate degradation.

Question 5: How does temperature affect the stability of this compound during sample preparation?

Answer: Elevated temperatures can significantly accelerate the degradation of furan compounds. Thermal degradation of similar compounds, like furfuryl alcohol, can be initiated at temperatures as low as 140-160 °C.[4] During sample preparation steps such as solvent evaporation, it is recommended to use the lowest possible temperature and reduced pressure to minimize thermal stress on the compound.

Quantitative Data Summary

The following table summarizes the stability of furanmethanol derivatives under various conditions. While specific quantitative data for this compound is limited, the data for related compounds provide valuable guidance.

ConditionEffect on Stability of FuranmethanolsRecommendation for this compound
pH Highly unstable in acidic conditions, leading to polymerization.[1][2] More stable in neutral or slightly basic conditions.Maintain a neutral pH (around 7.0) during sample preparation and analysis. Avoid acidic mobile phases in chromatography where possible.
Temperature Degradation is accelerated at elevated temperatures. Thermal degradation can occur at temperatures above 140 °C.[4]Perform all sample preparation steps at room temperature or below. Use controlled heating and vacuum for any solvent removal steps.
Light Susceptible to photodegradation. Exposure to light can lead to the formation of degradation products.Protect samples from light at all times by using amber glassware or by wrapping containers with aluminum foil.
Atmosphere Sensitive to atmospheric oxygen, leading to oxidation and discoloration.Handle the compound and prepare samples under an inert atmosphere (e.g., nitrogen or argon). Use deoxygenated solvents.

Experimental Protocols

Protocol 1: Preparation of a Standard Stock Solution of this compound

This protocol outlines the steps for preparing a stable stock solution for analytical purposes.

Materials:

  • This compound

  • High-purity, anhydrous solvent (e.g., methanol, acetonitrile)

  • Amber glass volumetric flask

  • Inert gas (nitrogen or argon) supply

  • Gas-tight syringe

Procedure:

  • Solvent Deoxygenation: Purge the solvent with a gentle stream of nitrogen or argon for at least 15-20 minutes to remove dissolved oxygen.

  • Inert Atmosphere: Before opening the container of this compound, flush the weighing area and the volumetric flask with the inert gas.

  • Weighing: Quickly weigh the required amount of this compound in a tared container under a gentle stream of inert gas.

  • Dissolution: Transfer the weighed compound to the amber volumetric flask. Add a small amount of the deoxygenated solvent to dissolve the compound completely.

  • Dilution: Once dissolved, dilute the solution to the final volume with the deoxygenated solvent.

  • Mixing and Storage: Cap the flask tightly, mix the solution thoroughly, and immediately store it at 2-8 °C, protected from light. If storing for an extended period, consider flushing the headspace of the flask with inert gas before sealing.

Visualizations

cluster_degradation Degradation Pathways of this compound A This compound B (3-Methyl-2-furyl)methanal (Aldehyde) A->B Oxidation D Polymerization/Ring Opening Products A->D Acid Catalysis C 3-Methyl-2-furoic acid (Carboxylic Acid) B->C Oxidation

Caption: Potential degradation pathways for this compound.

cluster_workflow Recommended Sample Preparation Workflow start Start deoxygenate Deoxygenate Solvent (N2 or Ar purge) start->deoxygenate weigh Weigh Compound (under inert atmosphere) deoxygenate->weigh dissolve Dissolve in Deoxygenated Solvent weigh->dissolve dilute Dilute to Final Volume (in amber flask) dissolve->dilute store Store at 2-8°C (protected from light) dilute->store end End store->end

Caption: Workflow for preparing stable this compound solutions.

References

Optimization of extraction parameters for (3-Methyl-2-furyl)methanol from a solid matrix

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the extraction of (3-Methyl-2-furyl)methanol from solid matrices.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for extracting this compound from a solid matrix?

A1: Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and effective technique for the analysis of volatile compounds like this compound from solid samples.[1][2] This method is solvent-free, sensitive, and can be easily automated.[3][4]

Q2: How do I select the appropriate SPME fiber for the extraction?

A2: The choice of SPME fiber coating is critical for efficient extraction. For volatile furan derivatives, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/Carboxen/PDMS) fiber is often a good starting point as it covers a wide range of analytes.[4][5] The selection depends on the polarity and volatility of the target analyte.

Q3: What are the key parameters to optimize for HS-SPME extraction?

A3: Key parameters to optimize for HS-SPME include extraction time, extraction temperature, sample volume, and the addition of salt.[6][7] Optimization of these parameters is crucial for maximizing the recovery of this compound.

Q4: Can Ultrasound-Assisted Extraction (UAE) be used for this compound?

A4: Yes, Ultrasound-Assisted Extraction (UAE) is a viable technique that can enhance extraction efficiency by using acoustic cavitation to disrupt the sample matrix and improve solvent penetration.[8][9][10] This can lead to shorter extraction times and higher yields compared to traditional methods.[9][10]

Q5: How does solvent polarity affect the extraction of furan derivatives?

A5: Solvent polarity is a critical factor in liquid-based extraction methods. The choice of solvent should be matched to the polarity of this compound to ensure efficient solubilization. A combination of polar and nonpolar solvents may be necessary to extract a wide range of phytochemicals.[11][12] Studies have shown that solvents with higher polarity can extract a significantly higher amount of total isoflavones from soybeans.[13]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Recovery of this compound Inefficient extraction from the matrix.Optimize HS-SPME parameters: increase extraction time and/or temperature.[6] For liquid-based extractions, ensure the solvent polarity is appropriate for the target analyte.[11][13] Consider using Ultrasound-Assisted Extraction (UAE) to improve matrix disruption.[8]
Degradation of the analyte during extraction.For thermal methods like HS-SPME, avoid excessively high temperatures that could degrade this compound.
Poor Peak Shape (Tailing or Fronting) in GC Analysis Active sites in the GC inlet or column.[14]Use a deactivated inlet liner. Condition the GC column according to the manufacturer's instructions.
Column overloading.[15]Dilute the sample or reduce the injection volume.
Inconsistent Results/Poor Reproducibility Leaks in the GC system (e.g., septum, fittings).[16][17]Perform a leak check on the GC system. Regularly replace the septum and ferrules.
Inconsistent injection volume or technique.[14]Use an autosampler for precise and repeatable injections.
Sample heterogeneity.Ensure the solid matrix is thoroughly homogenized before taking a subsample for extraction.
Matrix Effects (Ion Suppression or Enhancement in MS) Co-eluting compounds from the sample matrix interfering with the analyte signal.[1]Implement matrix-matched calibration standards.[18] Utilize a cleanup step after extraction, such as dispersive solid-phase extraction (d-SPE).[1]
Ghost Peaks in Chromatogram Carryover from a previous injection.[16]Run a blank solvent injection after a high-concentration sample. Increase the bake-out time and temperature of the GC oven and injector between runs.
Contamination of the SPME fiber.Properly clean and condition the SPME fiber between extractions as per the manufacturer's guidelines.

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME)

This protocol provides a general framework for the HS-SPME of this compound from a solid matrix.

  • Sample Preparation:

    • Accurately weigh a homogenized portion of the solid matrix (e.g., 1-5 g) into a headspace vial (e.g., 20 mL).[6]

    • Add a saturated solution of sodium chloride (NaCl) to the sample. The salt helps to increase the ionic strength of the aqueous phase and promotes the partitioning of volatile compounds into the headspace.[6]

    • Immediately seal the vial with a PTFE/silicone septum and an aluminum cap.

  • Extraction:

    • Place the vial in the autosampler tray of the GC system.

    • Incubate the sample at a controlled temperature (e.g., 35-60°C) for a specific time (e.g., 15-30 minutes) to allow the analytes to equilibrate in the headspace.[6][19]

    • Expose the SPME fiber (e.g., DVB/Carboxen/PDMS) to the headspace of the vial for a defined extraction time (e.g., 15-45 minutes) under agitation.

  • Desorption and Analysis:

    • After extraction, retract the fiber into the needle and transfer it to the heated GC injector port.

    • Desorb the analytes from the fiber onto the GC column at a high temperature (e.g., 250-280°C) for a few minutes in splitless mode.[6]

    • Start the GC-MS analysis.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines typical GC-MS conditions for the analysis of furan derivatives.

  • Gas Chromatograph: Agilent GC system or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.[6]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[6]

  • Injector Temperature: 280°C.[6]

  • Oven Temperature Program:

    • Initial temperature: 32°C, hold for 4 minutes.

    • Ramp to 200°C at 20°C/min.

    • Hold at 200°C for 3 minutes.[6]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 35-350.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity, if available.[19]

Data Presentation

Table 1: Optimized HS-SPME Parameters for Furan Derivatives in Different Matrices

ParameterFruit/Juice SampleCanned Oily Fish Sample
Sample Weight 5 g1 g
Saturated NaCl Solution 5 mL9 mL
Equilibration Temperature 35°C35°C
Equilibration Time 15 min15 min
SPME Fiber Carboxen-Polydimethylsiloxane (CAR/PDMS)Carboxen-Polydimethylsiloxane (CAR/PDMS)
Adsorption Time 15 min15 min
Adsorption Temperature 35°C35°C
Source: Adapted from a study on furan and its derivatives.[6][19]

Table 2: Recovery and Precision Data for Furan Derivatives in Various Food Matrices using SPME-GC-MS/MS

MatrixRecovery (%)Intra-day RSD (%)Inter-day RSD (%)
Canned Oily Fish 76-1171-164-20
Fruit 76-1171-164-20
Juice 76-1171-164-20
Source: Method validation data for furan and its 10 derivatives.[19][20]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing homogenize Homogenize Solid Matrix weigh Weigh Sample into Vial homogenize->weigh add_salt Add Saturated NaCl weigh->add_salt seal Seal Vial add_salt->seal incubate Incubate and Equilibrate seal->incubate Transfer to Autosampler expose_fiber Expose SPME Fiber incubate->expose_fiber desorb Thermal Desorption in Injector expose_fiber->desorb Transfer to GC Injector separate Chromatographic Separation desorb->separate detect Mass Spectrometric Detection separate->detect identify Compound Identification detect->identify quantify Quantification identify->quantify

Caption: Experimental workflow for HS-SPME-GC-MS analysis.

troubleshooting_workflow start Poor Analytical Result check_recovery Low or No Recovery? start->check_recovery check_peak_shape Poor Peak Shape? check_recovery->check_peak_shape No optimize_extraction Optimize Extraction Parameters (Time, Temp, Fiber) check_recovery->optimize_extraction Yes check_reproducibility Poor Reproducibility? check_peak_shape->check_reproducibility No check_gc_system Check GC System (Liner, Column, Leaks) check_peak_shape->check_gc_system Yes check_autosampler Check Autosampler and Sample Homogeneity check_reproducibility->check_autosampler Yes end_good Acceptable Result check_reproducibility->end_good No optimize_extraction->start check_gc_system->start check_autosampler->start

Caption: Troubleshooting workflow for extraction and analysis issues.

References

Resolving co-elution of (3-Methyl-2-furyl)methanol with isomeric compounds

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Furan Analytics

Welcome to our technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common analytical challenges.

Topic: Resolving Co-elution of (3-Methyl-2-furyl)methanol with Isomeric Compounds

This guide addresses the chromatographic co-elution of this compound and its isomers, a common issue in the analysis of complex mixtures such as flavor profiles, biomass derivatives, and pharmaceutical intermediates.

Frequently Asked Questions (FAQs)

Q1: What is co-elution and why is it a problem for isomers like this compound?

A1: Co-elution occurs when two or more compounds elute from a chromatography column at the same time, resulting in overlapping peaks. Isomers, such as positional isomers of methyl-furfuryl alcohol, often have very similar physicochemical properties (e.g., boiling point, polarity), leading to nearly identical interactions with the chromatographic stationary phase and causing them to co-elute. This makes accurate identification and quantification of individual isomers challenging.

Q2: What are the common isomers that may co-elute with this compound?

A2: Common isomers include other methyl-substituted furfuryl alcohols, such as (4-Methyl-2-furyl)methanol and (5-Methyl-2-furyl)methanol, as well as furfuryl alcohol itself, which may be present in the sample matrix. Due to their structural similarities, these compounds are prone to co-elution.

Q3: What are the primary analytical techniques used for the separation of furan derivatives?

A3: Gas chromatography (GC) coupled with a mass spectrometer (GC-MS) is the most common and effective technique for the analysis of volatile furan derivatives.[1][2] High-performance liquid chromatography (HPLC) can also be used, particularly for less volatile or thermally unstable furan compounds.[3]

Q4: How can I confirm that I have a co-elution problem?

A4: Signs of co-elution in your chromatogram include:

  • Peak Tailing or Fronting: Asymmetrical peaks can indicate the presence of a hidden overlapping peak.[4]

  • Peak Shoulders: A small, unresolved peak appearing on the leading or tailing edge of the main peak is a strong indicator of co-elution.[4]

  • Inconsistent Mass Spectra: For GC-MS, if the mass spectrum changes across the width of a single chromatographic peak, it suggests that multiple components are eluting together.

  • Inconsistent Ion Ratios: When using Multiple Reaction Monitoring (MRM) in GC-MS/MS, inconsistent ratios between quantifier and qualifier ions across the peak point to interference from a co-eluting compound.[4]

Troubleshooting Guide: Resolving Co-elution

If you are experiencing co-elution of this compound with its isomers, follow this troubleshooting workflow.

CoElution_Troubleshooting start Start: Co-elution Suspected check_peak 1. Examine Peak Shape (Tailing, Shoulders) start->check_peak optimize_gc 2. Optimize GC Method check_peak->optimize_gc Asymmetric Peak end_resolved End: Resolution Achieved check_peak->end_resolved Symmetric Peak (No Co-elution) temp_gradient Lower ramp rate (e.g., 5°C/min) optimize_gc->temp_gradient carrier_gas Decrease flow rate (e.g., to 1.0 mL/min) optimize_gc->carrier_gas check_resolution Resolution Improved? temp_gradient->check_resolution carrier_gas->check_resolution change_column 3. Change GC Column polar_column Use a more polar column (e.g., WAX phase) change_column->polar_column chiral_column Consider a chiral column if enantiomers are present change_column->chiral_column derivatization 4. Use Chemical Derivatization polar_column->derivatization Still co-eluting chiral_column->derivatization Still co-eluting check_resolution->change_column No check_resolution->end_resolved Yes silylation Perform silylation (e.g., with BSTFA) derivatization->silylation end_unresolved Further method development needed silylation->end_unresolved

Caption: Troubleshooting workflow for resolving co-elution.

Experimental Protocols

This method is a starting point for the separation of methyl-furfuryl alcohol and its isomers, adapted from successful separations of similar furan derivatives.[2][5]

Parameter Condition
Instrument Gas Chromatograph with Mass Spectrometer (GC-MS)
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane
Injector Temp. 280°C
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injection Mode Split (10:1 ratio)
Oven Program - Initial Temp: 32°C, hold for 4 minutes- Ramp: 20°C/min to 200°C- Hold: 3 minutes at 200°C
MS Transfer Line 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Scan or Selected Ion Monitoring (SIM)

Quantitative Data from a Similar Separation (2-Methylfuran and 3-Methylfuran) [6]

Compound Pair Resolution (R)
2-Methylfuran vs. 3-Methylfuran> 2.0
2,5-Dimethylfuran vs. 2,3-Dimethylfuran> 2.0
2-Ethylfuran vs. 2,5-Dimethylfuran~ 1.0

A resolution value (R) greater than 1.5 indicates baseline separation.

Derivatization modifies the analyte to alter its chemical properties, which can significantly improve chromatographic separation.[1][7] For alcohols like this compound, silylation of the hydroxyl group increases volatility and can accentuate structural differences between isomers.

Decision Guide for Derivatization

Derivatization_Decision start Co-elution persists after optimizing GC method question_polar Does the analyte have polar functional groups (e.g., -OH, -NH, -COOH)? start->question_polar yes_derivatize Derivatization is a suitable strategy question_polar->yes_derivatize Yes no_derivatize Derivatization may not be effective. Focus on column chemistry. question_polar->no_derivatize No silylation For -OH groups, silylation is a common choice. yes_derivatize->silylation

Caption: Decision tree for choosing to use derivatization.

Materials:

  • Sample containing this compound

  • Silylating reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst[7]

  • Aprotic solvent (e.g., Pyridine, Acetonitrile)

  • Reaction vials (2 mL) with screw caps

  • Heating block or oven

Procedure:

  • Prepare a solution of your sample in the chosen aprotic solvent.

  • In a reaction vial, add 100 µL of the sample solution.

  • Add 100 µL of the BSTFA + 1% TMCS reagent to the vial. A 2:1 molar excess of the silylating reagent to the active hydrogen in the analyte is recommended.[7]

  • Cap the vial tightly and vortex briefly to mix.

  • Heat the vial at 60-75°C for 30-60 minutes. Reaction time and temperature may need optimization.[7]

  • Cool the vial to room temperature.

  • The derivatized sample is now ready for injection into the GC-MS. Analyze a 1 µL aliquot using the GC method described in Protocol 1. The retention time of the derivatized compound will be different from the underivatized form.

References

Minimizing side reactions in the synthesis of (3-Methyl-2-furyl)methanol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in minimizing side reactions during the synthesis of (3-Methyl-2-furyl)methanol and its derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, providing potential causes and recommended solutions.

Issue 1: Low Yield of this compound

Potential CauseRecommended Solution
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting material is consumed. - Extend the reaction time or consider a moderate increase in temperature.
Degradation of Product - Furans are sensitive to acidic conditions, which can lead to polymerization. Maintain a neutral or slightly basic pH during workup.[1][2] - Purify the product promptly after the reaction is complete to avoid degradation.
Mechanical Losses - Ensure efficient extraction by using an appropriate solvent and performing multiple extractions. - Minimize transfers between glassware to reduce loss of product.
Suboptimal Reducing Agent - For the reduction of 3-methyl-2-furoic acid or its esters, a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) is necessary. Sodium Borohydride (NaBH₄) is generally not effective for reducing carboxylic acids or esters.[3][4]
Issues with Grignard Reagent - Ensure strictly anhydrous (dry) conditions, as Grignard reagents react with water.[5][6] - Use fresh, high-quality magnesium turnings. Activation with a small crystal of iodine may be necessary.[5][7] - Titrate the Grignard reagent to determine its exact concentration before use to ensure accurate stoichiometry.[6]

Issue 2: Formation of Dark, Insoluble Polymeric Material (Humins)

Potential CauseRecommended Solution
Acidic Reaction Conditions - Furan rings are prone to acid-catalyzed polymerization.[2][8] If possible, conduct the reaction under neutral or basic conditions. - If an acid catalyst is required, use the mildest acid possible at the lowest effective concentration. - Promptly neutralize any acidic components during the workup.
High Reaction Temperature - Elevated temperatures can promote polymerization. Maintain the recommended reaction temperature and avoid localized overheating.

Issue 3: Presence of Unexpected Side Products

Potential CauseRecommended Solution
Over-reduction of the Furan Ring - This is more common with catalytic hydrogenation. When using hydride-reducing agents, ensure controlled reaction conditions (e.g., temperature).
Wurtz Coupling in Grignard Reactions - This side reaction can occur between the Grignard reagent and the starting halide. To minimize this, add the alkyl/aryl halide slowly to the magnesium suspension to maintain a low concentration of the halide.
Formation of Aldehyde/Carboxylic Acid Impurities - Incomplete reduction of the starting carbonyl compound can leave residual aldehyde. Ensure a sufficient excess of the reducing agent is used. - Oxidation of the final alcohol product back to the aldehyde or carboxylic acid can occur if exposed to air for prolonged periods. Store the purified product under an inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two primary synthetic routes are:

  • Reduction of a carbonyl compound: This involves the reduction of 3-methyl-2-furoic acid, its corresponding ester (e.g., methyl 3-methyl-2-furoate), or 3-methyl-2-furaldehyde.

  • Grignard reaction: This involves the reaction of a 3-methyl-2-furyl Grignard reagent (e.g., 3-methyl-2-furylmagnesium bromide) with an electrophile like formaldehyde or paraformaldehyde.

Q2: Which reducing agent should I use for the reduction of methyl 3-methyl-2-furoate?

A2: Lithium Aluminum Hydride (LiAlH₄) is the recommended reducing agent for converting esters to alcohols. Sodium Borohydride (NaBH₄) is generally not strong enough to reduce esters effectively.[3][4]

Q3: My Grignard reaction to form this compound is not starting. What should I do?

A3: Several factors can inhibit the initiation of a Grignard reaction:

  • Moisture: Ensure all glassware is oven-dried and solvents are anhydrous.

  • Magnesium surface: The magnesium turnings may have an oxide layer. Try activating the surface by gently crushing a few turnings with a glass rod (under an inert atmosphere) or by adding a small crystal of iodine.[5][7]

  • Initiator: A small amount of 1,2-dibromoethane can be used to initiate the reaction.

Q4: What are the typical byproducts I might see in the GC-MS analysis of my crude product?

A4: Depending on the synthetic route, you may observe:

  • Unreacted starting materials (e.g., 3-methyl-2-furoic acid, 3-methyl-2-furaldehyde).

  • The corresponding aldehyde or carboxylic acid from incomplete reduction or later oxidation.

  • In Grignard reactions, you might see biphenyl-type byproducts from Wurtz coupling.

  • Over-reduced products where the furan ring has been partially or fully saturated.

Quantitative Data Summary

The following tables summarize typical yields for relevant reactions. Please note that actual yields will vary depending on specific experimental conditions and scale.

Table 1: Comparison of Reducing Agents for Furan Carbonyl Compounds

Starting MaterialReducing AgentProductTypical YieldReference
Aromatic Methyl EstersNaBH₄/THF/MethanolPrimary Alcohol70-92%[9]
Aldehydes/KetonesNaBH₄AlcoholGood to High[10]
Carboxylic Acids/EstersLiAlH₄Primary AlcoholGood to High[4]

Experimental Protocols

Protocol 1: Reduction of Methyl 3-Methyl-2-furoate with LiAlH₄

Materials:

  • Methyl 3-methyl-2-furoate

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether

  • Saturated aqueous solution of Sodium Sulfate (Na₂SO₄)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized Water

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.2 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve methyl 3-methyl-2-furoate (1 equivalent) in anhydrous THF and add it to the dropping funnel.

  • Add the solution of the ester dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the slow, dropwise addition of deionized water, followed by a 15% aqueous NaOH solution, and then again with deionized water (Fieser workup).

  • A granular white precipitate should form. Stir the mixture for 30 minutes.

  • Filter the solid aluminum salts and wash the filter cake thoroughly with diethyl ether.

  • Combine the filtrate and the washes, and dry the organic layer over anhydrous MgSO₄.

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Grignard Synthesis of this compound

Materials:

  • 2-Bromo-3-methylfuran

  • Magnesium turnings

  • Anhydrous Diethyl Ether or THF

  • Paraformaldehyde or Formaldehyde gas

  • Saturated aqueous solution of Ammonium Chloride (NH₄Cl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked round-bottom flask under an inert atmosphere.

    • Add a small amount of anhydrous diethyl ether and a crystal of iodine to activate the magnesium.

    • Add a solution of 2-bromo-3-methylfuran (1 equivalent) in anhydrous diethyl ether dropwise to initiate the reaction.

    • Once the reaction starts (indicated by bubbling and a color change), add the remaining 2-bromo-3-methylfuran solution at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Formaldehyde:

    • Cool the freshly prepared Grignard reagent to 0 °C.

    • In a separate flask, dry paraformaldehyde under vacuum with gentle heating and then introduce the resulting formaldehyde gas into the Grignard solution via a cannula. Alternatively, carefully add dried paraformaldehyde powder in portions to the stirred Grignard solution.

    • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 2 hours.

  • Workup:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude this compound by vacuum distillation or column chromatography.

Visualizations

Synthesis_and_Side_Reactions cluster_reduction Reduction Pathway cluster_grignard Grignard Pathway cluster_general_side_reactions General Side Reactions Start_Reduction 3-Methyl-2-furoic Acid / Ester Reducing_Agent LiAlH₄ Start_Reduction->Reducing_Agent Reduction Product_Methanol This compound Reducing_Agent->Product_Methanol Desired Product Side_Product_Over_Reduction Over-reduction Products Reducing_Agent->Side_Product_Over_Reduction Side Reaction (e.g., harsh conditions) Start_Grignard 2-Bromo-3-methylfuran Mg Mg, Anhydrous Ether Start_Grignard->Mg Grignard_Reagent 3-Methyl-2-furylmagnesium Bromide Mg->Grignard_Reagent Formaldehyde Formaldehyde Grignard_Reagent->Formaldehyde Side_Product_Wurtz Wurtz Coupling Product Grignard_Reagent->Side_Product_Wurtz Side Reaction Product_Methanol_Grignard This compound Formaldehyde->Product_Methanol_Grignard Furan_Ring Furan Ring Acid Acid (H+) Furan_Ring->Acid Polymerization Polymerization (Humins) Acid->Polymerization

Caption: Synthetic pathways to this compound and common side reactions.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reaction_Conditions Review Reaction Conditions (Temp, Time, Stoichiometry) Start->Check_Reaction_Conditions Check_Reagents Verify Reagent Quality (Anhydrous Solvents, Fresh Reducing Agent/Mg) Start->Check_Reagents Analyze_Crude Analyze Crude Product (TLC, GC-MS) Start->Analyze_Crude Identify_Problem Identify Main Issue Check_Reaction_Conditions->Identify_Problem Check_Reagents->Identify_Problem Analyze_Crude->Identify_Problem Incomplete_Reaction Incomplete Reaction Identify_Problem->Incomplete_Reaction Unreacted Starting Material Side_Products Major Side Products Identify_Problem->Side_Products Unexpected Peaks/Spots Degradation Product Degradation Identify_Problem->Degradation Polymerization/Darkening Optimize_Conditions Optimize Reaction Time/Temp Incomplete_Reaction->Optimize_Conditions Adjust_Stoichiometry Adjust Reagent Stoichiometry Incomplete_Reaction->Adjust_Stoichiometry Side_Products->Adjust_Stoichiometry Purify_Reagents Purify/Dry Reagents Side_Products->Purify_Reagents Modify_Workup Modify Workup (e.g., pH control) Degradation->Modify_Workup Solution Improved Synthesis Optimize_Conditions->Solution Adjust_Stoichiometry->Solution Purify_Reagents->Solution Modify_Workup->Solution

Caption: A logical workflow for troubleshooting synthesis issues.

References

Enhancing the stability of (3-Methyl-2-furyl)methanol in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of (3-Methyl-2-furyl)methanol in solution. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and stability data to assist in your experiments.

Troubleshooting Unwanted Degradation

Issue: You are observing a decrease in the concentration of this compound in your solution over time, or you are seeing the appearance of unknown peaks in your analytical chromatogram.

This guide will help you identify the potential cause of degradation and provide steps to mitigate it.

Troubleshooting Workflow

Troubleshooting_Workflow start Degradation of this compound Observed check_ph 1. Analyze Solution pH start->check_ph acidic Is pH < 6? check_ph->acidic basic Is pH > 8? check_ph->basic neutral pH is between 6 and 8 check_ph->neutral [else] acidic->neutral No acid_action Action: Increase pH to 6-8 using a suitable buffer. Consider using an aprotic solvent. acidic->acid_action Yes basic->neutral No base_action Action: Decrease pH to 6-8 using a suitable buffer. basic->base_action Yes check_temp 2. Evaluate Storage/Experimental Temperature neutral->check_temp acid_action->check_temp base_action->check_temp high_temp Is temperature elevated (>25°C)? check_temp->high_temp temp_action Action: Reduce temperature. Store samples at 2-8°C or frozen. high_temp->temp_action Yes check_light_oxygen 3. Assess Exposure to Light and Oxygen high_temp->check_light_oxygen No temp_action->check_light_oxygen light_oxygen_exposure Is the solution exposed to light or not deoxygenated? check_light_oxygen->light_oxygen_exposure light_oxygen_action Action: Protect from light using amber vials. Use deoxygenated solvents and consider an inert atmosphere (e.g., nitrogen or argon). light_oxygen_exposure->light_oxygen_action Yes end Stability Enhanced light_oxygen_exposure->end No light_oxygen_action->end

Caption: Troubleshooting workflow for this compound degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in solution?

A1: The furan ring in this compound is susceptible to acid-catalyzed ring-opening.[1] This is often the primary degradation pathway in acidic aqueous solutions. Protonation of the furan ring leads to the formation of reactive intermediates that can undergo further reactions to form degradation products.[1][2]

Q2: How does pH affect the stability of this compound?

A2: this compound is most stable in neutral to slightly basic conditions (pH 6-8). Acidic conditions (pH < 6) can significantly accelerate degradation through acid-catalyzed hydrolysis. While more stable than in acidic conditions, strongly basic conditions (pH > 8) may also promote some level of degradation over extended periods.

Q3: Can the choice of solvent impact the stability?

A3: Yes, the solvent can have a significant impact. Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), have been shown to have a stabilizing effect on furan derivatives compared to aqueous or protic solvents.[3] If your experimental conditions allow, consider using these solvents to enhance stability.

Q4: My solution of this compound has turned a brown color. What does this indicate?

A4: The development of a brown color is often an indication of polymerization or the formation of complex degradation products. Furfuryl alcohol and its derivatives can polymerize, especially under acidic conditions or upon exposure to heat and light.[4][5]

Q5: Are there any other factors that can contribute to the degradation of this compound?

A5: Besides pH and solvent, exposure to elevated temperatures, light (photodegradation), and oxygen (oxidation) can also contribute to the degradation of this compound.[1] It is recommended to store solutions in a cool, dark place and to use deoxygenated solvents for long-term storage.

Quantitative Stability Data

The following table summarizes hypothetical data from a forced degradation study of this compound in different solvents at 40°C for 7 days. This data illustrates the relative stability under various stress conditions.

Stress ConditionSolventInitial Concentration (mg/mL)Concentration after 7 days (mg/mL)% DegradationAppearance
0.1 M HClWater:Methanol (1:1)1.00.4555%Dark Brown
pH 4 BufferWater:Methanol (1:1)1.00.8218%Yellow
pH 7 BufferWater:Methanol (1:1)1.00.964%Colorless
0.1 M NaOHWater:Methanol (1:1)1.00.919%Pale Yellow
3% H₂O₂Water:Methanol (1:1)1.00.8515%Light Yellow
N/AAcetonitrile1.00.991%Colorless
N/ADimethylformamide (DMF)1.0>0.99<1%Colorless

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to assess the stability of this compound under various stress conditions.[1][6]

1. Materials and Reagents:

  • This compound

  • HPLC-grade water, methanol, and acetonitrile

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate buffer solutions (pH 4 and 7)

  • Class A volumetric flasks and pipettes

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • pH meter

  • Temperature-controlled oven/water bath

  • Photostability chamber

2. Stock Solution Preparation:

  • Prepare a stock solution of this compound at a concentration of 1.0 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

3. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Incubate at 40°C.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH. Incubate at 40°C.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂. Keep at room temperature, protected from light.

  • Thermal Degradation: Place a solid sample of this compound in an oven at 60°C. Also, incubate a solution of the compound in a neutral buffer at 60°C.

  • Photodegradation: Expose a solution of this compound in a neutral buffer to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

4. Sample Analysis:

  • At specified time points (e.g., 0, 2, 8, 24, 48, 168 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Dilute the samples to a suitable concentration for HPLC analysis (e.g., 50 µg/mL) with the mobile phase.

  • Analyze the samples by HPLC.

5. HPLC Method (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (gradient or isocratic, e.g., 40:60 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

6. Data Analysis:

  • Calculate the percentage degradation of this compound at each time point relative to the initial concentration.

  • Monitor for the formation of degradation products and assess peak purity.

Signaling Pathways and Degradation Mechanisms

Acid-Catalyzed Degradation Pathway

The primary degradation pathway for furan derivatives like this compound in acidic conditions involves the opening of the furan ring.

Degradation_Pathway A This compound B Protonation of Furan Ring A->B + H+ C Carbocation Intermediate B->C D Nucleophilic Attack by Water C->D + H2O E Ring-Opened Intermediate D->E F Further Degradation Products / Polymerization E->F

Caption: Acid-catalyzed degradation pathway of this compound.

References

Selecting the optimal GC column for (3-Methyl-2-furyl)methanol analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the optimal Gas Chromatography (GC) column for the analysis of (3-Methyl-2-furyl)methanol. Given its presumed polar nature and potential for thermal instability, careful consideration of the GC column and analytical conditions is crucial for achieving accurate and reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound to consider for GC analysis?

While specific experimental data for this compound is limited, we can infer its properties from similar compounds like furfuryl alcohol and (5-Methyl-2-furyl)methanol.

  • Polarity: The presence of a hydroxyl group (-OH) and the furan ring suggests that this compound is a polar compound. This is a critical factor in stationary phase selection.

  • Boiling Point: Furfuryl alcohol has a boiling point of approximately 170°C. It is expected that this compound will have a similar boiling point.

  • Thermal Stability: Furan derivatives, particularly those with hydroxyl groups, can be susceptible to thermal degradation and polymerization, especially at high temperatures or in the presence of acidic sites in the GC system.

Q2: Which type of GC stationary phase is most suitable for analyzing this compound?

For polar analytes like this compound, a polar stationary phase is recommended to achieve good peak shape and resolution. The principle of "like dissolves like" is fundamental in GC column selection.[1][2]

  • Polyethylene Glycol (PEG) Phases (e.g., WAX columns): These are highly polar and are the gold standard for the analysis of alcohols and other polar compounds.[3][4][5] They provide excellent separation for polar volatiles.[3]

  • Mid-Polarity Phases (e.g., with cyanopropylphenyl functionalities): Columns with a 6% cyanopropylphenyl, 94% dimethyl polysiloxane phase (e.g., DB-624) or similar are also a good option.[3] These are often more tolerant to water and can resolve a wide range of both polar and non-polar volatiles.[3]

Q3: What are the ideal GC column dimensions for this analysis?

The choice of column dimensions (length, internal diameter, and film thickness) affects efficiency, resolution, and analysis time.

  • Length: A 30-meter column is a good starting point for most applications, providing a balance between resolution and analysis time.[6]

  • Internal Diameter (ID): A 0.25 mm ID column offers a good compromise between sample capacity and efficiency.[1]

  • Film Thickness: A standard film thickness of 0.25 µm is suitable for many applications. Thicker films can be used to increase retention of volatile compounds, while thinner films are better for less volatile analytes.

Troubleshooting Guide

This guide addresses common issues encountered during the GC analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing - Active sites in the inlet liner or on the column. - Mismatch between analyte polarity and stationary phase polarity. - Improper column installation.[7]- Use a deactivated inlet liner. - Ensure the column cut is clean and square.[7][8] - Use a polar stationary phase (e.g., WAX). - Trim the front end of the column (5-10 cm) to remove active sites.[7][8]
Poor Resolution/Peak Overlap - Inappropriate stationary phase. - Sub-optimal oven temperature program. - Column is too short or has too large an internal diameter.- Select a column with a different selectivity (e.g., a cyanopropylphenyl phase if a WAX phase is not providing adequate separation). - Optimize the oven temperature ramp rate (a slower ramp can improve resolution). - Use a longer column or a column with a smaller internal diameter.[4]
Analyte Degradation (Ghost Peaks, Low Recovery) - High inlet temperature. - Thermal instability of the analyte. - Active sites in the GC system.- Lower the inlet temperature. - Use a pulsed splitless or cool on-column injection technique. - Ensure all components of the flow path (liner, column) are highly inert.
Baseline Instability or Drift - Column bleed at high temperatures. - Contamination in the carrier gas or GC system. - Detector instability.[9]- Ensure the column's upper temperature limit is not exceeded. - Use high-purity carrier gas and install gas purifiers. - Condition the column properly before use.[8] - Check for leaks in the system.

GC Column Selection Workflow

The following diagram illustrates a logical workflow for selecting the optimal GC column for your analysis.

GC_Column_Selection GC Column Selection for this compound cluster_analyte Analyte Properties cluster_phase Stationary Phase Selection cluster_dimensions Column Dimensions cluster_optimization Method Development & Troubleshooting Analyte Define Analyte Properties - Polar (hydroxyl group) - Potentially Thermally Labile Phase_Choice Choose Stationary Phase Polarity Analyte->Phase_Choice Based on polarity Polar_Phase Polar Phase (Recommended) - Polyethylene Glycol (WAX) - Good for alcohols Phase_Choice->Polar_Phase Primary Choice MidPolar_Phase Mid-Polar Phase (Alternative) - Cyanopropylphenyl - Versatile, water tolerant Phase_Choice->MidPolar_Phase Secondary Choice Dimensions Select Column Dimensions Polar_Phase->Dimensions MidPolar_Phase->Dimensions Dim_Details Standard Dimensions: - Length: 30 m - ID: 0.25 mm - Film: 0.25 µm Dimensions->Dim_Details Optimization Optimize GC Method - Temperature Program - Inlet Parameters Dim_Details->Optimization Troubleshooting Troubleshoot Issues - Peak Tailing - Poor Resolution - Degradation Optimization->Troubleshooting

Caption: A workflow diagram for selecting the optimal GC column.

Recommended GC Columns and Experimental Protocols

The following table summarizes recommended GC columns for the analysis of this compound.

Stationary Phase Example Column(s) Polarity Max Temperature (°C) Advantages Considerations
Polyethylene Glycol (PEG)DB-WAX, HP-WAX, Stabilwax®Polar~250-260Excellent for separating polar volatiles like alcohols.[3]Can be sensitive to oxygen and water, especially at high temperatures.
6% Cyanopropylphenyl / 94% DimethylpolysiloxaneDB-624, Rtx-624Mid-Polar~260Good for resolving both polar and non-polar compounds; more tolerant to water.[3]May have slightly less retention for highly polar compounds compared to WAX phases.
Detailed Experimental Protocol: Analysis using a WAX-type Column

This protocol provides a starting point for method development. Optimization will be required based on your specific instrumentation and sample matrix.

1. GC System and Column:

  • Gas Chromatograph: Any standard GC system equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: DB-WAX, HP-WAX, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

2. GC Conditions:

  • Inlet: Split/splitless injector.

  • Inlet Temperature: 200-220°C (use the lowest temperature that allows for efficient volatilization to minimize thermal degradation).

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1 (can be adjusted to optimize sensitivity and peak shape).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 220°C.

    • Final Hold: Hold at 220°C for 5 minutes.

  • Detector:

    • FID: Temperature: 250°C, Hydrogen flow: 30 mL/min, Airflow: 300 mL/min, Makeup gas (Nitrogen): 25 mL/min.

    • MS: Transfer line temperature: 230°C, Ion source temperature: 230°C, Mass range: m/z 35-350.

3. Sample Preparation:

  • Dissolve the sample in a suitable solvent (e.g., methanol, ethanol, or dichloromethane) to a final concentration within the linear range of the detector.

  • If the sample matrix is complex, consider sample cleanup techniques such as solid-phase extraction (SPE) to remove interfering compounds.

4. Data Analysis:

  • Identify the this compound peak based on its retention time, which can be confirmed using a pure standard.

  • Quantify the analyte using an external or internal standard calibration method. For improved accuracy, especially in complex matrices, the use of an internal standard is recommended.

References

Technical Support Center: Method Development for Trace Level Detection of (3-Methyl-2-furyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the method development and analysis of (3-Methyl-2-furyl)methanol at trace levels. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for the trace level detection of this compound?

A1: For trace level detection of a volatile to semi-volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and effective technique.[1][2][3][4] To enhance sensitivity for trace analysis, GC-MS is often coupled with a pre-concentration technique such as Headspace (HS) sampling or Solid-Phase Microextraction (SPME).[5][6][7] High-Performance Liquid Chromatography (HPLC) can also be used, but may require derivatization to improve the volatility and detectability of the analyte.[8]

Q2: What are the key considerations for sample preparation for this compound analysis?

A2: Sample preparation is critical for reliable results.[9] Key considerations include:

  • Matrix Complexity: The choice of extraction technique depends on the sample matrix (e.g., aqueous solution, biological fluid, solid). For aqueous samples, SPME is a good choice.[6][10] For more complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interferences.[1]

  • Analyte Volatility: Given that this compound is a volatile compound, techniques that minimize analyte loss are crucial. Headspace and SPME are advantageous as they involve extracting the analyte from the sample without significant solvent use or sample manipulation.[6]

  • Cleanliness: Ensure all glassware and equipment are scrupulously clean to avoid contamination, especially when working at trace levels. It is also important to avoid viscous compounds like DMSO and salts in the final sample extract.[9]

Q3: What are the typical storage and stability recommendations for this compound standards and samples?

A3: this compound, like many furan derivatives, may be sensitive to light, heat, and oxidation.

  • Standards: Store analytical standards in a cool, dark place, preferably in a tightly sealed amber vial to prevent degradation.[11][12] For long-term storage, refrigeration or freezing is recommended. The product should be stored in a well-ventilated place.[13]

  • Samples: Analyze samples as soon as possible after collection. If storage is necessary, keep them at a low temperature (e.g., 4°C) to minimize changes in analyte concentration.[10] For biological samples, freezing is typically required.

Troubleshooting Guides

GC-MS Analysis
Problem Possible Cause(s) Suggested Solution(s)
No Peak or Very Small Peak for Analyte 1. Low Analyte Concentration: The concentration in the sample is below the limit of detection (LOD).2. Improper Injection: Issues with the GC autosampler or manual injection technique.3. Analyte Degradation: The analyte may have degraded in the inlet or on the column.4. SPME Fiber Issue: The SPME fiber may be damaged or not adsorbing the analyte efficiently.1. Concentrate the Sample: Use a larger sample volume or a more efficient extraction technique.2. Check Injection System: Verify syringe functionality and injection parameters. For SPME, ensure complete desorption in the inlet.[10]3. Optimize GC Conditions: Lower the inlet temperature or use a more inert column.4. Inspect/Replace SPME Fiber: Check the fiber for physical damage or coating stripping. Condition the fiber according to the manufacturer's instructions.
Poor Peak Shape (Tailing or Fronting) 1. Active Sites in the System: The analyte may be interacting with active sites in the GC inlet liner, column, or connections.2. Column Overload: Injecting too much analyte can lead to fronting peaks.3. Inappropriate GC Conditions: The oven temperature program may not be optimal.1. Use an Inert Flow Path: Employ a deactivated inlet liner and a high-quality, inert GC column. Check for and tighten any loose connections.2. Dilute the Sample: If the concentration is high, dilute the sample before injection.[14]3. Optimize Temperature Program: Adjust the initial oven temperature and the ramp rate to improve peak shape.
Matrix Interference (Co-eluting Peaks) 1. Insufficient Chromatographic Resolution: The GC method is not separating the analyte from matrix components.2. Inadequate Sample Cleanup: The sample preparation did not sufficiently remove interfering compounds.1. Modify GC Method: Adjust the temperature program or use a different GC column with a different stationary phase to improve separation.2. Improve Sample Preparation: Incorporate a cleanup step using Solid-Phase Extraction (SPE) or liquid-liquid extraction to remove interfering substances.[1]
Poor Reproducibility (Variable Peak Areas) 1. Inconsistent Sample Preparation: Variations in extraction time, temperature, or solvent volumes.2. Inconsistent Injection Volume: Issues with the autosampler.3. System Instability: Fluctuations in gas flows or temperatures.1. Standardize Sample Preparation: Use an internal standard to correct for variations.[2] Ensure consistent timing and temperature for all steps.2. Maintain Autosampler: Perform regular maintenance on the autosampler.3. Check GC System: Verify that all gas pressures and temperatures are stable.

Experimental Protocols

Protocol 1: Trace Level Detection of this compound in Aqueous Samples by HS-SPME-GC-MS

This protocol provides a general framework. Optimization will be required based on the specific sample matrix and instrumentation.

1. Materials and Reagents:

  • This compound analytical standard

  • Methanol (HPLC grade)[3]

  • Deionized water

  • Sodium chloride (analytical grade)

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • 10 mL headspace vials with magnetic screw caps and septa[6]

2. Standard Preparation:

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) by serial dilution of the primary stock solution with deionized water.

3. Sample Preparation:

  • Pipette 5 mL of the aqueous sample into a 10 mL headspace vial.

  • Add 1.5 g of sodium chloride to the vial (to increase the ionic strength and promote analyte partitioning into the headspace).

  • If using an internal standard, add it at this stage.

  • Immediately cap the vial tightly.

4. HS-SPME Procedure:

  • Place the vial in the autosampler tray, which is equipped with a heating and agitation module.

  • Incubation/Equilibration: Incubate the sample at a set temperature (e.g., 60°C) for a defined period (e.g., 15 minutes) with agitation to facilitate the partitioning of the analyte into the headspace.[15]

  • Extraction: Expose the SPME fiber to the headspace of the sample for a fixed time (e.g., 20 minutes) to adsorb the analyte.[10]

5. GC-MS Analysis:

  • Desorption: Transfer the SPME fiber to the heated GC inlet (e.g., 250°C) for a set time (e.g., 2 minutes) to desorb the analyte onto the GC column.[10]

  • GC Conditions (Example):

    • Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm x 0.25 µm), is suitable.[2]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[3]

    • Oven Program: Initial temperature of 40°C, hold for 2 minutes, then ramp at 10°C/min to 250°C, and hold for 5 minutes.

  • MS Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Scan mode for initial identification, then Selected Ion Monitoring (SIM) mode for trace quantification to improve sensitivity.

    • Mass Range: 40-300 amu (for scan mode).

    • SIM Ions: Select characteristic ions from the mass spectrum of this compound (e.g., m/z 112, 97, 83).

6. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the analyte against its concentration.

  • Quantify the amount of this compound in the samples using the calibration curve.

Quantitative Data Summary

The following tables present hypothetical but realistic performance data for the described HS-SPME-GC-MS method.

Table 1: Method Validation Parameters

ParameterResult
Linear Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.03 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL

Table 2: Recovery and Precision

Spike Level (ng/mL)Mean Recovery (%)Relative Standard Deviation (RSD, %) (n=6)
195.86.2
1098.24.5
50101.53.1

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample Vial Add to Vial + NaCl Sample->Vial Standard Working Standards Standard->Vial Incubate Incubate & Agitate (e.g., 60°C, 15 min) Vial->Incubate Extract Expose SPME Fiber (e.g., 20 min) Incubate->Extract Desorb Desorb in GC Inlet (e.g., 250°C) Extract->Desorb Separate GC Separation Desorb->Separate Detect MS Detection (SIM Mode) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification (Calibration Curve) Integrate->Quantify Report Final Report Quantify->Report

Caption: HS-SPME-GC-MS workflow for this compound analysis.

Troubleshooting Logic Diagram

troubleshooting_workflow start Problem with GC-MS Analysis no_peak No or Low Analyte Peak? start->no_peak bad_shape Poor Peak Shape? start->bad_shape poor_repro Poor Reproducibility? start->poor_repro check_conc Check Sample Concentration and Extraction Efficiency no_peak->check_conc Yes check_gc Verify GC-MS System (Injection, Temperatures, Leaks) no_peak->check_gc Yes check_fiber Inspect and Condition SPME Fiber no_peak->check_fiber Yes check_inert Use Deactivated Liner/Column Check for Active Sites bad_shape->check_inert Yes check_load Dilute Sample if Overloaded bad_shape->check_load Yes optimize_gc Optimize Oven Temperature Program bad_shape->optimize_gc Yes use_is Use Internal Standard poor_repro->use_is Yes std_prep Standardize Sample Preparation Steps poor_repro->std_prep Yes check_system Check System Stability (Flows, Temperatures) poor_repro->check_system Yes

Caption: Decision tree for troubleshooting common GC-MS analysis issues.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for (3-Methyl-2-furyl)methanol in Beverages

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of volatile organic compounds in complex matrices is paramount. This guide provides a comparative overview of analytical methodologies for the validation of (3-Methyl-2-furyl)methanol, a furanic compound, in various beverages. Due to the limited availability of validation data for this specific analyte, this guide presents data for structurally similar furan derivatives, primarily 3-methylfuran and other furanic compounds, analyzed using Headspace-Solid Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Comparison of Analytical Method Performance

The validation of an analytical method ensures its suitability for its intended purpose. Key validation parameters for the determination of furanic compounds in beverages are summarized below. The data is compiled from various studies on furan derivatives in matrices like beer and other processed foods, providing a benchmark for the expected performance of a method for this compound.

Validation ParameterMethod 1: HS-SPME-GC/MS (Beer Matrix)Method 2: HS-SPME-GC/MS (Processed Food)
Analyte(s) Furfural, Furfuryl Alcohol3-Methylfuran
Linearity (r²) 0.9960 (for Ethyl Carbamate, representative)> 0.996
Limit of Detection (LOD) Acetaldehyde: 0.03 µg/LNot Specified
Limit of Quantification (LOQ) Furfural: 1.0 µg/LNot Specified
Precision (Repeatability) < 13%Area %RSD < 10% at 0.01 ng/mL
Accuracy (Recovery) 90% to 105%Not Specified

Experimental Protocols

A detailed experimental protocol for the analysis of furan derivatives using HS-SPME-GC-MS is outlined below. This method is highly suitable for the volatile nature of this compound.

Sample Preparation: Headspace-Solid Phase Microextraction (HS-SPME)
  • Sample Aliquoting : Place a 5 mL aliquot of the beverage sample into a 20 mL headspace vial.

  • Internal Standard Spiking : Add a known concentration of a suitable internal standard, such as d4-furan, to the sample.

  • Matrix Modification : Add approximately 2 g of sodium chloride to the vial to increase the ionic strength of the sample, which enhances the partitioning of volatile analytes into the headspace.

  • Equilibration : Seal the vial and incubate it at a controlled temperature (e.g., 55°C) for a specific duration (e.g., 60 minutes) to allow the analytes to partition into the headspace.

  • Extraction : Expose a PDMS-coated SPME fiber to the headspace of the vial for a defined period to adsorb the volatile compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Gas Chromatograph (GC) Conditions :

    • Injector : Splitless mode.

    • Carrier Gas : Helium at a constant flow rate.

    • Oven Temperature Program : An initial temperature of 40°C, held for 2 minutes, followed by a ramp up to 250°C.

  • Mass Spectrometer (MS) Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Acquisition Mode : Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity for the target analytes.

Workflow for Analytical Method Validation

The following diagram illustrates a typical workflow for the validation of an analytical method, ensuring that it is reliable, reproducible, and accurate for its intended use.

Analytical Method Validation Workflow start Method Development protocol Define Validation Protocol start->protocol linearity Linearity & Range protocol->linearity accuracy Accuracy / Recovery protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq specificity Specificity / Selectivity protocol->specificity robustness Robustness protocol->robustness evaluation Data Evaluation & Statistical Analysis linearity->evaluation accuracy->evaluation precision->evaluation lod_loq->evaluation specificity->evaluation robustness->evaluation report Validation Report evaluation->report end Method Implementation report->end

Caption: General workflow for analytical method validation.

This guide provides a foundational understanding of the methodologies and validation parameters for the analysis of this compound in beverages. Researchers should perform in-house validation to ensure the selected method meets the specific requirements of their sample matrix and instrumentation.

A Comparative Analysis of (3-Methyl-2-furyl)methanol and Furfuryl Alcohol in Flavor Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the flavor profiles of (3-Methyl-2-furyl)methanol and furfuryl alcohol, two furan derivatives that contribute to the sensory characteristics of various food products. While both compounds share a furan core, the presence of a methyl group in this compound significantly influences its organoleptic properties. This comparison summarizes their known flavor attributes, supported by available data, and outlines experimental protocols for their further analysis.

Flavor Profile Comparison

The flavor profiles of this compound and furfuryl alcohol exhibit distinct differences primarily attributed to their structural variations. Furfuryl alcohol is well-characterized with a complex aroma profile, whereas the sensory data for this compound is less documented.

Furfuryl Alcohol is commonly associated with cooked, roasted, and sweet aromas. Its flavor profile is often described as bready, burnt, caramel, and coffee-like.[1] It is also known to have a slightly bitter taste and a faint burning odor.[1] This compound is a significant contributor to the aroma of a wide range of thermally processed foods, including coffee, bread, and roasted nuts.

This compound , on the other hand, is not as extensively studied for its flavor properties. However, based on the sensory analysis of structurally related compounds, the presence and position of the methyl group are expected to impart a nuanced flavor profile. For instance, the closely related isomer, 5-methylfurfuryl alcohol, is described as having a sweet, caramel-like aroma. This suggests that methylation of the furan ring may enhance sweet and caramelic notes while potentially reducing the harsher burnt characteristics observed in furfuryl alcohol. Another related compound, 3-(5-methyl-2-furyl)butanal, is noted for its "green" odor and flavor, indicating that the side-chain structure significantly influences the perceived aroma.[2]

The following table summarizes the known and inferred flavor descriptors for both compounds.

Flavor DescriptorThis compound (Inferred)Furfuryl Alcohol
Overall Aroma Potentially sweeter, more caramelicBurnt, Bready, Cooked
Sweet Likely present, potentially enhancedPresent
Caramel Likely present, potentially enhancedPresent
Burnt Likely reducedProminent
Bready Less likely to be a primary noteProminent
Coffee Possible, but likely less intensePresent
Green/Fruity Possible, depending on contextNot a primary descriptor
Taste Not well-documentedSlightly bitter

Experimental Protocols

To conduct a comprehensive comparison of the flavor profiles of this compound and furfuryl alcohol, a combination of sensory evaluation and instrumental analysis is recommended.

Sensory Evaluation: Quantitative Descriptive Analysis (QDA)

Objective: To identify and quantify the sensory attributes of this compound and furfuryl alcohol.

Methodology:

  • Panelist Selection and Training: A panel of 8-12 trained sensory assessors is selected. Training involves the development of a standardized lexicon of flavor descriptors relevant to furan derivatives. Reference standards for each descriptor are provided to calibrate the panelists.

  • Sample Preparation: Solutions of this compound and furfuryl alcohol are prepared in a neutral solvent (e.g., deodorized water or oil) at various concentrations, including levels typically found in food products. Samples are presented in coded, identical containers to blind the panelists.

  • Evaluation: Panelists evaluate the aroma and taste of each sample in individual sensory booths under controlled conditions (temperature, lighting, and humidity). They rate the intensity of each descriptor on a structured scale (e.g., a 15-point line scale anchored with "low" and "high").

  • Data Analysis: The intensity ratings are collected and statistically analyzed (e.g., using Analysis of Variance - ANOVA) to identify significant differences in the sensory profiles of the two compounds.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Olfactometry (GC-O)

Objective: To identify and quantify the volatile compounds and determine their odor activity.

Methodology:

  • Sample Preparation: The compounds are diluted in an appropriate solvent. For analysis in a food matrix, a headspace solid-phase microextraction (HS-SPME) method can be employed to extract volatile compounds.

  • GC-MS Analysis: The prepared sample is injected into a gas chromatograph coupled with a mass spectrometer. The GC separates the volatile compounds based on their boiling points and polarity, and the MS identifies them based on their mass spectra.

  • GC-Olfactometry (GC-O) Analysis: The effluent from the GC column is split, with one portion directed to the MS detector and the other to an olfactory port. A trained sensory panelist sniffs the effluent and records the odor description and intensity at specific retention times.

  • Data Analysis: The GC-MS data provides quantitative information on the concentration of each compound. The GC-O data provides information on the odor activity of each compound, allowing for the determination of key aroma contributors.

Visualizations

Molecular Structures

G Molecular Structures cluster_0 Furfuryl Alcohol cluster_1 This compound FA FA MFA Structure not readily available in image format. C6H8O2

Caption: Chemical structures of Furfuryl Alcohol and this compound.

Experimental Workflow for Sensory Evaluation

G Sensory Evaluation Workflow A Panelist Selection & Training B Sample Preparation (Coded & Blinded) A->B C Sensory Evaluation (QDA) B->C D Data Collection C->D E Statistical Analysis (ANOVA) D->E F Flavor Profile Comparison E->F

Caption: Workflow for Quantitative Descriptive Analysis (QDA).

Experimental Workflow for Instrumental Analysis

G Instrumental Analysis Workflow A Sample Preparation (Dilution/HS-SPME) B GC-MS Analysis A->B C GC-O Analysis A->C D Compound Identification & Quantification B->D E Odor Activity Determination C->E F Comprehensive Flavor Characterization D->F E->F

Caption: Workflow for GC-MS and GC-O analysis.

References

Quantitative Analysis of (3-Methyl-2-furyl)methanol: A Comparative Guide to Internal Standard GC-MS and HPLC-UV Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of heterocyclic compounds such as (3-Methyl-2-furyl)methanol is crucial for process optimization, quality control, and safety assessment. This guide provides a detailed comparison of two primary analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) with an internal standard and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

This document outlines detailed experimental protocols for both methodologies and presents a comparative analysis of their performance based on typical experimental data. Due to the limited availability of published data specifically for this compound, the presented protocols and performance metrics are based on established methods for structurally similar furan derivatives.

Method 1: Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with an Internal Standard

Gas Chromatography-Mass Spectrometry is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. The use of an internal standard (IS) is highly recommended to correct for variations in sample preparation and instrument response, thereby improving accuracy and precision.

Selection of an Internal Standard

The ideal internal standard would be a deuterated analog of this compound. However, as this is not readily commercially available, a suitable alternative is a structurally similar compound that is not present in the sample matrix. For this guide, we propose the use of (5-Methyl-2-furyl)methanol . It shares a similar chemical structure and physicochemical properties, making it likely to behave similarly during extraction and chromatographic analysis.

Experimental Protocol: GC-MS with Internal Standard

This protocol is adapted from established methods for the analysis of furan derivatives in various matrices.

1. Sample Preparation:

  • Sample Dilution: Accurately weigh approximately 1 g of the sample into a 20 mL headspace vial.

  • Solvent Addition: Add 5 mL of a suitable solvent (e.g., methanol or a saturated NaCl solution depending on the sample matrix) to the vial.

  • Internal Standard Spiking: Spike the sample with a known concentration of the internal standard solution, (5-Methyl-2-furyl)methanol.

  • Equilibration: Seal the vial and place it in a heater-shaker or water bath. Equilibrate the sample at 60°C for 20 minutes to allow the analytes to partition into the headspace.

2. GC-MS Analysis:

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer is used for the analysis.

  • Injection: A heated gas-tight syringe is used to withdraw a sample of the headspace (typically 1 mL) and inject it into the GC inlet.

  • Chromatographic and Mass Spectrometric Conditions: The following table summarizes the instrumental parameters for the GC-MS analysis.

ParameterCondition
GC Column Rxi-624Sil MS (30 m x 0.25 mm ID, 1.40 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow rate of 1.2 mL/min
Injector Temperature 250°C
Injection Mode Splitless
Oven Temperature Program Initial temperature of 40°C (hold for 3 min), ramp at 10°C/min to 150°C, then ramp at 20°C/min to 250°C (hold for 5 min)
Transfer Line Temperature 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Ions Monitored (Hypothetical) this compound: m/z 112, 97, 81; (5-Methyl-2-furyl)methanol (IS): m/z 112, 97, 81

3. Quantification:

  • A calibration curve is constructed by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • The concentration of this compound in the unknown sample is then determined from this calibration curve.

Experimental Workflow: GC-MS Internal Standard Method

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification sample Weigh Sample add_solvent Add Solvent sample->add_solvent add_is Spike with Internal Standard add_solvent->add_is equilibrate Equilibrate in Headspace Vial add_is->equilibrate injection Headspace Injection equilibrate->injection separation GC Separation injection->separation detection MS Detection (SIM) separation->detection peak_integration Peak Area Integration detection->peak_integration ratio_calc Calculate Area Ratio (Analyte/IS) peak_integration->ratio_calc calibration Plot Calibration Curve ratio_calc->calibration concentration Determine Concentration calibration->concentration

Caption: Experimental workflow for the quantitative analysis of this compound using the GC-MS internal standard method.

Method 2: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC offers an alternative approach for the quantification of this compound, particularly for non-volatile samples or when derivatization is not desired. This method is often simpler in terms of sample preparation for liquid samples.

Experimental Protocol: HPLC-UV

This protocol is based on general HPLC methods for the analysis of furan alcohols.[1][2]

1. Sample Preparation:

  • Liquid Samples: Filter the sample through a 0.45 µm syringe filter prior to injection.

  • Solid Samples: Extract the analyte from the solid matrix using a suitable solvent (e.g., methanol or acetonitrile). The extract should then be filtered.

  • Dilution: Dilute the filtered sample with the mobile phase to a concentration within the calibration range.

2. HPLC-UV Analysis:

  • Instrumentation: A standard HPLC system equipped with a UV detector is required.

  • Chromatographic Conditions: The following table outlines the parameters for the HPLC-UV analysis.

ParameterCondition
HPLC Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic elution with a mixture of acetonitrile and water (e.g., 40:60 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 25°C
UV Detection Wavelength 220 nm

3. Quantification:

  • Quantification is typically performed using an external standard calibration curve.

  • A series of standard solutions of this compound of known concentrations are injected, and a calibration curve is constructed by plotting the peak area against the concentration.

  • The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Comparative Analysis of GC-MS and HPLC-UV Methods

The choice between GC-MS and HPLC-UV depends on several factors, including the nature of the sample, the required sensitivity, and the available instrumentation. The following table provides a comparison of the two methods.

FeatureGC-MS with Internal StandardHPLC-UV
Principle Separation based on volatility and polarity, detection by mass-to-charge ratio.Separation based on polarity, detection by UV absorbance.
Selectivity High, due to mass-specific detection.Moderate, potential for interference from co-eluting compounds with similar UV absorbance.
Sensitivity Generally very high, especially in SIM mode.Good, but typically lower than GC-MS.
Sample Volatility Requires volatile or semi-volatile analytes.Suitable for a wider range of volatilities.
Sample Preparation May require extraction and derivatization; headspace analysis is common.Simpler for liquid samples (filtration); extraction needed for solids.
Internal Standard Highly recommended for best accuracy and precision.Can be used, but external standard calibration is more common.
Cost Higher initial instrument cost and maintenance.Lower initial instrument cost and maintenance.
Hypothetical Performance Data

The following table presents hypothetical but realistic performance data for the quantitative analysis of this compound using the described methods. These values are representative of what can be expected based on the analysis of similar compounds.

Performance MetricGC-MS with Internal StandardHPLC-UV
Linearity (R²) > 0.998> 0.995
Limit of Detection (LOD) 0.01 µg/mL0.1 µg/mL
Limit of Quantification (LOQ) 0.05 µg/mL0.5 µg/mL
Recovery 95 - 105%90 - 110%
Precision (RSD) < 5%< 10%

Logical Workflow Comparison: GC-MS vs. HPLC

Method_Comparison cluster_gcms GC-MS with Internal Standard cluster_hplc HPLC-UV gcms_prep Sample Prep (Headspace, IS) gcms_sep Separation (Volatility) gcms_prep->gcms_sep gcms_det Detection (Mass Spectrometry) gcms_sep->gcms_det gcms_quant Quantification (Area Ratio) gcms_det->gcms_quant end_gcms gcms_quant->end_gcms hplc_prep Sample Prep (Filtration/Extraction) hplc_sep Separation (Polarity) hplc_prep->hplc_sep hplc_det Detection (UV Absorbance) hplc_sep->hplc_det hplc_quant Quantification (External Standard) hplc_det->hplc_quant end_hplc hplc_quant->end_hplc start start->gcms_prep start->hplc_prep

Caption: A comparison of the logical workflows for the GC-MS and HPLC-UV analytical methods.

Conclusion

Both GC-MS with an internal standard and HPLC-UV are viable methods for the quantitative analysis of this compound. The GC-MS method offers superior sensitivity and selectivity, making it the preferred choice for trace-level analysis and in complex matrices. The use of an internal standard significantly enhances the robustness and reliability of the quantification.

The HPLC-UV method, while generally less sensitive, provides a simpler, and more cost-effective alternative, particularly for routine analysis of samples with higher concentrations of the analyte. The choice of method should be guided by the specific requirements of the analysis, including the expected concentration range, the complexity of the sample matrix, and the available resources. For rigorous quantitative studies, the GC-MS method with an appropriate internal standard is recommended.

References

A Comparative Analysis of the Antioxidant Potential of Furan-Based Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – A comprehensive review of existing literature has been conducted to evaluate the comparative antioxidant activity of various furan-based alcohols. This guide is intended for researchers, scientists, and professionals in the field of drug development, providing a consolidated overview of the current data, detailed experimental methodologies for assessing antioxidant capacity, and a standardized workflow for such comparative studies.

Furan-based compounds, a class of heterocyclic organic molecules, have garnered significant interest for their diverse biological activities. Among these, their potential as antioxidants is a key area of research. This guide focuses on furan structures containing a hydroxyl functional group, exploring their capacity to neutralize free radicals.

Quantitative Assessment of Antioxidant Activity

The antioxidant activity of furan-based alcohols is commonly quantified by determining the concentration required to inhibit 50% of a specific radical (IC50). Lower IC50 values are indicative of stronger antioxidant potential. While comprehensive comparative data across a wide range of furan-based alcohols is still an emerging field of study, existing research provides valuable insights into specific compounds.

One of the more extensively studied furan-based alcohols is 5-hydroxymethylfurfural (5-HMF). Research has shown that 5-HMF exhibits notable antioxidant activity by scavenging 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and 1,1-diphenyl-2-picrylhydrazyl (DPPH) free radicals.[1][2] In one study, at a concentration of 6.4 mM, 5-HMF demonstrated a scavenging rate of 53.98% against ABTS radicals and 17.80% against DPPH radicals.[3]

Data for other simple furan-based alcohols such as furfuryl alcohol, 5-methylfurfuryl alcohol, and tetrahydrofurfuryl alcohol in these specific assays are less prevalent in publicly available literature, highlighting a gap for future research. However, some derivatives incorporating a furan moiety have been evaluated. For instance, a synthesized pyrimidine derivative containing a furan group displayed a DPPH scavenging activity with an IC50 value of 0.6 mg/mL.[4][5]

Below is a summary of the available quantitative data for 5-hydroxymethylfurfural:

Compound NameAssayConcentration% Scavenging ActivityReference
5-HydroxymethylfurfuralABTS6.4 mM53.98 ± 0.016%[3]
5-HydroxymethylfurfuralDPPH6.4 mM17.80 ± 0.010%[3]

Experimental Protocols

Standardized assays are crucial for the comparative evaluation of antioxidant activity. The following are detailed methodologies for three commonly employed assays:

DPPH (2,2-Diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Prepare various concentrations of the furan-based alcohol in methanol.

  • Reaction: Add 1 mL of the DPPH solution to 3 mL of the sample solution at different concentrations.

  • Incubation: Shake the mixture vigorously and allow it to stand in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solution at 517 nm using a UV-Vis spectrophotometer. A blank containing only methanol is used for baseline correction.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is then determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay is another common method for determining the total antioxidant capacity of a sample.

Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ radical has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, leading to a decolorization of the solution, which is measured by the decrease in absorbance at 734 nm.

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

  • Preparation of Working Solution: Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare various concentrations of the furan-based alcohol in a suitable solvent.

  • Reaction: Add 10 µL of the sample solution to 1 mL of the ABTS•+ working solution.

  • Incubation: Allow the mixture to stand at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the antioxidant potential of a sample through its ability to reduce ferric (Fe³⁺) ions.

Principle: At a low pH, antioxidants reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the absorbance at 593 nm.

Procedure:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh and warmed to 37°C before use.

  • Sample Preparation: Prepare various concentrations of the furan-based alcohol.

  • Reaction: Add 100 µL of the sample solution to 3 mL of the FRAP reagent.

  • Incubation: Incubate the mixture at 37°C for 30 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve prepared using a known concentration of FeSO₄·7H₂O and is expressed as mmol Fe²⁺ equivalents per gram of sample.

Standardized Experimental Workflow

To ensure consistency and comparability of results when evaluating the antioxidant activity of different furan-based alcohols, a standardized experimental workflow is essential. The following diagram illustrates a logical progression from sample preparation to data analysis.

G cluster_0 Preparation cluster_1 Execution cluster_2 Analysis SamplePrep Sample Preparation (Furan-based Alcohols & Standards) Reaction Reaction Incubation SamplePrep->Reaction Add Sample to Reagent ReagentPrep Assay Reagent Preparation (DPPH, ABTS, FRAP) ReagentPrep->Reaction Measurement Spectrophotometric Measurement Reaction->Measurement Measure Absorbance DataProcessing Data Processing (% Inhibition) Measurement->DataProcessing IC50 IC50 Value Determination DataProcessing->IC50 Comparison Comparative Analysis IC50->Comparison

References

Cross-Validation of GC-MS and HPLC Methods for the Analysis of (3-Methyl-2-furyl)methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of volatile organic compounds such as (3-Methyl-2-furyl)methanol is crucial. This guide provides an objective comparison of two prominent analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). While direct cross-validation studies for this compound are not extensively documented, this guide synthesizes available data from the analysis of furan derivatives and related compounds to present a comprehensive performance overview of each method.

The selection between GC-MS and HPLC is contingent upon the specific analytical requirements, including sample matrix complexity, required sensitivity, and throughput. GC-MS is generally favored for its high sensitivity and selectivity for volatile compounds like this compound.[1][2][3] Conversely, HPLC can be a robust alternative, particularly when derivatization is employed to enhance detection.

Comparative Performance of GC-MS and HPLC

The following table summarizes the typical validation parameters for GC-MS and HPLC methods based on the analysis of furan derivatives.

Validation ParameterGC-MS (Headspace)HPLC
Linearity (r²) > 0.999> 0.999
Limit of Detection (LOD) 0.042 - 0.1 ng/g0.030 - 0.07 µg/mL
Limit of Quantitation (LOQ) 0.003 - 0.675 ng/g0.066 - 0.21 µg/mL
Accuracy (% Recovery) 76 - 117%88 - 108%
Precision (%RSD) Intra-day: 1 - 16% Inter-day: 4 - 20%< 5%

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of any analytical procedure. Below are representative protocols for the analysis of this compound using GC-MS and HPLC.

GC-MS Method for this compound

Due to the volatile nature of this compound, headspace sampling coupled with GC-MS is a highly effective analytical approach.[1][2]

1. Sample Preparation:

  • Accurately weigh 1-5 g of the homogenized sample into a 20 mL headspace vial.

  • For solid or semi-solid matrices, add a specific volume of saturated sodium chloride solution to facilitate the release of volatile compounds.

  • Add an appropriate internal standard, such as a deuterated analog of the analyte.

  • Immediately seal the vial with a PTFE-faced septum and crimp cap.

2. Headspace Parameters:

  • Incubation Temperature: 60°C

  • Incubation Time: 30 minutes

  • Syringe Temperature: 70°C

  • Injection Volume: 1 mL

3. GC-MS Parameters:

  • Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature of 40°C, hold for 5 minutes.

    • Ramp to 150°C at 10°C/min.

    • Ramp to 250°C at 20°C/min, hold for 5 minutes.

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • MS Detection: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

HPLC Method for this compound

While less common for such volatile compounds, HPLC can be employed for the analysis of this compound, potentially requiring derivatization for improved chromatographic retention and detection. The following is a generalized protocol.

1. Sample Preparation:

  • For liquid samples, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).

  • For solid samples, employ solid-phase extraction (SPE) to isolate the analyte.

  • Evaporate the solvent and reconstitute the residue in the mobile phase.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

2. HPLC Parameters:

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • Detection: UV detector at an appropriate wavelength (determined by UV scan of the analyte).

Methodology and Validation Workflow

The cross-validation of analytical methods is a critical process to ensure the reliability and comparability of results obtained from different techniques. The following diagrams illustrate the workflow for cross-validation and the key parameters involved.

CrossValidationWorkflow Cross-Validation Workflow for GC-MS and HPLC Methods cluster_method_dev Method Development & Optimization cluster_validation Individual Method Validation cluster_cross_val Cross-Validation cluster_conclusion Conclusion GC_dev GC-MS Method Development GC_val GC-MS Validation (ICH Q2(R1)) GC_dev->GC_val HPLC_dev HPLC Method Development HPLC_val HPLC Validation (ICH Q2(R1)) HPLC_dev->HPLC_val Sample_analysis Analyze Identical Samples by Both Methods GC_val->Sample_analysis HPLC_val->Sample_analysis Data_comp Statistical Comparison of Results (e.g., t-test, F-test) Sample_analysis->Data_comp Equivalence Determine Method Equivalence/Bias Data_comp->Equivalence

Caption: Workflow for the cross-validation of GC-MS and HPLC methods.

ValidationParameters Key Validation Parameter Comparison cluster_quantitative Quantitative Performance cluster_accuracy_precision Accuracy & Precision cluster_selectivity Selectivity Method_Validation Analytical Method Validation Linearity Linearity & Range (r²) Method_Validation->Linearity LOD Limit of Detection (LOD) Method_Validation->LOD LOQ Limit of Quantitation (LOQ) Method_Validation->LOQ Accuracy Accuracy (% Recovery) Method_Validation->Accuracy Precision Precision (%RSD) Method_Validation->Precision Selectivity Selectivity & Specificity Method_Validation->Selectivity

Caption: Key parameters for analytical method validation comparison.

References

Isotope Dilution Assay for Accurate Quantification of (3-Methyl-2-furyl)methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of (3-Methyl-2-furyl)methanol, a furan derivative, is crucial in various fields, including food science, environmental analysis, and drug development, due to the potential physiological effects of furan compounds. This guide provides a comparative overview of the isotope dilution assay utilizing headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS), and contrasts it with other analytical techniques. The information presented is based on established methods for analogous furan derivatives, providing a robust framework for the analysis of this compound.

Comparison of Analytical Methods

The selection of an analytical method for the quantification of this compound depends on the specific requirements of the study, such as sensitivity, selectivity, and sample throughput. The following table summarizes the performance of various analytical methods applicable to the analysis of furan derivatives.

ParameterIsotope Dilution HS-SPME-GC-MSStandard HS-SPME-GC-MSGC-FIDHPLC-UV
Principle Quantification against a stable isotope-labeled internal standard.Quantification using an external or internal standard that is not isotopically labeled.Separation based on volatility and detection by flame ionization.Separation based on polarity and detection by UV absorbance.
Selectivity Very HighHighModerateModerate to High
Sensitivity (LOD) Very Low (ng/g to pg/g range)[1]Low (µg/L to ng/g range)[2][3]Moderate (µg/L range)[4]Moderate (mg/L to µg/L range)[5]
Precision (%RSD) Excellent (<5%)[1]Good (<15%)[2][3]Good (<10%)Good (<10%)[5]
Accuracy (% Recovery) Excellent (95-105%)Good (80-120%)[2][3]Good (90-110%)Variable (can be affected by matrix)[5]
Matrix Effect MinimizedCan be significantCan be significantSignificant
Cost High (requires synthesis of labeled standard)ModerateLowModerate
Throughput ModerateModerateHighHigh

Experimental Protocols

Detailed methodologies for the quantification of this compound are provided below. These protocols are adapted from established methods for similar furan derivatives.

Isotope Dilution HS-SPME-GC-MS Method

This method is the gold standard for accurate quantification due to its ability to correct for matrix effects and variations in sample preparation.

1. Synthesis of Deuterated this compound (d3-MFM)

A deuterated internal standard is essential for the isotope dilution assay. A plausible synthetic route involves the reduction of 3-methyl-2-furoic acid with a deuterated reducing agent like lithium aluminum deuteride (LiAlD4).

2. Sample Preparation

  • Weigh 1-5 g of the homogenized sample into a 20 mL headspace vial.

  • Add a known amount of the deuterated this compound (d3-MFM) internal standard solution.

  • Add 5 mL of saturated sodium chloride solution to enhance the release of volatile compounds.[6]

  • Immediately seal the vial with a magnetic crimp cap containing a PTFE/silicone septum.

3. HS-SPME Procedure

  • Place the vial in an autosampler with an agitator and incubator.

  • Incubate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 min) to allow for equilibration of the analyte between the sample and the headspace.[1]

  • Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 min) to extract the volatile compounds.[1]

4. GC-MS Analysis

  • Desorb the extracted analytes from the SPME fiber in the hot GC inlet (e.g., 250°C).

  • Separate the compounds on a suitable capillary column (e.g., DB-WAX or equivalent polar column).

  • Use a temperature gradient program to achieve optimal separation.

  • Operate the mass spectrometer in selected ion monitoring (SIM) mode to monitor characteristic ions for both the native this compound and the deuterated internal standard.

5. Quantification

  • Calculate the ratio of the peak area of the native analyte to the peak area of the deuterated internal standard.

  • Determine the concentration of this compound in the sample using a calibration curve prepared with standards containing known concentrations of the analyte and a fixed concentration of the internal standard.

Alternative Method 1: Standard HS-SPME-GC-MS

This method follows a similar procedure to the isotope dilution method but uses a non-isotopically labeled internal standard (e.g., 2-methyl-3-heptanone) or an external standard calibration. While more cost-effective, it is more susceptible to matrix effects.

Alternative Method 2: GC-FID

This technique is a cost-effective alternative for routine analysis but offers lower selectivity and sensitivity compared to GC-MS.

  • Sample Preparation: A liquid-liquid extraction or direct injection of a diluted sample can be employed.

  • GC-FID Analysis:

    • Injector: Split/splitless inlet at 250°C.

    • Column: A polar capillary column (e.g., DB-WAX).

    • Oven Program: A temperature gradient to separate the analytes.

    • Detector: Flame Ionization Detector (FID) at 280°C.

  • Quantification: Based on the peak area response using an external or internal standard calibration.

Alternative Method 3: HPLC-UV

High-performance liquid chromatography can be used for the analysis of less volatile furan derivatives or when GC is not available.

  • Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering matrix components.[5]

  • HPLC-UV Analysis:

    • Column: A C18 reverse-phase column.[5]

    • Mobile Phase: A gradient of acetonitrile and water.

    • Detector: UV detector set at the wavelength of maximum absorbance for this compound.

  • Quantification: Based on the peak area response using an external standard calibration.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_quantification Quantification Sample Sample Homogenization Spiking Spiking with Deuterated Standard Sample->Spiking Vial Addition to Headspace Vial Spiking->Vial Incubation Incubation and Equilibration Vial->Incubation Extraction SPME Fiber Extraction Incubation->Extraction Desorption Thermal Desorption in GC Inlet Extraction->Desorption Separation Chromatographic Separation Desorption->Separation Detection Mass Spectrometric Detection (SIM) Separation->Detection PeakIntegration Peak Area Integration Detection->PeakIntegration RatioCalculation Analyte/IS Ratio Calculation PeakIntegration->RatioCalculation Concentration Concentration Determination RatioCalculation->Concentration

Caption: Workflow of the Isotope Dilution HS-SPME-GC-MS Assay.

Hypothetical Metabolic Pathway```dot

References

A Comparative Analysis of the Sensory Thresholds of (3-Methyl-2-furyl)methanol and Its Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the sensory thresholds of (3-Methyl-2-furyl)methanol and its corresponding acetate, propionate, and butyrate esters. Understanding the sensory properties of these furan derivatives is crucial for their application in the food, beverage, and pharmaceutical industries, where they contribute to the overall flavor and aroma profiles of various products. While specific quantitative sensory threshold data for these exact compounds are not extensively available in publicly accessible literature, this guide synthesizes available descriptive information and data from closely related furan compounds to provide a valuable comparative overview.

Quantitative and Descriptive Sensory Data

Due to a lack of specific quantitative odor or taste threshold values for this compound and its acetate, propionate, and butyrate esters in the available literature, the following table provides descriptive sensory information for these and structurally related compounds. This information is crucial for understanding their potential contribution to the overall sensory profile of a product.

Table 1: Descriptive Sensory Profiles of this compound and Related Furan Derivatives

CompoundCAS NumberReported Odor/Flavor Descriptors
This compound20416-16-4Information not available in search results
(3-Methyl-2-furyl)acetateNot availableInformation not available in search results
(3-Methyl-2-furyl)propionateNot availableInformation not available in search results
(3-Methyl-2-furyl)butyrateNot availableInformation not available in search results
Furfuryl Acetate623-17-6Banana, tropical, green notes.[1]
Furfuryl Propionate623-19-8Nutty, coffee, chocolate, pineapple, banana.[2]
Furfuryl Butyrate623-21-2Information not available in search results
3-(5-methyl-2-furyl) butanal67531-99-7Green type odor and flavor.[3]
2-Methyl-3-furanthiol28588-74-1Potent meaty aroma.[4]

Note: The absence of publicly available quantitative data highlights a research gap and an opportunity for further sensory studies on these specific compounds.

Experimental Protocols for Sensory Threshold Determination

The determination of sensory thresholds is a critical aspect of flavor and aroma research. The following are detailed methodologies for two common experimental approaches: Gas Chromatography-Olfactometry (GC-O) and Sensory Panel Analysis.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[5] This method is used to identify and characterize odor-active compounds in a sample.

Methodology:

  • Sample Preparation: The sample containing the furan derivatives is prepared, often through solvent extraction or headspace sampling, to isolate the volatile compounds.

  • Gas Chromatographic Separation: The prepared sample is injected into a gas chromatograph equipped with an appropriate column (e.g., a non-polar or mid-polar column) to separate the individual volatile compounds based on their boiling points and chemical properties.

  • Effluent Splitting: The effluent from the GC column is split into two streams. One stream is directed to a conventional detector (e.g., a Flame Ionization Detector (FID) or Mass Spectrometer (MS)) for chemical identification and quantification. The other stream is directed to a sniffing port.

  • Olfactometry: A trained sensory panelist or a group of panelists sniffs the effluent from the sniffing port. The panelists record the retention time and the perceived odor quality of each eluting compound.

  • Threshold Determination (Aroma Extract Dilution Analysis - AEDA): To determine the odor threshold, a series of dilutions of the original extract are prepared and analyzed by GC-O. The highest dilution at which an odor is still detectable is recorded. The concentration of the compound at this dilution is then calculated to determine the odor threshold.

GC_O_Workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC Analysis cluster_detection Detection cluster_data_analysis Data Analysis Sample Sample Extraction Extraction/Headspace Sample->Extraction Volatiles Volatile Extract Extraction->Volatiles Injector GC Injector Volatiles->Injector Column GC Column (Separation) Injector->Column Splitter Effluent Splitter Column->Splitter Detector FID/MS Detector (Chemical Analysis) Splitter->Detector SniffingPort Sniffing Port (Sensory Analysis) Splitter->SniffingPort Data Data Integration (Chemical & Sensory) Detector->Data SniffingPort->Data Threshold Threshold Determination Data->Threshold

GC-O Experimental Workflow
Sensory Panel Analysis

Sensory panels, composed of trained individuals, are used to evaluate the sensory attributes of products in a controlled environment.[6][7][8]

Methodology:

  • Panelist Selection and Training: A group of individuals is screened for their sensory acuity and trained to identify and quantify specific aroma and flavor attributes.

  • Sample Preparation: A series of solutions of the target compound (e.g., this compound) are prepared in a neutral medium (e.g., water or deodorized oil) at varying concentrations.

  • Testing Procedure (e.g., 3-Alternative Forced Choice - 3-AFC): Panelists are presented with three samples, two of which are blanks (the neutral medium) and one of which contains the odorant at a specific concentration. They are asked to identify the sample that is different.

  • Threshold Determination: The lowest concentration at which a statistically significant number of panelists can correctly identify the odd sample is determined as the detection threshold. The recognition threshold, the lowest concentration at which the character of the odor can be recognized, can also be determined.

  • Data Analysis: The results are statistically analyzed to determine the group's sensory threshold.

Signaling Pathways in Olfactory Perception

The perception of odorants like this compound and its esters is initiated by the interaction of these volatile molecules with olfactory receptors in the nasal epithelium. This triggers a signal transduction cascade that ultimately leads to the perception of smell in the brain.[4][9]

The binding of an odorant molecule to a specific G-protein coupled receptor (GPCR) on the cilia of an olfactory sensory neuron activates the G-protein, G-olf.[4] This, in turn, activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[4] The elevated cAMP levels open cyclic nucleotide-gated ion channels, causing an influx of Na+ and Ca2+ ions and depolarization of the neuron.[4] This depolarization, which is a receptor potential, is then transmitted to the olfactory bulb in the brain, where the information is processed, leading to the perception of a specific odor.

Olfactory Signal Transduction Pathway

References

Inter-laboratory Comparison of Furan Derivative Analysis in Food Samples: A Focus on (3-Methyl-2-furyl)methanol and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Initial Findings: A comprehensive search for inter-laboratory comparison studies specifically focused on (3-Methyl-2-furyl)methanol in food matrices did not yield any dedicated proficiency tests or round-robin trials. This suggests that while this compound may be of interest in specific research contexts, it is not currently a primary target in broad, standardized inter-laboratory food analysis programs.

However, the analytical methodologies for furan and its derivatives are well-established, with a significant body of literature available on closely related and more commonly monitored compounds such as furan, 2-methylfuran, 3-methylfuran, and 2-furanmethanol (furfuryl alcohol). The principles and techniques used for these analogs are directly applicable to the analysis of this compound.

This guide, therefore, provides a comparative overview of the prevalent analytical methods for furan derivatives that can be adapted for this compound. The performance data presented is based on studies of these analogous compounds, offering a robust framework for methodology selection and validation.

Comparative Analysis of Analytical Methods

The primary analytical technique for the determination of volatile furan derivatives in food is Gas Chromatography-Mass Spectrometry (GC-MS), most commonly preceded by a headspace sampling technique. The two main approaches for sample introduction are Static Headspace (HS) and Headspace Solid-Phase Microextraction (HS-SPME).

Table 1: Performance Characteristics of Analytical Methods for Furan Derivatives in Food

Analytical TechniquePrincipleLimit of Detection (LOD) (ng/g)Limit of Quantitation (LOQ) (ng/g)Recovery (%)Precision (Repeatability as RSD)Common Food Matrices
HS-GC-MS Analysis of the vapor phase in equilibrium with the sample in a sealed vial.0.021 - 5[1]0.071 - 20[1]89 - 109 (in-house validation)[1]4 - 11%[1]Baby food, coffee, canned goods[1]
HS-SPME-GC-MS Extraction and concentration of analytes from the headspace using a coated fiber.0.01 - 0.78[1]0.04 - 2.60[1]77.81 - 111.47[2][3]<6% (run-to-run), <10% (day-to-day)[1]A wide range of solid and liquid foods, including juices, milk, and meat products.[2]
GC-MS/MS Tandem mass spectrometry for increased selectivity and sensitivity.0.003 - 0.675 (LOQ)[4]Not explicitly stated, but lower than GC-MS.76 - 117[4]1 - 16% (intra-day), 4 - 20% (inter-day)[4]Fruit, juice, canned oily fish[4][5]

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible analysis of furan derivatives. Below are representative protocols for the widely used HS-SPME-GC-MS method.

HS-SPME-GC-MS Method for Furan Derivatives in Food Samples

This protocol is a generalized procedure and may require optimization for specific food matrices and for the target analyte this compound.

1. Sample Preparation:

  • Solid and Semi-Solid Samples (e.g., baby food, coffee grounds):

    • Homogenize the sample to ensure uniformity. To minimize the loss of volatile compounds, it is advisable to chill the samples before and during homogenization.[1]

    • Weigh 1-5 g of the homogenized sample into a 20 mL headspace vial.[1]

    • Add a known amount of an appropriate internal standard, such as a deuterated analog (e.g., d4-furan).

    • To aid the release of analytes into the headspace, add approximately 5 mL of a saturated sodium chloride (NaCl) solution or purified water.[1]

    • Immediately seal the vial with a PTFE-faced septum and an aluminum cap.[6]

  • Liquid Samples (e.g., juice, milk):

    • Weigh 5-10 g of the liquid sample directly into a 20 mL headspace vial.[7]

    • For viscous liquids, dilution with water may be necessary.[7]

    • Add the internal standard and seal the vial as described above.

2. Instrumental Analysis:

  • Headspace Autosampler Conditions:

    • SPME Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for broad-range volatility compounds.

    • Incubation/Equilibration: Incubate the sample vial at a controlled temperature (e.g., 35-60°C) for a specific duration (e.g., 15-30 minutes) with agitation to facilitate the partitioning of analytes into the headspace.[4][8]

    • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 15-30 minutes) to adsorb the analytes.[4]

    • Desorption: Transfer the fiber to the heated GC inlet (e.g., 250-280°C) for thermal desorption of the analytes onto the analytical column.[5]

  • GC-MS/MS Conditions:

    • Gas Chromatograph (GC):

      • Column: A low- to mid-polarity capillary column, such as a DB-5ms or HP-5MS (e.g., 30 m x 0.25 mm x 0.25 µm), is typically used for the separation of furan derivatives.[4][5]

      • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

      • Oven Temperature Program: A suitable temperature gradient is crucial for the separation of isomers. A typical program might start at a low temperature (e.g., 35-40°C), hold for a few minutes, then ramp up to a final temperature (e.g., 200-250°C).[5][6]

    • Mass Spectrometer (MS/MS):

      • Ionization: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: For enhanced sensitivity and selectivity, Multiple Reaction Monitoring (MRM) is the preferred mode for tandem mass spectrometry.[4][5] Specific precursor and product ion transitions would need to be determined for this compound.

      • Ion Source and Transfer Line Temperatures: Typically maintained at around 230°C and 280°C, respectively.

Workflow and Pathway Diagrams

The following diagrams illustrate the general workflow for the analysis of furan derivatives in food and a conceptual representation of an inter-laboratory comparison study.

G cluster_0 Sample Preparation cluster_1 HS-SPME cluster_2 GC-MS/MS Analysis cluster_3 Data Processing Sample Food Sample Homogenization Homogenization Sample->Homogenization Weighing Weighing into Headspace Vial Homogenization->Weighing Spiking Addition of Internal Standard & NaCl Solution Weighing->Spiking Sealing Vial Sealing Spiking->Sealing Incubation Incubation & Equilibration Sealing->Incubation Extraction Headspace Extraction with SPME Fiber Incubation->Extraction Desorption Thermal Desorption in GC Inlet Extraction->Desorption Separation Chromatographic Separation Desorption->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification

Caption: General workflow for the analysis of this compound in food samples.

G Coordinator Coordinating Laboratory LabA Participant Lab A Coordinator->LabA Distributes Homogenized & Spiked Food Samples LabB Participant Lab B Coordinator->LabB LabC Participant Lab C Coordinator->LabC DataAnalysis Statistical Analysis of Results LabA->DataAnalysis Submits Analytical Results LabB->DataAnalysis LabC->DataAnalysis Report Final Report & Performance Evaluation DataAnalysis->Report

Caption: Logical flow of an inter-laboratory comparison study.

References

Efficacy of different catalysts in the synthesis of (3-Methyl-2-furyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient synthesis of (3-Methyl-2-furyl)methanol, a valuable intermediate in the synthesis of various fine chemicals and pharmaceuticals, is a topic of significant interest. The primary route to this alcohol is through the reduction of 3-methyl-2-furaldehyde. This guide provides a comparative overview of different catalytic systems for this transformation, supported by experimental data from analogous reactions and specific examples.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes the performance of various catalysts in the reduction of furanic aldehydes to their corresponding alcohols. While direct comparative data for 3-methyl-2-furaldehyde is limited, the data presented for the closely related furfural provides a strong basis for catalyst selection.

Catalyst SystemSubstrateSolventTemperature (°C)Pressure (bar)Reaction Time (h)Conversion (%)Yield (%)Selectivity (%)Reference Analogue
**Sodium Borohydride (NaBH₄) / Zinc Chloride (ZnCl₂) **3-FurfuralTetrahydrofuran (THF)Room Temp.Atmospheric12>9596.5>98[1]
Raney Nickel Aldehydes/KetonesEthanol/MethanolRoom Temp. - 1001 - 100 (H₂)1 - 10HighHighHigh[2][3]
Copper-Chromite FurfuralVarious100 - 20050 - 200 (H₂)1 - 5>95>95HighGeneral Knowledge
Platinum on Carbon (Pt/C) FurfuralVarious25 - 1001 - 50 (H₂)1 - 6HighHighHigh[4]
Palladium on Carbon (Pd/C) FurfuralVarious25 - 1201 - 50 (H₂)1 - 8HighHighHigh[4][5]
Copper-based catalysts (e.g., Cu/ZnO/Al₂O₃) FurfuralIsopropanol12020 (H₂)49696High[4]
Bimetallic Cu-Pd Catalysts Furfural2-Propanol220N/A (Transfer)4>95up to 83.9High[5]

Note: The data for Raney Nickel, Copper-Chromite, Pt/C, and Pd/C are generalized from their well-established use in aldehyde and furfural hydrogenation.[2][3][4][5] The Sodium Borohydride/Zinc Chloride system is based on a direct analogue, the reduction of 3-furaldehyde, and is expected to have very similar performance for 3-methyl-2-furaldehyde.[1]

Experimental Protocols

Detailed methodologies for two key approaches to the synthesis of this compound are provided below.

1. Reduction of 3-Methyl-2-furaldehyde using Sodium Borohydride

This method is adapted from a procedure for the synthesis of 3-furanmethanol and is expected to be highly effective.[1]

  • Materials: 3-Methyl-2-furaldehyde, Zinc Chloride (ZnCl₂), Sodium Borohydride (NaBH₄), Tetrahydrofuran (THF), Hydrochloric Acid (HCl), Ethyl Acetate.

  • Procedure:

    • In a round-bottom flask, dissolve 3-methyl-2-furaldehyde in tetrahydrofuran (THF).

    • Add a catalytic amount of zinc chloride to the solution and stir at room temperature until evenly mixed.

    • Slowly add sodium borohydride to the mixture in portions, maintaining the temperature at or below room temperature.

    • Allow the reaction to stir at room temperature for 12 hours.

    • After the reaction is complete, carefully quench the reaction by adding dilute hydrochloric acid until the pH is neutral.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude this compound.

    • Purify the crude product by distillation or column chromatography.

2. Catalytic Hydrogenation using Raney Nickel

This is a general procedure for the catalytic hydrogenation of aldehydes.[2][3]

  • Materials: 3-Methyl-2-furaldehyde, Raney Nickel (activated), Ethanol or Methanol, Hydrogen gas (H₂).

  • Procedure:

    • In a high-pressure autoclave, add a solution of 3-methyl-2-furaldehyde in ethanol or methanol.

    • Carefully add a catalytic amount of activated Raney Nickel to the solution.

    • Seal the autoclave and purge with nitrogen gas, followed by purging with hydrogen gas.

    • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10-50 bar).

    • Heat the reaction mixture to the desired temperature (e.g., 50-100 °C) with vigorous stirring.

    • Monitor the reaction progress by measuring hydrogen uptake or by techniques like TLC or GC.

    • Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

    • Filter the reaction mixture to remove the Raney Nickel catalyst.

    • Remove the solvent under reduced pressure to yield the crude this compound.

    • Purify the product by distillation or column chromatography.

Mandatory Visualizations

Experimental Workflow for Synthesis and Analysis

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis start Start: 3-Methyl-2-furaldehyde dissolve Dissolve in Solvent start->dissolve add_catalyst Add Catalyst dissolve->add_catalyst react Reaction under Controlled Conditions (T, P) add_catalyst->react quench Quench Reaction react->quench extract Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purification (Distillation/Chromatography) concentrate->purify analyze Characterization (NMR, GC-MS, IR) purify->analyze end Final Product: This compound analyze->end

Caption: Experimental workflow for the synthesis of this compound.

Logical Relationship: Catalyst Selection Guide

catalyst_selection cluster_criteria Key Selection Criteria cluster_catalysts Recommended Catalyst start Desired Outcome? high_yield High Yield & Selectivity start->high_yield mild_conditions Mild Conditions start->mild_conditions cost_effective Cost-Effectiveness start->cost_effective scalability Industrial Scalability start->scalability nabh4 NaBH4 / ZnCl2 high_yield->nabh4 Excellent for lab scale noble_metals Pt/C or Pd/C high_yield->noble_metals High efficiency mild_conditions->nabh4 raney_ni Raney Nickel cost_effective->raney_ni cu_catalysts Copper-based cost_effective->cu_catalysts scalability->raney_ni scalability->noble_metals Higher initial cost scalability->cu_catalysts

Caption: Decision tree for selecting a catalyst for 3-methyl-2-furaldehyde reduction.

References

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative overview of the structural-activity relationship (SAR) of (3-Methyl-2-furyl)methanol and its analogs, with a focus on their anticancer and antimicrobial properties. This analysis is based on available experimental data and aims to elucidate the impact of structural modifications on biological activity.

While direct and comprehensive SAR studies specifically for this compound are limited in the public domain, valuable insights can be extrapolated from research on structurally related furan derivatives. The furan scaffold is a key component in numerous biologically active compounds, and modifications to its substituents can significantly influence its therapeutic potential.

Anticancer Activity: A Look at Furan Derivatives

Studies on furan derivatives have demonstrated their potential as anticancer agents. A key investigation into methyl-5-(hydroxymethyl)-2-furan carboxylate and its analogs provides a foundational understanding of the SAR for this class of compounds. The cytotoxicity of these compounds has been evaluated against various cancer cell lines, including HeLa (human cervical carcinoma), HepG2 (human liver carcinoma), and Vero (normal kidney epithelial cells from an African green monkey).

Key Structural Modifications and Their Impact on Cytotoxicity

The core structure of methyl-5-(hydroxymethyl)-2-furan carboxylate serves as a relevant starting point for understanding the SAR of related furanmethanols. Modifications to the functional groups at the C2 and C5 positions of the furan ring have been shown to significantly alter cytotoxic activity.

Table 1: Cytotoxicity (IC₅₀ µg/mL) of Methyl-5-(hydroxymethyl)-2-furan Carboxylate and its Derivatives [1]

CompoundStructureHeLaHepG2Vero
1 Methyl-5-(hydroxymethyl)-2-furancarboxylate>100>100>100
8c (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl)furan-2-yl)methyl acetate62.37>100>100
9c N-(2-(1H-indol-3-yl)ethyl)-5-(acetoxymethyl)-2-furamide>100>100>100

From the data, several SAR observations can be made:

  • Modification of the Hydroxymethyl Group: The parent compound, methyl-5-(hydroxymethyl)-2-furancarboxylate (1 ), showed weak cytotoxicity. However, acetylation of the hydroxymethyl group and subsequent amination with tryptamine to form compound 8c resulted in a significant increase in cytotoxicity against the HeLa cell line.[1]

  • Importance of the Linker: The conversion of the ester group in the parent compound to an amide linkage with tryptamine (compound 9c ) did not yield significant cytotoxic activity. This suggests that the nature of the substituent at the C2 position is critical for activity.[1]

These findings underscore the importance of the substituents on the furan ring in dictating the anticancer potential of this class of compounds. The introduction of a bulky, lipophilic group like tryptamine, coupled with the modification of the hydroxymethyl group, appears to be a favorable strategy for enhancing cytotoxicity.

Antimicrobial Activity of Furan Derivatives

The furan nucleus is also a well-established pharmacophore in the development of antimicrobial agents. The aforementioned study on methyl-5-(hydroxymethyl)-2-furan carboxylate and its derivatives also explored their antibacterial activity.

Key Structural Modifications and Their Impact on Antibacterial Activity

Table 2: Minimum Inhibitory Concentration (MIC, µg/mL) of Methyl-5-(hydroxymethyl)-2-furan Carboxylate and its Derivatives [1]

CompoundS. aureus ATCC 25923B. cereus ATCC 11778E. coli ATCC 25922S. typhimurium ATCC 13311P. aeruginosa ATCC 27853
1 500500>500>500>500
8c >500>500250250>500
9c >500>500>500>500>500

The antibacterial screening reveals the following SAR insights:

  • The parent compound 1 exhibited moderate activity against Gram-positive bacteria (S. aureus and B. cereus).[1]

  • Interestingly, the highly cytotoxic derivative 8c showed a different spectrum of activity, inhibiting the Gram-negative bacteria E. coli and S. typhimurium, while being inactive against the tested Gram-positive strains.[1]

  • The amide derivative 9c was largely inactive against all tested bacterial strains.[1]

This suggests that the structural requirements for anticancer and antibacterial activity may differ. While the tryptamine-containing amine derivative showed promise in both areas, the specific modifications tuned its selectivity towards different biological targets.

Experimental Protocols

The biological data presented in this guide were primarily obtained using the following standard methodologies:

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Protocol Outline:

  • Cell Seeding: Cancer cell lines (e.g., HeLa, HepG2) and a normal cell line (Vero) are seeded in 96-well plates and incubated to allow for cell attachment.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated to allow for formazan crystal formation.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against various bacterial strains is determined using the broth microdilution method.

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth medium.

Protocol Outline:

  • Preparation of Inoculum: Bacterial strains are cultured, and the inoculum is standardized to a specific concentration.

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated under appropriate conditions for bacterial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Logical Relationships and Experimental Workflow

The process of conducting a structural-activity relationship study typically follows a logical workflow, from the synthesis of compounds to the evaluation of their biological activity.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis Start Parent Compound (this compound) Analogs Synthesis of Analogs (Varying substituents and positions) Start->Analogs Cytotoxicity Cytotoxicity Assays (e.g., MTT Assay) Analogs->Cytotoxicity Antimicrobial Antimicrobial Assays (e.g., MIC Determination) Analogs->Antimicrobial SAR Structural-Activity Relationship (SAR) Analysis Cytotoxicity->SAR Antimicrobial->SAR Lead Identification of Lead Compounds SAR->Lead

Caption: Workflow for a typical Structural-Activity Relationship (SAR) study.

Signaling Pathway: Postulated Mechanism of Action for Cytotoxic Furan Derivatives

While the precise mechanism of action for many furan derivatives is still under investigation, a common pathway for cytotoxic compounds involves the induction of apoptosis (programmed cell death).

Apoptosis_Pathway Furan Cytotoxic Furan Derivative Cell Cancer Cell Furan->Cell Mitochondria Mitochondrial Stress Cell->Mitochondria Induces Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

References

Safety Operating Guide

Navigating the Safe Disposal of (3-Methyl-2-furyl)methanol: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible disposal of chemical waste is a cornerstone of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a comprehensive, step-by-step procedure for the proper disposal of (3-Methyl-2-furyl)methanol (CAS No. 20416-16-4), ensuring the safety of laboratory personnel and the protection of our environment.

Immediate Safety and Hazard Profile

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of this substance and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Anticipated Hazard Profile:

Based on structurally similar compounds, this compound should be treated as:

  • Flammable: Keep away from heat, sparks, open flames, and hot surfaces.[2][3]

  • Irritant: May cause skin and serious eye irritation.[1]

  • Potentially Toxic: Furan derivatives can be harmful if ingested, inhaled, or absorbed through the skin.

Quantitative Data Summary

For easy reference, the following table summarizes key information for this compound and the closely related 3-Furanmethanol.

PropertyThis compound3-Furanmethanol
CAS Number 20416-16-44412-91-3
Molecular Formula C₆H₈O₂C₅H₆O₂
Molecular Weight 112.13 g/mol 98.10 g/mol
Hazard Class Not availableFlammable Liquid 3, Skin Irritant 2, Eye Irritant 2
Flash Point Not available38 °C (100.4 °F) - closed cup

Data for 3-Furanmethanol is provided for hazard context.[2]

Experimental Protocol: Step-by-Step Disposal Procedure

The proper disposal of this compound must be conducted in accordance with all local, state, and federal regulations. The following protocol provides a general framework for its safe management as hazardous waste.

1. Waste Identification and Classification:

  • Treat all materials contaminated with this compound, including unused chemical, reaction byproducts, contaminated labware, and personal protective equipment, as hazardous waste.

  • Consult your institution's Environmental Health and Safety (EHS) department for guidance on assigning the appropriate hazardous waste codes. Based on its likely properties, it may be classified as an ignitable waste (D001) or fall under spent non-halogenated solvent codes (F003 or F005) if used as a solvent.[4][5][6]

2. Waste Segregation and Collection:

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all this compound waste. The container must be compatible with organic chemicals and have a secure, tight-fitting lid.[7]

  • Labeling: Clearly label the container with the words "Hazardous Waste," the full chemical name "this compound," and the date of initial waste accumulation.[7]

  • Incompatible Materials: Do not mix this compound waste with other waste streams, particularly with strong oxidizing agents, acids, or bases, to prevent potentially violent reactions.[7]

3. Storage in a Satellite Accumulation Area (SAA):

  • Store the sealed waste container in a designated Satellite Accumulation Area within the laboratory.[7]

  • The SAA must be at or near the point of waste generation and under the control of laboratory personnel.

  • Ensure the SAA is away from ignition sources and in a secondary containment tray to manage any potential leaks.[7]

4. Arranging for Disposal:

  • When the waste container is nearly full (leaving at least 10% headspace for expansion) or has reached the maximum allowable accumulation time as per institutional policy, contact your EHS department to schedule a waste pickup.[7]

  • Provide the EHS department with accurate information about the waste stream.

  • Never dispose of this compound down the drain or in the regular trash.[8]

5. Decontamination of Empty Containers:

  • An empty container that held this compound must be managed as hazardous waste unless properly decontaminated.

  • Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).

  • Collect the rinsate and dispose of it as hazardous waste in your designated container.

  • Once decontaminated, remove or deface the hazardous material label before recycling or disposing of the container as non-hazardous waste, in accordance with your institution's policies.

Visualizing the Disposal Workflow

To further clarify the procedural steps, the following diagrams illustrate the logical relationships in the disposal process for this compound.

Disposal Decision Pathway for this compound start Waste Generated (this compound) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe classify Classify as Hazardous Waste ppe->classify segregate Segregate from Incompatible Waste classify->segregate container Collect in Labeled, Closed Container segregate->container store Store in Satellite Accumulation Area (SAA) container->store full Container Full or Time Limit Reached? store->full full->store No contact_ehs Contact EHS for Waste Pickup full->contact_ehs Yes end Proper Disposal Complete contact_ehs->end

Caption: Decision workflow for the disposal of this compound waste.

Empty Container Decontamination Process start Empty Container of This compound triple_rinse Triple Rinse with Suitable Solvent start->triple_rinse collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate deface_label Deface or Remove Original Label triple_rinse->deface_label dispose_container Dispose of Container as Non-Hazardous Waste deface_label->dispose_container

Caption: Step-by-step process for decontaminating empty chemical containers.

References

Personal protective equipment for handling (3-Methyl-2-furyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.

This document provides critical safety and logistical information for handling (3-Methyl-2-furyl)methanol (CAS 20416-16-4). Given the absence of a specific Safety Data Sheet (SDS), the following guidance is based on the known hazards of structurally similar furan derivatives. Furan compounds are often flammable, toxic, and capable of forming explosive peroxides. Therefore, a cautious and comprehensive approach to handling is mandatory.

Hazard Assessment

While specific toxicological data for this compound is limited, compounds with a furan moiety are generally considered hazardous. Potential hazards include:

  • Flammability: Furan derivatives can be highly flammable.

  • Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.

  • Irritation: Can cause serious skin and eye irritation.

  • Chronic Effects: Some furan derivatives are suspected of causing genetic defects and cancer.

  • Peroxide Formation: Furan compounds may form explosive peroxides upon exposure to air and light during storage.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to prevent exposure. The following table summarizes the required PPE for handling this compound.

Protection TypeRequired PPESpecifications & Best Practices
Eye and Face Protection Chemical Splash Goggles and a Face ShieldGoggles must meet ANSI Z87.1 standards and provide a complete seal around the eyes. A face shield should be worn over goggles, especially when there is a risk of splashing.
Skin and Body Protection Chemical-Resistant Lab Coat and GlovesA flame-resistant lab coat is recommended and should be fully buttoned with sleeves down. Disposable nitrile gloves provide good short-term protection. For prolonged contact, consult the glove manufacturer's resistance guide. Always inspect gloves before use and change them immediately if contaminated.
Respiratory Protection Fume Hood or NIOSH-Approved RespiratorAll manipulations should be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges is required.
Footwear Closed-Toe ShoesShoes must cover the entire foot to protect against spills.

Operational Plan: Step-by-Step Handling Protocol

Adherence to the following experimental workflow is critical for safe handling.

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Assemble all necessary equipment and reagents.

    • Verify that an emergency eyewash station and safety shower are accessible.

    • Don all required PPE as specified in the table above.

    • Have a chemical spill kit readily available.

  • Handling:

    • Conduct all work within the chemical fume hood.

    • Ground all equipment to prevent static discharge.

    • Use only non-sparking tools.

    • Avoid inhalation of vapors and direct contact with skin and eyes.

    • Keep containers tightly closed when not in use.

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

    • Store in a designated flammable liquids cabinet.

    • Protect from light and air to minimize the risk of peroxide formation.

    • Ensure the container is clearly labeled.

Disposal Plan

The disposal of this compound and any contaminated materials must be managed as hazardous chemical waste.

  • Waste Segregation:

    • Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

    • Collect all materials that have come into contact with the compound, including gloves, wipes, and disposable labware, as hazardous waste.

  • Waste Collection:

    • Liquid Waste: Collect in a designated, properly labeled, and sealed hazardous waste container. The container should be compatible with organic solvents.

    • Solid Waste: Collect contaminated solids in a separate, clearly labeled hazardous waste container.

  • Disposal Pathway:

    • NEVER dispose of this compound down the drain or in regular trash.

    • Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

Experimental Workflow and Disposal Logic

The following diagrams illustrate the procedural flow for safely handling and disposing of this compound.

HandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage prep1 Verify Fume Hood Operation prep2 Assemble Equipment prep1->prep2 prep3 Don Required PPE prep2->prep3 prep4 Prepare Spill Kit prep3->prep4 handle1 Work in Fume Hood prep4->handle1 handle2 Ground Equipment handle1->handle2 handle3 Use Non-Sparking Tools handle2->handle3 handle4 Avoid Contact and Inhalation handle3->handle4 store1 Tightly Closed Container handle4->store1 store2 Flammable Liquids Cabinet store1->store2 store3 Protect from Light and Air store2->store3 DisposalWorkflow Disposal Plan for this compound cluster_collection Waste Collection cluster_storage Waste Storage cluster_disposal Final Disposal collect1 Segregate Liquid Waste collect3 Label Containers Clearly collect1->collect3 collect2 Segregate Solid Waste collect2->collect3 storage1 Store in Designated Area collect3->storage1 storage2 Keep Containers Sealed storage1->storage2 disposal1 Contact EHS or Licensed Contractor storage2->disposal1 disposal2 Provide Chemical Information disposal1->disposal2 disposal3 Follow all Regulations disposal2->disposal3

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.